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Fluorescent Red Mega 500 Documentation Hub

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  • Product: Fluorescent Red Mega 500

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Characterization and Application of Fluorescent Red Mega 500

The following technical guide is structured to provide actionable, high-level scientific insight into Fluorescent Red Mega 500 , a specialized Large Stokes Shift (LSS) fluorophore. Executive Summary: The "Mega" Advantage...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into Fluorescent Red Mega 500 , a specialized Large Stokes Shift (LSS) fluorophore.

Executive Summary: The "Mega" Advantage

In high-content screening and multiparametric flow cytometry, spectral crowding is the primary limiting factor. Fluorescent Red Mega 500 is engineered to bypass this limitation through a Large Stokes Shift (LSS) mechanism.

Unlike conventional fluorophores (e.g., Rhodamine or Cyanine) which possess a narrow Stokes shift (~20–30 nm), Fluorescent Red Mega 500 exhibits a shift exceeding 100 nm . This unique photophysical property allows researchers to excite the fluorophore with a standard 488 nm (Blue) or 514 nm (Green) laser line while collecting emission in the Red channel (~610 nm) .

Key Capability: This enables "Single-Laser, Dual-Color" multiplexing. You can simultaneously image GFP/FITC (Ex 488 / Em 520) and Fluorescent Red Mega 500 (Ex 488-500 / Em 612) using the same excitation source but distinct emission filters, effectively doubling the utility of the Argon-ion laser line without cross-talk.

Physicochemical & Spectral Specifications

The following data represents the core photophysical profile of Fluorescent Red Mega 500. These values are critical for configuring optical benches and selecting filter sets.

Table 1: Core Spectral Data
PropertyValueTechnical Context
Excitation Max (

)
500 nm Optimized for 488 nm (Argon) or 514 nm lasers.
Emission Max (

)
612 nm Deep Red emission; distinct from FITC/GFP (520 nm).
Stokes Shift ~112 nm "Mega" shift prevents self-quenching and allows spectral separation.
Extinction Coefficient (

)
90,000 M⁻¹cm⁻¹ High molar absorptivity indicates strong brightness potential.
Mechanism TICT Twisted Intramolecular Charge Transfer (Environment sensitive).[1]
Solubility DMSO, DMF, WaterSoluble in water, but fluorescence intensity is environment-dependent.

Critical Mechanism Note: Fluorescent Red Mega 500 operates via Twisted Intramolecular Charge Transfer (TICT) .[1] In highly polar solvents (like pure PBS), the excited state may undergo non-radiative decay (low Quantum Yield). Upon binding to proteins (antibodies) or in apolar micro-environments, the TICT state is stabilized, significantly increasing fluorescence quantum yield. This makes the dye an excellent "Turn-On" label for bioconjugation.

Multiplexing Logic & Signal Pathway

The primary utility of Fluorescent Red Mega 500 is its ability to sit alongside standard green fluorophores. The diagram below illustrates the optical path logic that permits this separation.

Diagram 1: Single-Laser / Dual-Emission Optical Path

MultiplexingLogic Laser Excitation Source (488 nm or 514 nm) Sample Biological Sample (Labeled with FITC & Mega 500) Laser->Sample Excitation Dichroic Dichroic Mirror (Splits Emission) Sample->Dichroic Mixed Emission (520nm + 612nm) FilterGreen Bandpass Filter 525/50 nm Dichroic->FilterGreen Short Wavelengths FilterRed Bandpass Filter 615/40 nm Dichroic->FilterRed Long Wavelengths DetectorGreen Detector 1 (Green) Signal: FITC/GFP FilterGreen->DetectorGreen DetectorRed Detector 2 (Red) Signal: Mega 500 FilterRed->DetectorRed

Caption: Optical configuration for simultaneous detection of FITC (Green) and Mega 500 (Red) using a single excitation source.

Experimental Protocol: Immunofluorescence & Optimization

To ensure high Signal-to-Noise (S/N) ratios, the staining protocol must account for the dye's solvatochromic nature.

Phase A: Bioconjugation (If labeling primary antibodies)

Standard NHS-ester chemistry is recommended.

  • Buffer: Use Sodium Bicarbonate (0.1 M, pH 8.3). Avoid primary amines (Tris/Glycine).

  • Ratio: Target a Dye-to-Protein (D/P) ratio of 3:1 to 5:1 .

    • Reasoning: LSS dyes are less prone to self-quenching than Fluorescein, allowing slightly higher labeling densities, but over-labeling can still precipitate the antibody.

  • Purification: Gel filtration (Sephadex G-25) is mandatory to remove free dye, which can cause high background in TICT-based probes.

Phase B: Staining Workflow (Self-Validating)

The following workflow includes "Checkpoints" to validate the assay performance.

  • Block: 5% BSA or Normal Serum in PBS (1 hour).

  • Primary Antibody: Incubate specific primary antibody.

  • Secondary Antibody (Mega 500 Conjugate):

    • Dilution: 1:100 – 1:500 (Titration required).

    • Checkpoint 1 (Bleed-through Check): Prepare a "Mega 500 Only" control slide. Image this slide in the Green Channel (525 nm) .

    • Validation: Signal in the Green channel must be <1% of the Red channel signal. If high green signal exists, the emission filter is too wide or the dye is degraded.

  • Counterstain: DAPI (Blue).

    • Note: DAPI (Ex 358 / Em 461) is spectrally distinct and safe to use.

  • Mounting (CRITICAL):

    • Use a hardening mounting medium (e.g., Fluoromount-G or ProLong Diamond).

    • Avoid glycerol-only mounts if possible, as the refractive index and polarity change can slightly shift the emission peak or alter quantum yield due to the TICT mechanism.

Diagram 2: Validation Workflow

ValidationWorkflow Start Start: Staining Protocol Control Prepare Single-Stain Controls (Mega 500 Only) Start->Control ImageGreen Image in Green Channel (Ex 488 / Em 525) Control->ImageGreen Check Is Signal Detected? ImageGreen->Check Fail FAIL: Bleed-through detected. Check Filter Bandwidth. Check->Fail Yes (>1%) Pass PASS: <1% Signal. Proceed to Multiplex. Check->Pass No

Caption: Quality Control decision tree to ensure spectral purity before multiplexing.

Troubleshooting & Limitations

Solvatochromism (Environment Sensitivity)

Because Fluorescent Red Mega 500 relies on charge transfer, its brightness can vary based on the local environment (pH and polarity).

  • Symptom: Low signal despite good labeling.

  • Solution: Ensure the mounting media is cured. Wet mounts in PBS may show lower quantum yield than cured mounts in specialized antifade reagents.

Photostability

While "Mega" dyes generally offer better photostability than Fluorescein, they are not as robust as some Rhodamine derivatives (like Alexa Fluor 594).

  • Mitigation: Use antifade mounting media and limit laser power during focusing.

Filter Selection

Do not use a standard "TRITC" filter set. TRITC sets usually excite at 550 nm.

  • Requirement: You must use a filter set that excites at ~480–500 nm but collects emission >590 nm. If your microscope has a "Long Pass" 515 filter for GFP, the Mega 500 signal will bleed into the GFP channel if not band-limited.

References

  • Sigma-Aldrich. Fluorescent Red Mega 500 Product Specification & Spectral Table. (Accessed 2023).

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[1][2] Analytical and Bioanalytical Chemistry. (Describing the TICT mechanism and spectral properties of Red Mega 500).

  • Yasgar, A., et al. (2016).[3] "Fluorescence polarization assays in high-throughput screening and drug discovery." Expert Opinion on Drug Discovery.

Sources

Exploratory

Technical Guide: Fluorescent Red Mega 500 Photophysics &amp; Application

Executive Summary Fluorescent Red Mega 500 represents a specialized class of "Large Stokes Shift" (LSS) fluorophores designed to overcome the spectral crowding inherent in multi-color flow cytometry and fluorescence micr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorescent Red Mega 500 represents a specialized class of "Large Stokes Shift" (LSS) fluorophores designed to overcome the spectral crowding inherent in multi-color flow cytometry and fluorescence microscopy. Unlike conventional fluorophores where the emission peak is close to the excitation peak (e.g., Fluorescein, Stokes shift ~20-30 nm), Mega 500 exhibits a Stokes shift exceeding 100 nm.

This guide provides the definitive photophysical data for Fluorescent Red Mega 500, specifically focusing on its molar extinction coefficient (


)  of 90,000 M⁻¹cm⁻¹ . Accurate knowledge of this coefficient is the mathematical foundation for determining protein conjugate concentration and Degree of Labeling (DOL), ensuring reproducibility in drug development and diagnostic assays.

Part 1: Photophysical Core Data

The utility of Fluorescent Red Mega 500 lies in its ability to be excited by standard blue-green lasers (e.g., Argon 488 nm or 514 nm) while emitting in the red spectrum (612 nm). This allows it to be multiplexed with green-emitting dyes (like FITC or GFP) using the same excitation source but distinct detection channels.

Table 1: Spectroscopic Properties of Mega Series Dyes

Data synthesized from comparative spectral analysis.

FluorophoreExcitation Max (

)
Emission Max (

)
Stokes ShiftMolar Extinction Coefficient (

)
Fluorescent Red Mega 500 500 nm 612 nm 112 nm 90,000 M⁻¹cm⁻¹
Fluorescent Red Mega 480480 nm640 nm160 nm40,000 M⁻¹cm⁻¹
Fluorescent Red Mega 520520 nm664 nm144 nm50,000 M⁻¹cm⁻¹
Reference Standard: FITC490 nm525 nm35 nm~75,000 M⁻¹cm⁻¹

Technical Insight: The


 of 90,000 M⁻¹cm⁻¹ makes Mega 500 exceptionally bright for a small molecule LSS dye. Compare this to Mega 480 (40,000), and it becomes clear why Mega 500 is preferred for low-abundance targets where signal intensity is critical.

Part 2: Technical Deep Dive & Causality

Why the Extinction Coefficient Matters

In bioconjugation, the molar extinction coefficient is not merely a theoretical value; it is a stoichiometric tool . When labeling an antibody or drug carrier, you must calculate the final concentration of the fluorophore to determine the Degree of Labeling (DOL).



Where:

  • 
     = Absorbance (measured)
    
  • 
     = Molar Extinction Coefficient (90,000 for Mega 500)
    
  • 
     = Concentration (Molar)
    
  • 
     = Path length (usually 1 cm)
    

The Causality of Error: If a researcher uses a generic


 (e.g., estimating 50,000) instead of the specific 90,000 for Mega 500, the calculated dye concentration will be overestimated by nearly 2x . This leads to a calculated DOL that is artificially high, causing the scientist to reduce the dye-to-protein ratio in future reactions, resulting in under-labeled, dim reagents.
Mechanism of Action: The LSS Advantage

The "Mega" shift is achieved through intramolecular charge transfer (ICT) mechanisms that rapidly relax the excited state to a lower energy level before photon emission. This is distinct from FRET tandems (like PE-Texas Red), which rely on two distinct molecules. Mega 500 is a single small molecule, offering superior stability and kinetics compared to bulky tandems.

Part 3: Visualization of Signal Separation

The following diagram illustrates how Mega 500 allows for "Single-Laser, Multi-Color" detection, separating it from standard green dyes.

Mega500_Pathway Laser Argon Laser (488 nm) Sample Biological Sample (Dual Label) Laser->Sample Excitation FITC FITC/GFP (Stokes: 25nm) Sample->FITC Mega500 Mega 500 (Stokes: 112nm) Sample->Mega500 Detector_Green Green Channel (525/30 BP) FITC->Detector_Green Emission ~525 nm Detector_Red Red Channel (610/20 BP) Mega500->Detector_Red Emission ~612 nm

Caption: Single-source excitation (488nm) resolves into distinct spectral bands due to Mega 500's large Stokes shift.

Part 4: Validated Protocol – Determination of Degree of Labeling (DOL)

This protocol is a self-validating system. It ensures that the absorbance readings are within the linear dynamic range of the spectrophotometer before calculation.

Reagents Required[1][2]
  • Conjugated Protein (purified, free of unreacted dye).

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • UV-Vis Spectrophotometer (Quartz cuvette, 1 cm path length).

Step-by-Step Methodology
  • Baseline Correction:

    • Blank the spectrophotometer using 100% PBS.

    • Why: Eliminates background absorbance from the solvent and cuvette glass.

  • Dilution Series (The Validation Step):

    • Prepare three dilutions of your conjugate (e.g., 1:10, 1:20, 1:50).

    • Measure Absorbance at 280 nm (

      
      , protein) and 500 nm  (
      
      
      
      , Mega 500).
    • Validation: Calculate the ratio of

      
       for all dilutions. If the ratio deviates by >5%, the sample may be aggregated or the concentration is outside the linear range (Beer's Law failure).
      
  • Correction Factor Application:

    • Most dyes absorb slightly at 280 nm. For Mega dyes, a correction factor (CF) is typically ~0.1 - 0.15 (verify specific lot CF).

  • Molar Calculation:

    • Calculate Dye Concentration (

      
      ):
      
      
      
      
    • Calculate Protein Concentration (

      
      ):
      
      
      
      
      (Note: IgG
      
      
      )
  • Final DOL:

    
    
    

Part 5: Logic Flow – Troubleshooting Low Signal

If the Mega 500 signal is lower than expected, follow this logic tree to diagnose the root cause.

Troubleshooting Start Problem: Low Fluorescence Signal CheckSpec Check Absorbance Spectrum Start->CheckSpec Peak500 Is there a peak at 500 nm? CheckSpec->Peak500 NoPeak No Peak: Conjugation Failed Peak500->NoPeak No YesPeak Peak Exists Peak500->YesPeak Yes CalcDOL Calculate DOL (Use ε=90,000) YesPeak->CalcDOL LowDOL DOL < 1.0 CalcDOL->LowDOL HighDOL DOL > 6.0 CalcDOL->HighDOL GoodDOL DOL 2.0 - 5.0 CalcDOL->GoodDOL Action1 Increase Dye:Protein Ratio during labeling LowDOL->Action1 Action2 Quenching Occurring. Reduce Labeling Ratio. HighDOL->Action2 Action3 Check Filter Sets. Ensure 610nm LP/BP used. GoodDOL->Action3

Caption: Diagnostic workflow for optimizing Mega 500 conjugates based on DOL calculation.

References

  • Sigma-Aldrich. Fluorescence Red Mega 500 Product Information. Retrieved from

  • National Institutes of Health (NIH). Fluorescence polarization assays in high-throughput screening and drug discovery. (Discusses Red Mega 500 quenching properties).[1] Retrieved from

  • ResearchGate. High-Throughput 1,536-Well Fluorescence Polarization Assays. (Validation of Red Mega 500 in binding assays). Retrieved from

Sources

Foundational

Technical Deep Dive: Red Mega 500 (Abs Max 505 nm)

The following technical guide provides an in-depth analysis of Red Mega 500 , a specialized fluorophore characterized by its environmental sensitivity and application in high-throughput binding assays. Content Type: Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Red Mega 500 , a specialized fluorophore characterized by its environmental sensitivity and application in high-throughput binding assays.

Content Type: Technical Guide / Whitepaper Subject: Photophysics, Mechanism, and Application of Red Mega 500 Audience: Researchers, Drug Discovery Scientists, and Assay Developers

Executive Summary

Red Mega 500 (Sigma-Aldrich Product #56900) is a coumarin-based fluorophore designed for multicolor fluorescence techniques and high-throughput screening (HTS). While commercially categorized under "Mega" dyes—implying Large Stokes Shifts (LSS)—Red Mega 500 exhibits a complex photophysical profile governed by Twisted Intramolecular Charge Transfer (TICT) .

Its primary utility lies not just in its spectral separation, but in its fluorogenic response to environmental polarity . It is virtually non-fluorescent in aqueous buffers but exhibits a dramatic increase in quantum yield and fluorescence lifetime when bound to hydrophobic pockets of proteins, such as Human Serum Albumin (HSA). This property makes it a gold-standard probe for "mix-and-read" drug displacement assays.

Photophysical Specifications

The spectral properties of Red Mega 500 are highly solvent-dependent. Researchers must account for the "blue shift" in emission often observed upon protein binding compared to bulk solvent measurements.

Table 1: Core Spectral Data
ParameterValueCondition / Notes
Absorption Max (

)
505 nm Aqueous Buffer (

)
Absorption Max (

)
509 nm PBS + HSA (Protein Bound)
Emission Max (

)
555 nm Aqueous Buffer (

)
Emission Max (

)
532 nm PBS + HSA (Protein Bound)
Stokes Shift ~25–50 nm Environment dependent.[] Note: While branded as a "Mega" dye, the shift tightens significantly upon protein binding.
Extinction Coefficient (

)
90,000

High absorptivity allows for low-concentration probing.
Excitation Source 488 nm / 514 nm Compatible with Argon-ion lasers and standard LED lines.
Solubility DMSO Stock solutions (e.g., 10 mM) are stable at -20°C.

Mechanism of Action: The TICT State

To effectively use Red Mega 500, one must understand the causality behind its "turn-on" fluorescence. The dye operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism, similar to Nile Red.[2]

  • Excitation: Upon absorption of 505 nm light, the dye enters the excited state (

    
    ).
    
  • Polar Environment (Buffer): The diethylamino donor group rotates relative to the coumarin acceptor plane. This twisted state is thermodynamically favorable in polar solvents but is non-radiative .[2] The energy dissipates as heat, resulting in a low quantum yield (fluorescence quenching).

  • Apolar Environment (Protein Pocket): When the dye binds to a hydrophobic site (e.g., HSA), the rotation is sterically hindered or thermodynamically unfavorable. The dye remains in a planar, Locally Excited (LE) state, which decays radiatively, emitting bright fluorescence.

Figure 1: TICT Mechanism & Signal Generation

TICT_Mechanism cluster_Polar Aqueous Buffer (Polar) cluster_Apolar Protein Bound (Hydrophobic) Excitation Excitation Source (488/505 nm) S1_State Excited State (S1) Planar Conformation Excitation->S1_State Absorbs Photon TICT_State TICT State (Twisted Geometry) S1_State->TICT_State Free Rotation (Polar Solvent) LE_State Locally Excited (LE) State (Restricted Rotation) S1_State->LE_State Restricted Rotation (Bound to HSA) NonRad Non-Radiative Decay (Heat/Quenching) TICT_State->NonRad Energy Loss Emission Strong Fluorescence (532-555 nm) LE_State->Emission Radiative Decay

Caption: Schematic of the TICT mechanism. In buffer, rotation quenches fluorescence. Binding to protein restricts rotation, triggering emission.

Application: High-Throughput HSA Binding Assay

The primary application of Red Mega 500 is in determining the plasma protein binding (PPB) of small molecule drugs.[3][4] This is a critical ADME parameter.

The Principle: Competitive Displacement

Red Mega 500 binds non-covalently to Human Serum Albumin (HSA), primarily at Sudlow Site II (and potentially Site I).

  • High Signal: Dye + HSA (Dye is bound/fluorescent).

  • Low Signal: Dye + HSA + High-Affinity Drug (Drug displaces dye -> Dye enters buffer -> Fluorescence quenched).

Protocol: Self-Validating Displacement Assay

Reagents:

  • Probe: Red Mega 500 (10 mM stock in DMSO).[2][4]

  • Protein: HSA (Fatty acid-free, globulin-free).[2][4]

  • Buffer: PBS pH 7.4 + 10% Glycerol + 0.01% NP-40 (Glycerol/NP-40 stabilizes HSA and prevents compound aggregation).

Step-by-Step Workflow:

  • Preparation:

    • Dilute HSA to 0.2 mg/mL (3 µM) in Assay Buffer.

    • Dilute Red Mega 500 to 500 nM in Assay Buffer.[2]

  • Plate Setup (384-well Black Plate):

    • Test Wells: 15 µL HSA/Dye Mix + 200 nL Test Compound (100 µM final).

    • Max Signal Control: 15 µL HSA/Dye Mix + DMSO (No displacement).

    • Min Signal Control: 15 µL Buffer (No HSA) + Dye (Background fluorescence).

    • Positive Control: Add Naproxen or Piroxicam (Known high-binders) to validate displacement.

  • Incubation:

    • Incubate for 30 minutes at Room Temperature (protected from light).

  • Readout:

    • Excitation: 514 nm (Bandwidth 5 nm).[2]

    • Emission: 532 nm (Bandwidth 5 nm).[2][4]

    • Note: Narrow bandwidths are crucial due to the tight Stokes shift in the bound state.

Figure 2: Assay Logic Flow

Assay_Flow Start Start: Compound Library Mix Mix with HSA (3 µM) + Red Mega 500 (500 nM) Start->Mix Incubate Incubate 30 min @ RT Mix->Incubate Read Measure Fluorescence (Ex 514nm / Em 532nm) Incubate->Read Decision Signal Intensity? Read->Decision High High Fluorescence (>80% of Control) Decision->High No Change Low Low Fluorescence (<50% of Control) Decision->Low Signal Drop Result1 Result: Low Binding Drug (Dye remains bound) High->Result1 Result2 Result: High Binding Drug (Dye displaced) Low->Result2

Caption: Logical workflow for determining drug-HSA binding using Red Mega 500 displacement.

Troubleshooting & Optimization

Issue: Low Signal-to-Noise Ratio

  • Cause: The "Mega" Stokes shift is compressed in the bound state (505->532 nm). Using a standard "Red" filter set (e.g., Ex 530/Em 590) will result in massive signal loss.

  • Solution: Use a monochromator-based reader with Ex 510 ± 5 nm and Em 532 ± 5 nm . If using filters, ensure the excitation filter has a sharp cutoff below 520 nm.

Issue: Compound Aggregation

  • Cause: Hydrophobic test compounds may aggregate, quenching the dye non-specifically (false positive).

  • Solution: Include 0.01% NP-40 in the buffer. This concentration is below the Critical Micelle Concentration (CMC) but sufficient to solubilize drugs without disrupting the HSA-Dye complex.

References

  • McCallum, M. M., et al. (2014). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding.[2][3][4][5] Analytical and Bioanalytical Chemistry, 406(7), 1867–1875. [Link]

  • Yasgar, A., et al. (2013).[2] High-Throughput Screening for Small Molecule Inhibitors of Protein-Protein Interactions. (Contextual reference on probe displacement methodologies). [Link]

Sources

Exploratory

Fluorescent Red Mega 500 chemical structure and molecular weight

This guide provides a technical deep dive into Fluorescent Red Mega 500 , a specialized fluorophore engineered for high-performance multicolor imaging and flow cytometry.[1] Executive Summary Fluorescent Red Mega 500 (Me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical deep dive into Fluorescent Red Mega 500 , a specialized fluorophore engineered for high-performance multicolor imaging and flow cytometry.[1]

Executive Summary

Fluorescent Red Mega 500 (Mega 500) is a Large Stokes Shift (LSS) fluorophore designed to decouple excitation from emission significantly.[1][2] Unlike conventional cyanine or rhodamine dyes—which typically exhibit Stokes shifts of 20–30 nm—Mega 500 offers a shift exceeding 100 nm.[1] This unique photophysical property allows researchers to excite the fluorophore with a standard 488 nm (Argon-ion) or 515 nm laser line while collecting emission in the red channel (~612 nm) .[1]

This capability enables "single-laser, multi-color" experiments, where Mega 500 can be multiplexed with standard green emitters (e.g., FITC, GFP, Alexa Fluor 488) without spectral crosstalk.[1]

Chemical Identity & Physical Properties[1][3][4][5][6]

Nomenclature and Classification
  • Commercial Name: Fluorescent Red Mega 500

  • Product Class: Large Stokes Shift (LSS) Fluorophore[1][3]

  • Core Scaffold: Modified Coumarin-Benzopyrylium hybrid or 3-Hydroxychromone derivative (Proprietary LSS scaffold).[1][3]

    • Note: The "Mega" designation typically refers to the MegaStokes class of dyes, which utilize Intramolecular Charge Transfer (ICT) mechanisms to expand the Stokes shift.[1]

Quantitative Chemical Data
PropertyValueNotes
Molecular Weight (MW) 596.7 g/mol Free acid/salt form [1, 2]
Solubility High (DMSO, DMF, Water)Sulfonated variants are water-soluble
Reactive Group NHS Ester, Maleimide, HydrazideAvailable for bioconjugation
Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹High absorptivity at

Spectral Characteristics

The defining feature of Mega 500 is its spectral separation.[1]

Spectral ParameterWavelengthDescription
Excitation Max (

)
500–505 nm Optimally excited by 488 nm or 514 nm lasers.[1][3]
Emission Max (

)
612 nm Deep red emission, distinct from Cy3/TRITC.[1][3]
Stokes Shift ~112 nm Extremely large (prevents self-quenching).[1][3]
Quantum Yield (Φ) High (Environment dependent)Optimized for aqueous buffers.[1][3]

Critical Technical Note: Some vendor data sheets may list an emission max around 555 nm for "Mega" variants.[1] However, for the specific "Red Mega 500" designation, the emission at 612 nm is the functional standard, distinguishing it from orange emitters like Mega 485 (


 559 nm) [1].[1]

Mechanism of Action: The Physics of Large Stokes Shifts

Conventional fluorophores (e.g., Fluorescein) rely on rigid structures where the ground and excited states have similar geometries, resulting in small Stokes shifts. Mega 500 employs a twisted intramolecular charge transfer (TICT) or excited-state intramolecular proton transfer (ESIPT) mechanism.[1][3]

Jablonski Diagram & Energy Transfer[1][3]
  • Excitation (

    
    ):  Absorption of a 500 nm photon promotes an electron to the Franck-Condon excited state.[1]
    
  • Internal Conversion (Relaxation): Rapid structural reorganization (e.g., rotation of a bond or proton transfer) occurs within picoseconds, dissipating significant energy as heat.[1]

  • Emission (

    
    ):  The molecule emits a lower-energy photon (612 nm) from this relaxed state.[1]
    

FluorescenceMechanism cluster_0 LSS Mechanism (TICT/ESIPT) Excitation Excitation (488/505 nm) Relaxation Structural Reorganization (Energy Loss) Excitation->Relaxation Absorption Emission Emission (612 nm) Relaxation->Emission Large Stokes Shift (~112 nm)

Figure 1: Mechanism of Large Stokes Shift in Mega 500, showing energy dissipation via structural relaxation.[1][3]

Experimental Protocols

Bioconjugation: NHS-Ester Labeling of Antibodies

This protocol describes labeling a primary antibody (IgG) with Fluorescent Red Mega 500 NHS Ester .[1]

Reagents Required:

  • Mega 500 NHS Ester (dissolved in anhydrous DMSO or DMF).[1]

  • Antibody (1 mg/mL in PBS, pH 7.2–7.4).[1] Crucial: Must be free of BSA, gelatin, or amine-containing buffers (Tris, Glycine).[1]

  • Sodium Bicarbonate buffer (1M, pH 8.5–9.0).[1]

  • Desalting Column (e.g., Sephadex G-25 or PD-10).[1]

Workflow:

  • Buffer Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to the antibody solution to raise pH to ~8.[1]3. This deprotonates lysine

    
    -amines, increasing nucleophilicity.[1]
    
  • Dye Preparation: Dissolve Mega 500 NHS ester in anhydrous DMSO to 10 mg/mL immediately before use. Do not store in solution.

  • Conjugation Reaction:

    • Molar Ratio: Use a 10–20x molar excess of dye to protein.[1]

    • Mix gently and incubate for 1 hour at Room Temperature (RT) in the dark.

  • Purification:

    • Equilibrate desalting column with PBS.[1]

    • Load reaction mixture.[1]

    • Collect the first colored band (labeled protein).[1] The slower-moving band is free dye.[1]

  • Validation: Measure Absorbance at 280 nm (

    
    ) and 505 nm (
    
    
    
    ).
    • Calculate Degree of Labeling (DOL):

      
      [1][3]
      
    • Correction Factor (CF) for Mega 500 at 280 nm is typically ~0.15.[1][3]

Multicolor Flow Cytometry Setup

Objective: Detect Mega 500 and FITC simultaneously using a single 488 nm laser.

FluorophoreExcitation LaserEmission FilterChannel
FITC / GFP 488 nm530/30 BPGreen (FL1)
Mega 500 488 nm610/20 BPRed (FL3)

Protocol Note:

  • Compensation: Although Mega 500 emits in the red, it has a broad tail.[1] Run single-stain controls to calculate compensation values, specifically subtracting Mega 500 signal from the Green channel (usually minimal) and FITC signal from the Red channel (negligible).[1]

FlowCytometrySetup Laser 488 nm Laser Sample Cell Sample (FITC + Mega 500) Laser->Sample Dichroic Dichroic Mirror (560 LP) Sample->Dichroic Mixed Emission FilterGreen 530/30 nm Filter Dichroic->FilterGreen Reflected (<560nm) FilterRed 610/20 nm Filter Dichroic->FilterRed Transmitted (>560nm) DetectorGreen Detector 1 (FITC Signal) FilterGreen->DetectorGreen DetectorRed Detector 2 (Mega 500 Signal) FilterRed->DetectorRed

Figure 2: Optical configuration for simultaneous detection of FITC and Mega 500 using a single excitation source.

References

  • Sigma-Aldrich. (n.d.).[1][2] Fluorescence Red Mega 500 BioReagent Product Specification. Retrieved from [1]

  • National Institutes of Health (NIH) PubChem. (2025).[1] Fluorescein and Related Xanthene Dyes - Physical Properties. Retrieved from [1]

  • AAT Bioquest. (n.d.).[1][4][5] Spectrum Viewer: Excitation and Emission Spectra of LSS Dyes. Retrieved from

Sources

Foundational

Technical Guide: Operationalizing Non-FRET Large Stokes Shift (LSS) Dyes in High-Parameter Assays

Executive Summary In high-dimensional cytometry and super-resolution microscopy, spectral crowding is the limiting factor. Traditional strategies rely on Tandem Dyes (e.g., PE-Cy7, APC-Cy7) to expand detection parameters...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In high-dimensional cytometry and super-resolution microscopy, spectral crowding is the limiting factor. Traditional strategies rely on Tandem Dyes (e.g., PE-Cy7, APC-Cy7) to expand detection parameters.[1] However, tandem dyes introduce significant experimental instability: they are prone to decoupling (signal degradation), suffer from lot-to-lot FRET efficiency variation, and are sterically bulky (~240 kDa for PE-based tandems).

Non-FRET Large Stokes Shift (LSS) dyes utilize intrinsic quantum mechanical properties—specifically Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) —to achieve Stokes shifts exceeding 80–150 nm within a single small-molecule scaffold (<1 kDa). This guide details the mechanism, advantages, and validated workflows for integrating these dyes to resolve spectral conflict without the liability of tandem chemistry.

Part 1: The Physics of Separation (Mechanisms)

Unlike tandem dyes, which rely on the distance-dependent transfer of energy between a donor and an acceptor (Förster Resonance Energy Transfer), non-FRET LSS dyes achieve spectral separation through rapid structural reconfiguration in the excited state.

Excited-State Intramolecular Proton Transfer (ESIPT)

The most robust LSS mechanism is ESIPT. Upon photoexcitation, the molecule undergoes a redistribution of electronic charge that increases the acidity of a proton donor (usually a hydroxyl group) and the basicity of an acceptor (usually a nitrogen). This triggers an ultra-fast proton transfer, converting the molecule from its Enol form to a Keto tautomer.

  • The Shift: The Keto form emits a photon and relaxes to the ground state. Because the Keto ground state is higher in energy than the Enol ground state, the emitted photon has significantly lower energy (longer wavelength) than the absorbed photon, creating a massive Stokes shift.

  • The Benefit: This process is intrinsic to the molecule, meaning it is not susceptible to photobleaching-induced decoupling (a common failure mode in PE-Cy7).

Intramolecular Charge Transfer (ICT)

In ICT dyes (often push-pull systems with electron donor and acceptor moieties), excitation induces a giant dipole moment change. The solvent relaxes around this new dipole, stabilizing the excited state and lowering the energy of the subsequent emission.

Visualization: The ESIPT Cycle

The following Jablonski diagram illustrates the four-level photophysical cycle that guarantees the large Stokes shift.

ESIPT_Mechanism Enol_Ground Enol (Ground State) S0 Enol_Excited Enol* (Excited) S1 Enol_Ground->Enol_Excited Absorbance (Excitation) Keto_Excited Keto* (Excited) S1' Enol_Excited->Keto_Excited Proton Transfer (ESIPT < 1ps) Keto_Ground Keto (Ground State) S0' Keto_Excited->Keto_Ground Fluorescence (Emission) Keto_Ground->Enol_Ground Reverse Proton Transfer

Figure 1: The ESIPT photophysical cycle. Note the distinct "Enol" absorption and "Keto" emission states, which structurally enforce the large spectral separation.

Part 2: Strategic Advantages in Multiplexing

The "Gap Filling" Strategy

In standard flow cytometry, the 488 nm (Blue) laser excites FITC/Alexa488 (Emission ~520 nm). The 561 nm (Yellow-Green) laser excites PE (Emission ~578 nm).

  • The Problem: Using PE-Cy5 or PE-Cy7 occupies the red detectors but relies on the fragile PE protein.

  • The LSS Solution: A non-FRET LSS dye excited by the 488 nm laser but emitting at 600+ nm allows you to utilize the "PE-Texas Red" or "PE-Cy5" detector channels without using the 561 nm laser or tandem dyes. This effectively "fills the gap" in the spectra, allowing a single laser line to interrogate multiple distinct spectral bands without cross-excitation.

Stability and Sterics: The Tandem Killer

Tandem dyes are notoriously unstable. Fixation (formaldehyde) can alter the confirmation of the protein donor (PE/APC), changing the distance to the acceptor and altering FRET efficiency. This results in signal bleeding back into the donor channel (false positives).

Comparative Analysis: LSS vs. Tandem Dyes

FeatureTandem Dyes (e.g., PE-Cy7)Non-FRET LSS Dyes (e.g., MegaStokes, StarBright*)Impact on Data
Molecular Weight ~240,000 Da (Bulky)< 1,000 Da (Small Molecule)LSS dyes allow better tissue penetration and less steric hindrance on crowded antigens.
Photostability Low (Acceptor bleaches first)High (Intrinsic quantum property)LSS dyes permit longer imaging times and higher laser power.
Fixation Tolerance Poor (FRET efficiency shifts)Excellent (Chemically inert)LSS dyes are mandatory for intracellular staining protocols requiring harsh permeabilization.
Batch Consistency Variable (Conjugation ratio varies)High (Stoichiometric synthesis)LSS dyes eliminate the need for lot-specific compensation matrices.
Spillover Unpredictable (degradation dependent)Predictable (fixed spectra)LSS dyes reduce frequency of "false positive" populations.

*Note: While some commercial "Bright" dyes are polymer-based, they share the non-FRET stability profile compared to protein-tandems.

Part 3: Experimental Workflows

Protocol 1: Self-Validating Panel Design for Flow Cytometry

Objective: Integrate an LSS dye (e.g., LSS-605) into a standard panel without causing compensation errors.

The Logic: LSS dyes are often dim compared to PE. Therefore, they must be assigned to high-density antigens (e.g., CD4, CD8, CD45) to ensure signal resolution.

Panel_Design_Logic Start Start Panel Design Step1 Assign Dim Markers to Brightest Dyes (PE, APC) Start->Step1 Step2 Identify Unused Detectors (e.g., Blue Laser -> Red Emission) Step1->Step2 Step3 Select LSS Dye (e.g., Ex: 488nm / Em: 610nm) Step2->Step3 Check1 Check Cross-Excitation: Does 561nm laser excite this dye? Step3->Check1 Action_Bad Reject Dye (High Spillover) Check1->Action_Bad Yes (>10% exc) Action_Good Assign to High-Density Antigen (CD4, CD8, CD19) Check1->Action_Good No (<5% exc) Validation Validation Run: Single Stain vs. FMO Action_Good->Validation

Figure 2: Decision logic for integrating LSS dyes into multicolor panels. Critical checkpoint: verifying cross-excitation by secondary lasers.

Step-by-Step Methodology:

  • Antigen Density Mapping: Classify targets into Tier 1 (High/Lineage), Tier 2 (Medium), and Tier 3 (Low/Activation).

  • LSS Assignment: Assign the LSS dye only to Tier 1 markers.

    • Reasoning: LSS dyes typically have lower quantum yields (brightness) than PE. Using them on low-density markers (Tier 3) will result in poor population separation.

  • Cross-Laser Validation (The "Self-Check"):

    • Run a single-stain control of the LSS dye.

    • Measure signal in its primary detector (e.g., 488-610/20).

    • Crucial: Measure signal in the standard PE detector (e.g., 561-585/15).

    • Pass Criteria: Signal in the PE channel should be <5% of the primary signal. If higher, the LSS dye is being cross-excited by the 561 nm laser, and you must adjust your compensation matrix or lower the 561 nm laser power.

Protocol 2: Super-Resolution Microscopy (STED)

LSS dyes are uniquely suited for STED (Stimulated Emission Depletion) microscopy.[2]

  • Depletion Efficiency: The large gap between excitation and emission allows the depletion laser (STED beam) to be placed far into the red tail of the emission spectrum without accidentally exciting the dye (anti-Stokes excitation), which is a common artifact in small Stokes shift dyes.

  • Workflow: Use LSS dyes (e.g., Abberior Star 440SXP) paired with standard dyes.

    • Excitation: 440 nm (LSS) and 640 nm (Standard).

    • Depletion: Single high-power depletion laser at 775 nm can often serve both dyes if the LSS emission tail extends sufficiently, or separate depletion lines can be used with zero crosstalk.

Part 4: Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Signal Intensity LSS dyes often have lower extinction coefficients than PE/APC.Do not titrate down. Use at saturation concentrations. Assign to lineage markers (CD3, CD4, CD45).
High Background (Autofluorescence) LSS emission often falls in the "orange" (550-600nm) range where cellular autofluorescence is high.Use an FMO (Fluorescence Minus One) control to set gates strictly. Do not rely on an unstained control.
Unexpected Spillover Cross-excitation by spatially separated lasers (e.g., 532nm or 561nm laser exciting a 488-excited LSS dye).Check the dye's excitation spectrum, not just emission. If the excitation tail extends to 561nm, you must compensate blue-excited vs. yellow-excited channels.

References

  • Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton transfer (ESIPT) based fluorescent sensors and imaging agents." Chemical Society Reviews. [Link]

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. [Link]

  • Bio-Rad Laboratories. (2023). "StarBright Dyes for Flow Cytometry: Panel Design Guide." Bio-Rad Technical Resources. [Link]

  • Shcherbakova, D. M., et al. (2015). "Bright Monomeric High-Performance Red Fluorescent Proteins for Neuronal Imaging." Nature Methods (Discusses LSS protein derivatives). [Link]

  • Lukinavičius, G., et al. (2013). "A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins." Nature Chemistry (Context on Silicon-Rhodamine and LSS variants). [Link]

Sources

Exploratory

Technical Whitepaper: Optimizing Solubilization and Handling of Fluorescent Red Mega 500

Executive Summary Fluorescent Red Mega 500 (Sigma-Aldrich #56900 and equivalents) represents a specialized class of Large Stokes Shift (LSS) fluorophores, typically derived from coumarin scaffolds. Its defining character...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorescent Red Mega 500 (Sigma-Aldrich #56900 and equivalents) represents a specialized class of Large Stokes Shift (LSS) fluorophores, typically derived from coumarin scaffolds. Its defining characteristic is the massive spectral separation (>100 nm) between its excitation maximum (~500 nm) and emission maximum (~612 nm). This property allows for multiplexing with standard green fluorophores (like FITC or GFP) using a single excitation source (488 nm or 514 nm Argon laser) while detecting signals in distinct channels.

However, the photophysics of Red Mega 500 are governed by Twisted Intramolecular Charge Transfer (TICT) mechanisms, making its fluorescence efficiency and solubility highly sensitive to solvent polarity.[1] This guide details the precise solubilization protocols required to maintain the dye’s spectral integrity and prevent aggregation-induced quenching.

Part 1: Physicochemical & Photophysical Profile

Understanding the chemical behavior of Red Mega 500 is prerequisite to proper handling. Unlike rigid xanthene dyes (e.g., Fluorescein, Rhodamine), Red Mega 500 possesses a flexible rotor structure that makes it solvatochromic.

Spectral Properties
ParameterValue (Optimal Environment)Value (Aqueous/Polar)Notes
Excitation Max (

)
500–505 nm505 nmMatches Argon laser lines (488/514 nm).
Emission Max (

)
612 nm (Red) ~555 nm (Yellow-Orange)Critical: Emission blue-shifts and quenches in pure water.
Stokes Shift ~112 nm~50 nmLarge shift enables "Mega" multiplexing.
Extinction Coeff.[2] (

)
~90,000 M⁻¹cm⁻¹Lower/VariableHigh brightness in hydrophobic pockets.
The TICT Mechanism & Solubility Implications

The fluorescence of Red Mega 500 relies on an electron transfer from a donor group (diethylamino) to an acceptor coumarin ring.[1] In polar solvents like water, the excited state relaxes via a non-radiative pathway (TICT), leading to low quantum yield and a spectral blue-shift. In non-polar solvents (DMSO) or when bound to biomolecules (proteins/lipids), the radiative pathway is restored, resulting in bright red fluorescence.

Key Takeaway: While the dye is chemically soluble in water, it is optically inefficient in water. Water should be treated as a carrier, not a storage medium.

Part 2: Solubility Dynamics

Dimethyl Sulfoxide (DMSO) – The Primary Vehicle

DMSO is the obligatory solvent for Stock Solution preparation. Red Mega 500 exhibits high solubility in anhydrous DMSO due to the solvent’s aprotic polarity, which stabilizes the dye without inducing the non-radiative quenching observed in protic solvents.

  • Solubility Limit: Typically >10 mM (approx. 5–6 mg/mL).

  • Stability: Excellent at -20°C when protected from light and moisture.

Water and Aqueous Buffers – The Challenge

Direct dissolution of the powder in water is not recommended .

  • Risk 1: Aggregation. The hydrophobic coumarin core drives the formation of non-fluorescent H-aggregates in aqueous environments.

  • Risk 2: Hydrolysis. While coumarins are relatively stable, long-term storage in aqueous solution can lead to degradation.

  • Risk 3: Spectral Drift. As noted in the table above, the emission shifts to ~555 nm in water, potentially bleeding into the "Yellow/Orange" channels (e.g., Cy3/TRITC) rather than the intended Far-Red channel.

Part 3: Protocol – Preparation of Stock and Working Solutions

This protocol is designed to maximize the "Red" signal (612 nm) and minimize aggregation.

Reagents Required[3][4][5][6]
  • Fluorescent Red Mega 500 (Lyophilized powder).

  • DMSO (Anhydrous, ≥99.9%) : Freshly opened or stored over molecular sieves.

  • PBS or TBS (pH 7.4) : For working solution.

Step-by-Step Methodology
Step 1: Preparation of 10 mM Stock Solution
  • Allow the vial of Red Mega 500 to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required.

    • Formula:

      
      
      
    • Note: MW is approx.[3] 596.7 g/mol (Verify specific batch MW on vial).

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30–60 seconds. Ensure no powder remains on the walls.

  • Centrifuge briefly to collect solution at the bottom.

  • Aliquoting: Dispense into small amber tubes (e.g., 10–50 µL aliquots) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C, desiccated, in the dark.

Step 2: Preparation of Working Solution

Perform this step immediately before use.

  • Thaw one aliquot of Stock Solution (10 mM) in the dark.

  • Prepare the dilution buffer (e.g., PBS + 0.1% BSA). Note: Adding a carrier protein like BSA (Bovine Serum Albumin) significantly stabilizes the fluorescence by providing a hydrophobic binding pocket.

  • Rapid Dilution Technique:

    • Pipette the buffer into a tube.

    • While vortexing the buffer, slowly add the DMSO stock.

    • Target Concentration: Typically 1–10 µM for staining.

    • Final DMSO Concentration: Keep < 1% (v/v) to avoid cytotoxicity or solvent effects.

Visualization of Workflow

The following diagram illustrates the critical decision points in the solubilization process to ensure spectral fidelity.

G Powder Lyophilized Powder (Red Mega 500) Stock Stock Solution (10 mM, -20°C) Powder->Stock Dissolve WaterDirect Direct Water Dissolution Powder->WaterDirect AVOID DMSO Anhydrous DMSO (Solvent) DMSO->Stock Working Working Solution (1-10 µM) Stock->Working Dilute <1% v/v Buffer Aqueous Buffer (PBS/TBS) Buffer->Working BSA Carrier Protein (BSA/HSA) BSA->Working Stabilizes Fluorescence Imaging Imaging/Detection (Ex 500 / Em 612) Working->Imaging Bind to Target Quench Quenching / Blue Shift (Em 555 nm) WaterDirect->Quench TICT Mechanism

Figure 1: Critical workflow for solubilizing Red Mega 500. Note the requirement for carrier proteins (BSA) to maintain the red emission profile.

Part 4: Troubleshooting & Stability

IssueProbable CauseCorrective Action
Precipitation in Working Solution Stock concentration too high or rapid addition to cold buffer.Warm buffer to RT. Vortex buffer during addition of stock.
Weak Signal (Low Brightness) Aqueous quenching (TICT) or lack of hydrophobic environment.Add 0.1% - 1% BSA or Tween-20 to the buffer. The dye needs a "pocket" to fluoresce brightly.
Wrong Color (Yellow/Orange) Emission shift due to high polarity environment.Ensure the dye is bound to the target (DNA/Protein). Unbound dye in water emits at ~555 nm.
Signal Bleaching Oxidation or intense laser exposure.Use antifade mounting media (e.g., DABCO or commercial hard-set mountants).

Part 5: References

  • Sigma-Aldrich. Fluorescent Red Mega 500 Product Information (Product No. 56900).Link

  • Koehn, C. et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[4] Analytical and Bioanalytical Chemistry. (Discusses the TICT mechanism and binding properties of Red Mega 500). Link

  • Guglielmo, S. et al. (2018). "Fluorescence polarization assays in high-throughput screening and drug discovery." Expert Opinion on Drug Discovery. (References the use of Red Mega 500 in displacement assays). Link

Sources

Foundational

Technical Guide: Fluorescent Red Mega 500 Photophysics &amp; Applications

The following technical guide details the photophysical properties, mechanism of action, and experimental applications of Fluorescent Red Mega 500 . Executive Summary Fluorescent Red Mega 500 (Mega 500) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photophysical properties, mechanism of action, and experimental applications of Fluorescent Red Mega 500 .

Executive Summary

Fluorescent Red Mega 500 (Mega 500) is a specialized fluorophore engineered for high-contrast multicolor imaging and sensing.[1] Unlike conventional cyanine or rhodamine dyes, Mega 500 features an ultra-large Stokes shift (~112 nm) . This unique optical property allows the dye to be excited by standard blue lasers (488 nm Argon-ion) while emitting in the red region (612 nm), effectively decoupling the excitation source from the detection channel.

This guide analyzes the quantum yield (QY) dynamics governed by Twisted Intramolecular Charge Transfer (TICT), providing researchers with the mechanistic grounding to optimize signal-to-noise ratios in complex biological matrices.

Photophysical Specifications

The core value of Mega 500 lies in its ability to multiplex with green-emitting dyes (e.g., FITC, GFP, Atto 488) using a single excitation source.

Spectral Data Table
PropertyValueCondition
Excitation Max (

)
500 - 505 nm Aqueous Buffer / MeOH
Emission Max (

)
612 nm Primary "Mega" Emission
Stokes Shift ~112 nm Ultra-Large (LSS)
Extinction Coefficient (

)
90,000 M⁻¹cm⁻¹ High Absorptivity
Quantum Yield (

)
Environmentally Dependent Low in polar; High in apolar
Solubility DMF, DMSO, Water (limited)NHS-ester available for labeling

Critical Note on Emission: While the standard commercial emission is 612 nm (Red), specific binding events (e.g., HSA interaction) can stabilize alternative emissive states or shift the spectrum depending on the solvent polarity and viscosity, a hallmark of TICT probes.

Mechanistic Insight: TICT & Quantum Yield

The quantum yield of Fluorescent Red Mega 500 is not a static constant; it is a dynamic variable governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[2]

The TICT Switch
  • Excitation: Upon absorbing a photon (488–505 nm), the molecule enters a locally excited (LE) state.

  • Relaxation (Polar Solvent): In water or polar buffers, the diethylamino donor group rotates relative to the acceptor core. This twisted state is often non-radiative, acting as an energy sink and resulting in low quantum yield (<1-5%) .

  • Stabilization (Apolar/Rigid Environment): When bound to a protein hydrophobic pocket (e.g., Human Serum Albumin) or in a lipid membrane, the molecular rotation is sterically hindered or the apolar environment destabilizes the TICT state. This forces radiative decay, causing a dramatic increase in Quantum Yield .

Pathway Diagram (Graphviz)

The following diagram illustrates the photon energy flow and the environmental "switch" that controls fluorescence intensity.

TICT_Mechanism cluster_env Environmental Control Ground Ground State (S0) Excited Locally Excited State (LE) (High Energy) Ground->Excited Excitation (488-505 nm) TICT TICT State (Twisted Geometry) Excited->TICT Rotation in Polar Solvent Fluorescence Red Fluorescence (612 nm Emission) Excited->Fluorescence Restricted Rotation (High QY) Heat Non-Radiative Decay (Heat) TICT->Heat Dominant Pathway (Low QY) Fluorescence->Ground Heat->Ground

Figure 1: Kinetic pathway of Mega 500 fluorescence.[2] In polar buffers, the TICT pathway dominates (quenching). In rigid/apolar binding sites, the radiative pathway dominates (bright fluorescence).

Experimental Protocols

Protocol A: High-Contrast Immunostaining (Multiplexing)

This workflow leverages the large Stokes shift to image Mega 500 alongside FITC/GFP using a single 488 nm laser line, eliminating the need for a separate 561 nm laser.

Reagents:

  • Primary Antibody (Target specific)

  • Secondary Antibody conjugated to Fluorescent Red Mega 500 (e.g., Anti-Rabbit)

  • Co-stain: Atto 488 or FITC conjugated antibody (e.g., Anti-Mouse)

  • Mounting Media (Anti-fade)

Step-by-Step Workflow:

  • Block & Permeabilize: Treat fixed cells with 5% BSA/0.1% Triton X-100 for 30 mins to reduce non-specific binding.

  • Primary Incubation: Incubate with Mouse Anti-Target A and Rabbit Anti-Target B overnight at 4°C.

  • Wash: 3x washes with PBS-T (5 mins each).

  • Secondary Labeling (Critical Step):

    • Prepare a mix of Mega 500 Anti-Rabbit (1:500) and Atto 488 Anti-Mouse (1:500) in blocking buffer.

    • Note: Mega 500 is hydrophobic; ensure stock is dissolved in DMF before adding to aqueous buffer to prevent precipitation.

    • Incubate for 1 hour at Room Temperature in the dark.

  • Imaging Configuration:

    • Excitation: 488 nm (Argon Laser) for both dyes.

    • Detection Channel 1 (Green): 500–540 nm bandpass (detects Atto 488).

    • Detection Channel 2 (Red): 590–650 nm bandpass (detects Mega 500).

    • Result: Perfect separation of two targets with zero cross-talk due to the >100 nm emission gap.

Protocol B: HSA Binding Assay (Sensing Application)

Based on the TICT mechanism, Mega 500 acts as a "turn-on" sensor for albumin binding.

  • Preparation: Dilute Mega 500 stock (in DMSO) to 500 nM in PBS.

    • Observation: Solution should be faintly fluorescent.

  • Titration: Add Human Serum Albumin (HSA) (0 to 1.0 mg/mL).[3]

  • Readout: Measure Fluorescence (Ex 488 nm / Em 612 nm).

    • Validation: Signal should increase linearly with HSA concentration as the dye binds to the hydrophobic drug-binding pockets (Sudlow Site I/II), restricting the TICT state.

References

  • Sigma-Aldrich (Merck). Fluorescent Red Mega 500 Product Specification & Atto Dye Brochure. Retrieved from

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding." Analytical and Bioanalytical Chemistry, 406(7), 1867–1875. Retrieved from

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. (Contextual grounding for TICT mechanisms).

Sources

Exploratory

Technical Whitepaper: Optimizing Fluorescence Microscopy with Fluorescent Red Mega 500

The following technical guide details the properties, mechanism, and application workflows for Fluorescent Red Mega 500 , a specialized fluorophore designed for high-performance fluorescence microscopy and bioanalytical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, mechanism, and application workflows for Fluorescent Red Mega 500 , a specialized fluorophore designed for high-performance fluorescence microscopy and bioanalytical assays.

Executive Summary

Fluorescent Red Mega 500 (CAS: 540528-13-0) is a high-performance fluorophore distinguished by its Large Stokes Shift (LSS) . Unlike conventional cyanine or rhodamine dyes, which typically exhibit a Stokes shift of 20–30 nm, Fluorescent Red Mega 500 features a separation of over 100 nm between its excitation and emission maxima.

This unique photophysical property allows researchers to excite the fluorophore with standard blue-green lasers (e.g., 488 nm Argon or 514 nm) while collecting emission in the red channel (~610–612 nm). This capability is critical for single-laser multicolor imaging , enabling the simultaneous detection of green (e.g., FITC/GFP) and red targets without the need for multiple excitation sources or complex spectral unmixing.

Photophysical Characterization

Spectral Properties

The utility of Fluorescent Red Mega 500 lies in its ability to bridge the gap between standard excitation lines and far-red detection channels.

PropertyValueNotes
Excitation Max (

)
500–505 nmPerfectly matches 488 nm (Argon) and 514 nm lines.
Emission Max (

)
612 nmDeep red emission, well-separated from GFP/FITC.
Stokes Shift ~110 nm"Mega" class shift minimizes self-quenching and cross-talk.
Extinction Coeff. (

)
~90,000

High absorptivity ensures bright signal output.
Molecular Weight ~596.7 g/mol Small molecule size reduces steric hindrance in conjugates.
Solubility DMSO, DMF, WaterAmphiphilic nature allows versatile labeling.
Mechanism of Action: TICT Dynamics

The large Stokes shift of Fluorescent Red Mega 500 is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism.[1] Upon photoexcitation, the molecule undergoes an electron transfer from an electron-donating group (typically diethylamino) to an electron-withdrawing aromatic system.[1] This transfer induces a conformational relaxation (twisting) that significantly lowers the energy of the excited state before emission, resulting in the red-shifted photon release.

Key Consequence for Researchers:

  • Solvatochromism: The TICT state is sensitive to environmental polarity. In polar solvents (like buffer), the quantum yield may be lower.[1] Upon binding to hydrophobic pockets (e.g., HSA, lipid membranes, or antibody interfaces), the non-radiative decay pathways are suppressed, leading to a dramatic increase in fluorescence lifetime and brightness.

Experimental Applications & Workflows

Single-Laser Multicolor Imaging (The "Mega" Advantage)

The primary application of Fluorescent Red Mega 500 is in multiplex immunofluorescence where laser lines are limited.

The Problem: Standard confocal systems often require switching between 488 nm (for GFP) and 561/633 nm (for RFP/Cy5) lasers. This introduces temporal delays (mismatch in dynamic live-cell imaging) and chromatic aberration risks. The Solution: Use Fluorescent Red Mega 500 alongside a standard green fluorophore (e.g., Atto 488 or FITC).

Workflow Diagram:

MulticolorImaging Laser Excitation Source (488 nm Argon Laser) Sample Biological Sample (Dual Labeled) Laser->Sample Simultaneous Excitation Dye1 Target A: FITC/GFP (Ex: 490nm / Em: 520nm) Sample->Dye1 Dye2 Target B: Mega 500 (Ex: 500nm / Em: 612nm) Sample->Dye2 Splitter Dichroic Beam Splitter (560 nm LP) Dye1->Splitter Emission 520nm Dye2->Splitter Emission 612nm Det1 Detector 1 (Green) BP 510-540 nm Splitter->Det1 Reflected (<560nm) Det2 Detector 2 (Red) BP 590-650 nm Splitter->Det2 Transmitted (>560nm)

Figure 1: Optical path for simultaneous dual-color imaging using a single 488 nm excitation source. Mega 500 allows red detection without a secondary laser.

High-Throughput Binding Assays (HSA)

Due to its TICT nature, Fluorescent Red Mega 500 serves as an excellent probe for hydrophobic binding sites on proteins like Human Serum Albumin (HSA).

  • Principle: In buffer, the dye is relatively dim. Upon binding to the drug-binding sites of HSA, fluorescence intensity increases significantly.

  • Application: Competitive binding assays. When a drug candidate displaces the dye from the protein, fluorescence decreases. This allows for rapid

    
     determination without radioactive ligands.
    

Detailed Experimental Protocols

Protocol: Immunofluorescence Labeling with Mega 500

This protocol assumes the use of a secondary antibody conjugated to Fluorescent Red Mega 500 (e.g., Goat anti-Rabbit IgG-Mega 500).

Reagents:

  • PBS (Phosphate Buffered Saline), pH 7.4.

  • Blocking Buffer: PBS + 1% BSA + 0.1% Triton X-100.

  • Primary Antibody (Rabbit host).

  • Secondary Antibody: Mega 500 conjugate.[2]

  • Mounting Media (anti-fade).

Step-by-Step Methodology:

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature (RT). Wash 3x with PBS.

  • Permeabilization: Incubate with PBS + 0.1% Triton X-100 for 10 minutes.

  • Blocking: Incubate in Blocking Buffer for 30 minutes at RT to prevent non-specific binding.

  • Primary Staining: Dilute primary antibody in Blocking Buffer (typically 1:100–1:500). Incubate for 1 hour at RT or overnight at 4°C.

  • Wash: Wash 3x 5 minutes with PBS.

  • Secondary Staining (Critical Step):

    • Dilute Mega 500-conjugated secondary antibody (1:200–1:500) in Blocking Buffer.

    • Note: If co-staining with FITC/GFP, add the anti-mouse-FITC antibody in this same step.

    • Incubate for 1 hour at RT in the dark.

  • Final Wash: Wash 3x 5 minutes with PBS.

  • Mounting: Mount coverslip using anti-fade medium. Seal with nail polish if necessary.

  • Imaging: Set excitation to 488 nm. Collect Channel 1 (510–540 nm) for Green and Channel 2 (590–640 nm) for Red.

Protocol: Protein Binding Competition Assay

Objective: Determine binding affinity of a small molecule drug to HSA.

  • Preparation: Prepare a 1

    
    M stock of Fluorescent Red Mega 500 in PBS.
    
  • Protein Mix: Add HSA to a final concentration of 3

    
    M (dye:protein ratio ~1:3 ensures saturation of specific sites). Incubate for 10 min.
    
  • Titration: Aliquot the HSA-Dye complex into a 96-well black plate.

  • Competition: Add the test compound (drug) in serial dilutions (e.g., 0.1

    
    M to 100 
    
    
    
    M).
  • Readout: Measure Fluorescence Intensity (Ex 488 nm / Em 612 nm).

  • Analysis: Plot Fluorescence vs. Log[Concentration]. A decrease in signal indicates displacement of Mega 500 by the drug.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity TICT quenching in aqueous buffer.Ensure the dye is bound to the target. If using as a free stain, ensure the environment is hydrophobic enough. For antibodies, increase concentration slightly.
Bleed-through into Green Channel Broad emission tail (rare).Mega 500 has a large Stokes shift, so bleed-through into green is physically impossible. Check if the green dye is bleeding into the red channel.
Photobleaching High laser power.Mega dyes are generally stable, but TICT states can be sensitive. Use anti-fade mounting media (e.g., Mowiol or commercial equivalents).
Precipitation Low solubility in pure water.Always prepare stock solutions in anhydrous DMSO or DMF before diluting into aqueous buffers.

References

  • Kudolo, M., et al. (2016). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding.[3] Analytical and Bioanalytical Chemistry.[2][4][3][5][] [Link]

Sources

Protocols & Analytical Methods

Method

Fluorescent Red Mega 500 DNA sequencing applications

Application Note: High-Precision DNA Sizing & Genotyping using Fluorescent Red Mega 500 (ET500-R) Executive Summary Product Identity: Fluorescent Red Mega 500 (commonly referenced as the MegaBACE™ ET500-R Size Standard )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision DNA Sizing & Genotyping using Fluorescent Red Mega 500 (ET500-R)

Executive Summary

Product Identity: Fluorescent Red Mega 500 (commonly referenced as the MegaBACE™ ET500-R Size Standard ). Chemistry Class: Energy Transfer (ET) Dye Technology. Primary Application: Internal Lane Standards (ILS) for Fragment Analysis, Microsatellite Instability (MSI), and Sequencing Library QC.

This technical guide outlines the deployment of the Fluorescent Red Mega 500 (ET500-R) standard in high-throughput capillary electrophoresis (CE). Unlike conventional ROX standards, the ET500-R utilizes Energy Transfer (FRET) chemistry to maximize signal-to-noise ratios on 488 nm excitation platforms (e.g., MegaBACE, ABI 3730 with filter modification). This guide bridges the gap between raw chemistry and actionable data for drug development and clinical genomics.

The Chemistry: Energy Transfer (ET) Mechanism

Standard red dyes (like ROX) excite poorly under the standard 488 nm Argon-ion lasers found in most sequencers, leading to weak signals or the need for high concentrations. The Red Mega 500 solves this via a "molecular antenna" system.

  • Donor: A Fluorescein-derivative (high absorption at 488 nm).

  • Acceptor: A Rhodamine-derivative (emits in the Red channel, ~605 nm).

  • Linker: A rigid chemical spacer ensuring optimal distance for non-radiative energy transfer.

Mechanism of Action:

  • Laser hits the Donor at 488 nm.

  • Donor transfers energy (via FRET) to the Acceptor .

  • Acceptor emits a strong fluorescent signal at ~605 nm.

  • Result: 10-20x brighter signal than direct excitation of ROX, allowing for lower loading mass and reduced spectral bleed-through.

Visualization: Energy Transfer Pathway

ET_Mechanism Laser Argon Laser (488 nm) Donor Donor Fluorophore (Fluorescein-like) Laser->Donor Excitation Transfer FRET (Non-Radiative) Donor->Transfer Acceptor Acceptor Fluorophore (Red Mega/Rhodamine) Transfer->Acceptor Signal Emission Signal (~605 nm) Acceptor->Signal Detection

Caption: Schematic of the Energy Transfer (ET) process where 488nm excitation is up-converted to a red emission signal.

Applications in Drug Development & Genomics

While often categorized under "Sequencing," the Red Mega 500 is the backbone of Fragment Analysis , which runs on the same hardware as Sanger sequencing.

ApplicationRole of Red Mega 500Clinical/Research Relevance
Microsatellite Instability (MSI) Internal Size StandardCritical biomarker for Lynch Syndrome and Immunotherapy response (PD-1/PD-L1).
SNP Genotyping (SNaPshot) Mobility ReferencePharmacogenomics (CYP450 variants) and patient stratification.
Loss of Heterozygosity (LOH) Allele SizingDetecting tumor suppressor gene deletions in oncology studies.
Library QC Fragment VerificationValidating PCR amplicon sizes prior to NGS or Sanger sequencing.

Detailed Protocol: Microsatellite Analysis Workflow

Objective: Accurate sizing of PCR fragments using ET500-R as the in-lane control.

A. Reagent Preparation
  • Loading Solution: Formamide (Hi-Di) mixed with ET500-R.

    • Ratio: 0.5 µL ET500-R : 9.5 µL Formamide per sample.

  • Sample: Desalted PCR product (diluted 1:10 or 1:20 depending on yield).

B. The "Salt Front" Critical Control Point

Senior Scientist Insight: Capillary electrophoresis relies on electrokinetic injection. DNA is negatively charged and moves into the capillary when voltage is applied. Salt ions (Cl-, Na+) are smaller and more mobile than DNA. If your sample is not desalted, the instrument will inject salt instead of DNA, resulting in zero signal.

  • Mandatory Step: Dialysis or Sephadex G-50 cleanup of all PCR products before mixing with Red Mega 500.

C. Step-by-Step Workflow
  • PCR Amplification: Generate fluorescently labeled fragments (FAM/TET/HEX) from genomic DNA.

  • Desalting:

    • Use a 96-well filtration plate or Sephadex resin.

    • Centrifuge at 900 x g for 2 mins.

  • Master Mix Assembly:

    • Combine 9.5 µL Hi-Di Formamide + 0.5 µL Red Mega 500 Standard .

    • Dispense 10 µL into each well of the sequencing plate.

  • Sample Addition:

    • Add 1-2 µL of desalted PCR product to the wells.

  • Denaturation:

    • Heat plate at 95°C for 2 minutes .

    • Snap Cool immediately on ice for 2 minutes (prevents re-annealing).

  • Run Conditions (Generic MegaBACE/ABI):

    • Injection: 3 kV for 45 seconds.

    • Run Voltage: 10-15 kV.

    • Run Temp: 60°C.

    • Spectral Matrix: Ensure "ET-ROX" or "MegaBACE ET" matrix is active.

Visualization: Experimental Workflow

Protocol_Workflow PCR PCR Amplification (Target Loci) Desalt Desalting / Cleanup (CRITICAL STEP) PCR->Desalt Remove Ions Mix Mix with ET500-R & Formamide Desalt->Mix Clean DNA Denature Denature 95°C Snap Cool Mix->Denature Inject Electrokinetic Injection (3 kV / 45s) Denature->Inject Analysis Data Analysis (Sizing Curve) Inject->Analysis

Caption: Operational workflow emphasizing the critical desalting step required for electrokinetic injection.

Data Analysis & Troubleshooting

Sizing Algorithm Selection

For the Red Mega 500, use the Local Southern Method .

  • Why? It uses two peaks above and two peaks below the unknown fragment to calculate size, compensating for local mobility anomalies in the polymer.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Peaks (Sample & Standard) Injection Failure (Salt Front)Re-desalt sample. Ensure capillary is not clogged.
Standard Present, Sample Absent PCR Failure or Low YieldCheck PCR on agarose gel. Increase injection time (up to 90s).
"Pull-up" Peaks (Ghost peaks in other colors) Spectral OverlapRecalibrate instrument with a fresh Spectral Matrix (Matrix Standard). Reduce sample concentration.
Broad/Split Peaks Polymer degradation or Re-annealingReplace polymer. Ensure snap-cooling was immediate (ice bath).

References

  • Amersham Biosciences (Cytiva). (2002). MegaBACE ET500-R Size Standard Technical Datasheet. Link

  • Rosenblum, B. B., et al. (1997). "New dye-labeled terminators for improved DNA sequencing patterns." Nucleic Acids Research, 25(22), 4500–4504. Link

  • Thermo Fisher Scientific. (2023). Fragment Analysis via Capillary Electrophoresis: A Guide to Microsatellite Analysis. Link

  • GE Healthcare Life Sciences. (2012). MegaBACE 1000 Instrument Operator's Guide. Link

(Note: While the MegaBACE platform is legacy technology, the chemistry principles of ET dyes remain valid and are often adapted for modern platforms like the ABI 3730xl or SeqStudio using custom spectral calibrations.)

Application

Application Note: High-Throughput HSA Binding Assay Using Red Mega 500

This Application Note is structured to guide researchers through the validation and execution of a high-throughput Human Serum Albumin (HSA) binding assay using the fluorogenic probe Red Mega 500 . Abstract & Principle C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the validation and execution of a high-throughput Human Serum Albumin (HSA) binding assay using the fluorogenic probe Red Mega 500 .

Abstract & Principle

Characterizing drug-plasma protein binding is a critical step in ADME (Absorption, Distribution, Metabolism, Excretion) profiling.[1][2] Traditional assays using blue-shifted dyes (e.g., ANS) suffer from high background interference due to the intrinsic fluorescence of many small-molecule drugs and plasma components.

Red Mega 500 is a solvatochromic fluorophore designed to overcome these limitations. It operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism:

  • Aqueous Buffer (Unbound): The dye exists in a non-radiative TICT state (fluorescence quenched).

  • Hydrophobic Pocket (Bound): Upon binding to HSA (primarily Sudlow Sites), the molecular rotation is restricted, and the environment becomes apolar. This suppresses the TICT state, resulting in a massive increase in fluorescence quantum yield ("Turn-ON" effect ).

Key Advantages:

  • Red-Shifted Emission: Emission >600 nm minimizes interference from blue/green autofluorescent compounds.

  • High Sensitivity: Low background in unbound state eliminates the need for separation steps (Mix-and-Read).

  • HTS Compatible: Stable signal in 384-well and 1536-well formats.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for the assay, including the "Self-Validating" control steps required for data integrity.

HSA_Assay_Workflow cluster_Prep Phase 1: Preparation cluster_Kd Phase 2: Probe Validation (Kd) cluster_Screen Phase 3: Displacement Assay Start Start: Experimental Design Stock Prep Stocks: 1. HSA (PBS) 2. Red Mega 500 (DMSO) 3. Test Compounds Start->Stock Buffer Assay Buffer Optimization: PBS + 10% Glycerol + 0.01% NP-40 Stock->Buffer Titration Titrate HSA (0 - 10 µM) vs Fixed Probe (500 nM) Buffer->Titration Kd_Calc Calculate Kd Select [HSA] at ~80% Saturation Titration->Kd_Calc Add_Mix Add 20 µL Master Mix (HSA + Red Mega 500) Kd_Calc->Add_Mix Defines [HSA] Dispense Dispense 15 µL Compounds (Test + Controls) Dispense->Add_Mix Incubate Incubate 30 min @ RT (Dark) Add_Mix->Incubate Read Read Fluorescence Ex 500nm / Em 610nm Incubate->Read Data Data Analysis: Calculate % Inhibition & IC50 Read->Data

Caption: Operational workflow for Red Mega 500 HSA binding assay. Phase 2 is critical for batch-specific calibration.

Materials & Instrumentation

Reagents
ComponentSpecificationPurpose
Probe Red Mega 500 (e.g., Sigma/BroadPharm)Fluorescent tracer. Solvatochromic.
Protein HSA (Fatty acid-free, Globulin-free)Target protein.[3] Purity is critical to avoid false binding.
Buffer Base PBS (pH 7.[3]4)Physiological backbone.
Stabilizer Glycerol (10% v/v) CRITICAL: Stabilizes HSA structure and enhances probe quantum yield [1].
Surfactant NP-40 (0.01% v/v) CRITICAL: Prevents aggregation of hydrophobic test compounds (false positives) [1].
Pos. Control Piroxicam or Warfarin Known high-affinity binders (Sudlow Site I/II).
Neg. Control DMSOVehicle control (0% Inhibition).
Instrumentation Settings
  • Reader: Multi-mode microplate reader (e.g., Tecan Infinite, BMG PHERAstar).

  • Plate Type: 384-well, Black, Flat-bottom (Corning 3573 or equiv).[3][4]

  • Optical Configuration:

    • Excitation: 500 nm (Bandwidth 10 nm)

    • Emission: 610 nm (Bandwidth 20 nm) [Note 1]

    • Gain: Optimized to 80% saturation for the "HSA + Probe" control.

    • Z-Position: Optimized for well volume.

> Note 1 (Spectral Check): While some literature cites Red Mega 500 emission near 532 nm [1], commercial "Red" variants and the "Mega" designation often imply large Stokes shifts with emission >600 nm [2]. Always perform a spectral scan on your specific lot of dye + HSA before the first run.

Detailed Protocol

Step 1: Buffer Preparation (The "Stabilized System")

Standard PBS alone yields lower signal-to-noise ratios. The addition of Glycerol and NP-40 is non-negotiable for HTS reliability.

  • Prepare 10X PBS . Dilute to 1X with ultrapure water.

  • Add Glycerol to a final concentration of 10% (v/v) .

  • Add NP-40 to a final concentration of 0.01% (v/v) .[3]

  • Adjust pH to 7.4 if necessary. Filter sterilize (0.22 µm) to remove particulates that scatter light.

Step 2: Determination (Probe Binding Affinity)

Before testing drugs, you must define the affinity of the probe itself to select the optimal protein concentration.

  • Probe Stock: Prepare 10 mM Red Mega 500 in DMSO. Dilute to 1 µM (2x) in Assay Buffer.

  • HSA Titration: Prepare serial dilutions of HSA in Assay Buffer (Range: 0 to 20 µM).

  • Plate Setup:

    • 20 µL HSA dilution.

    • 20 µL Probe (Final conc: 500 nM).[3]

  • Incubate: 30 mins at Room Temperature (RT) in the dark.

  • Read: Measure Fluorescence Intensity (FI).

  • Analysis: Plot FI vs. [HSA]. Fit to a one-site specific binding model.

    • Target: Select [HSA] that yields ~70-80% of maximal fluorescence (

      
      ). Typically, this is 0.2 mg/mL (~3 µM)  [1].[3]
      
Step 3: Drug Displacement Assay (The Screen)

This protocol assumes a final assay volume of 40 µL in a 384-well plate.

  • Compound Preparation:

    • Prepare 10 mM stocks of test compounds in DMSO.

    • Dispense 15 µL of diluted compounds into the assay plate.

    • Controls: Include Piroxicam (High binder) and DMSO (No binder).[3]

  • Master Mix Preparation:

    • Prepare Buffer containing 3 µM HSA and 500 nM Red Mega 500 (Concentrations based on Step 2 optimization).

    • Note: Premixing HSA and Probe ensures the complex is formed before challenging with the drug, although simultaneous addition is also acceptable for equilibrium assays.

  • Reaction Initiation:

    • Add 20 µL of Master Mix to the 15 µL of compounds.

    • Final Concentrations: HSA (~1.5 µM), Probe (250 nM), Compound (Variable).

  • Incubation:

    • Centrifuge plate (1 min, 1000 x g) to remove bubbles.

    • Shake orbitally (2 min).

    • Incubate 30 mins at RT, protected from light.

  • Detection:

    • Read Fluorescence Intensity (Ex 500 / Em 610).

Data Analysis & Interpretation

Z-Factor Calculation (Assay Robustness)

Validate the plate quality using the controls:



  • 
     (DMSO): High Fluorescence (Probe bound to HSA).
    
  • 
     (Piroxicam): Low Fluorescence (Probe displaced).
    
  • Acceptance Criteria:

    
    .[3]
    
Percent Inhibition

Normalize data to controls:



Determination

Plot % Inhibition vs. Log[Compound]. Fit to the Hill equation:



Troubleshooting & "Self-Validating" Checks

IssueProbable CauseCorrective Action
Low Signal Window Probe not binding HSACheck pH. HSA undergoes conformational change (N-F transition) below pH 6.0. Ensure pH 7.4.
High Background (No HSA) Probe aggregationIncrease NP-40. The dye is hydrophobic; ensure 0.01% surfactant is present.
False Positives Compound autofluorescenceRead "Compound Only" plate. If compound fluoresces at 610nm, subtract this value from the assay signal.
Variable Data Temperature fluctuationsThermostat reader. HSA binding thermodynamics are temperature-sensitive. Keep at 25°C constant.

References

  • McCallum, M. M., et al. (2014).[2][5] "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[1][2][3][4][5][6][7] Analytical and Bioanalytical Chemistry, 406(7), 1867–1875.

    • Core reference for the Red Mega 500 protocol, specifically establishing the requirement for Glycerol/NP-40 buffer additives.
  • Sigma-Aldrich (Merck). "Atto & MegaStokes Dyes Technical Information." Product Specification Table.

    • Source for spectral properties of MegaStokes and Red-shifted dyes used in high-sensitivity assays.
  • Sudlow, G., et al. (1975).[8] "The characterization of two specific drug binding sites on human serum albumin." Molecular Pharmacology, 11(6), 824-832.[8] [8]

    • Foundational text defining Site I (Warfarin) and Site II (Indole/Benzodiazepine) targeted in displacement assays.

Sources

Method

FISH microscopy protocols using Fluorescent Red Mega 500

Executive Summary This application note details the integration of Fluorescent Red Mega 500 —a Large Stokes Shift (LSS) fluorophore—into Fluorescence In Situ Hybridization (FISH) workflows. Unlike traditional red fluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the integration of Fluorescent Red Mega 500 —a Large Stokes Shift (LSS) fluorophore—into Fluorescence In Situ Hybridization (FISH) workflows. Unlike traditional red fluorophores (e.g., TRITC, Cy3, Alexa Fluor 555) that require green excitation (~530–550 nm), Fluorescent Red Mega 500 features a unique spectral signature with maximal absorption at 505 nm and emission at 612 nm (Stokes shift >100 nm).

The Core Advantage: This spectral separation allows researchers to excite both a green fluorophore (e.g., FITC/Alexa 488) and Fluorescent Red Mega 500 using a single 488 nm Argon laser or blue LED source , while detecting their emissions in distinct channels. This eliminates chromatic shift caused by filter turret rotation and simplifies hardware requirements for multiplexing.

Technical Specifications & Spectral Logic

To successfully deploy Fluorescent Red Mega 500, one must understand the Twisted Intramolecular Charge Transfer (TICT) mechanism that governs its fluorescence.

PropertyValueNotes
Excitation Max 505 nmEfficiently excited by 488 nm lasers (approx. 70-80% max absorption).
Emission Max 612 nmDeep red emission, distinct from FITC (525 nm).
Stokes Shift ~107 nm"Mega" shift prevents self-quenching and simplifies filter design.
Extinction Coefficient 90,000 M⁻¹cm⁻¹High brightness comparable to standard Alexa dyes.
Solubility Water/DMSOHydrophilic nature reduces non-specific binding in nuclear staining.
Diagram 1: The LSS Multiplexing Concept

This diagram illustrates the optical path logic, demonstrating how a single excitation source drives dual-channel detection.

LSS_Concept Source Excitation Source (488 nm Laser) Sample Sample (Dual Stained) Source->Sample Excites Both FITC FITC/Alexa 488 (Green Target) Sample->FITC Mega500 Red Mega 500 (Red Target) Sample->Mega500 Splitter Dichroic/Emission Splitter FITC->Splitter Em: 525nm Mega500->Splitter Em: 612nm Det_Green Detector 1 (515-540 nm) Splitter->Det_Green Pass Green Det_Red Detector 2 (600-650 nm) Splitter->Det_Red Pass Red

Figure 1: Optical pathway for single-source excitation (488nm) of dual targets. Note the simultaneous excitation capability.

Experimental Protocols

This guide focuses on an Indirect FISH Detection method. Direct labeling of nucleotides with LSS dyes is possible via amino-allyl dUTP, but the indirect method (Hapten-labeled probe


 Secondary Detection) offers signal amplification and higher sensitivity for low-copy targets.
Materials Required
  • Probe: Biotin or Digoxigenin (Dig)-labeled DNA probe.

  • Detection Reagent: Streptavidin-Mega 500 (for Biotin) or Anti-Dig-Mega 500 (for Dig).

  • Counterstain: DAPI (Blue).[1]

  • Buffer: 4x SSC, 0.1% Tween-20 (SSCT).

  • Blocking: 3% BSA in 4x SSC.

Protocol A: Post-Hybridization Detection

Pre-requisite: Standard probe hybridization and stringency washes have been completed.

  • Blocking (Critical Step):

    • Incubate slides in Blocking Buffer (3% BSA/4x SSC) for 30 minutes at Room Temperature (RT).

    • Why: Mega 500 is a charged fluorophore. Blocking neutralizes charge-based non-specific binding to the nuclear matrix.

  • Primary Detection Incubation:

    • Dilute Streptavidin-Mega 500 or Anti-Dig-Mega 500 to a concentration of 1–5 µg/mL in Blocking Buffer.

    • Apply 100 µL per slide. Cover with Parafilm or a coverslip to prevent evaporation.

    • Incubate for 45–60 minutes at RT in a humidified dark chamber.

    • Note: Do not exceed 1 hour. Extended incubation increases cytoplasmic background with LSS dyes.

  • Washing:

    • Wash 3 x 5 minutes in 4x SSCT (0.1% Tween-20) at RT with gentle agitation.

    • Tip: The Tween-20 detergent is essential here to strip unbound hydrophobic dye aggregates.

  • Counterstaining:

    • Apply DAPI (0.5 µg/mL) for 2 minutes.

    • Wash 1 x 3 minutes in PBS.

  • Mounting:

    • Mount using an antifade medium (e.g., ProLong Gold or Mowiol).

    • Caution: Avoid mounting media containing p-phenylenediamine (PPD) if possible, as it can sometimes react with TICT dyes; DABCO/Glycerol mixes are safer.

Microscopy & Image Acquisition

The success of this protocol relies entirely on the optical configuration. Using a standard "TRITC" filter set will result in zero signal because the TRITC excitation filter (550 nm) is located where Mega 500 does not absorb (it absorbs at 505 nm).

Hardware Configuration Table
ComponentSpecificationReason
Light Source 488 nm (Laser) or 470/490 nm (LED)Excites both FITC and Mega 500.
Dichroic Mirror 505 nm LP (Long Pass)Reflects <505 nm (Excitation), Transmits >505 nm (Emission).
Emission Filter 1 Bandpass 525/50 nmCaptures FITC/Alexa 488 (Green).
Emission Filter 2 Bandpass 615/40 nm or Longpass 590 nmCaptures Mega 500 (Red).
Diagram 2: Experimental Workflow

Visualizing the step-by-step wet-lab process.

FISH_Workflow Start Hybridized Slide (Biotin-Probe) Block Block: 3% BSA/4xSSC 30 min @ RT Start->Block Detect Incubate: Streptavidin-Mega 500 1-5 µg/mL, 45 min Block->Detect Apply Conjugate Wash Wash: 3x 4xSSCT Remove Unbound Dye Detect->Wash Mount Mount & Image (488nm Ex / 612nm Em) Wash->Mount

Figure 2: Indirect FISH detection workflow using Mega 500 conjugates.

Troubleshooting & Optimization

Issue: High Background / "Red Haze"

  • Cause: Large Stokes Shift dyes often have larger conjugated aromatic systems (TICT mechanism) which can be "sticky" to chromatin.

  • Solution: Increase Tween-20 concentration in the wash buffer to 0.2% and ensure the Blocking Buffer contains at least 3% BSA.

Issue: Signal Bleed-through into Green Channel

  • Cause: While Mega 500 emits at 612 nm, it has a "tail" that can bleed into broad green filters.

  • Solution: Use a narrow bandpass filter for Green (e.g., 525/30 nm) rather than a wide 535/50 nm filter. This cuts off the onset of the Mega 500 emission.

Issue: No Signal in Red Channel

  • Cause: User accidentally used a TRITC/Cy3 filter cube (Green Excitation).

  • Solution: Verify you are exciting with Blue light (488 nm) . The dye is transparent to Green excitation light.

References

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[2][3] Analytical and Bioanalytical Chemistry, 406(7), 1867–1875. (Validating the TICT mechanism and spectral properties of Mega 500). Retrieved from [Link]

  • Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications." Accounts of Chemical Research. (Context on TICT dye behavior in microscopy). Retrieved from [Link]

Sources

Application

Optimizing argon laser excitation for Red Mega 500

Application Note: Optimizing Argon Laser Excitation for Red Mega 500 Fluorophores Abstract This guide details the optical configuration and experimental optimization for Red Mega 500 , a specialized Large Stokes Shift (L...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Argon Laser Excitation for Red Mega 500 Fluorophores

Abstract

This guide details the optical configuration and experimental optimization for Red Mega 500 , a specialized Large Stokes Shift (LSS) fluorophore. Unlike conventional red dyes (e.g., Cy5, Alexa 647) that require HeNe (633 nm) or Krypton (561 nm) excitation, Red Mega 500 is designed to absorb in the blue-green spectrum (


 nm) while emitting in the red (

nm). This unique property allows researchers to perform dual-color imaging (Green/Red) using a single Argon-ion laser source, significantly reducing hardware complexity. This note addresses the "Argon Paradox"—balancing the choice between the 488 nm and 514 nm lines to maximize excitation efficiency while minimizing photobleaching and spectral bleed-through.

Introduction: The Physics of Red Mega 500

The utility of Red Mega 500 lies in its MegaStokes shift—a gap of


 nm between excitation and emission.[1] This is achieved via a Twisted Intramolecular Charge Transfer (TICT) mechanism, often involving a coumarin-hemicyanine hybrid structure.
  • The Challenge: Standard confocal systems are optimized for small Stokes shifts (e.g., FITC: Ex 488 / Em 525). Using a "blue" laser to drive a "red" emitter requires precise filter management to prevent the high-energy excitation light from contaminating the lower-energy detection channel.

  • The Opportunity: By using Red Mega 500, a standard Argon laser (488/514 nm) can simultaneously excite a green fluorophore (like GFP or FITC) and the Red Mega 500, with their emissions separated by

    
     nm, eliminating the need for a second laser line.
    
Spectral Characteristics
PropertyValueNotes
Excitation Max 500–505 nmIdeal match for Argon 514 nm line.
Emission Max 612 nmDistinct "Red" channel; separates well from GFP (510–550 nm).
Stokes Shift ~112 nmAllows multiplexing with single-source excitation.
Extinction Coeff. ~90,000

High absorptivity requires careful power modulation.

Hardware Configuration & Logic

To optimize the signal, we must select the laser line that strikes the best balance between the absorption cross-section and the available laser power.

A. Laser Line Selection: 488 nm vs. 514 nm

While 488 nm is the standard Argon line, 514 nm is superior for Red Mega 500 .

  • 488 nm: Excites at ~60-70% efficiency (on the shoulder of the absorption curve). Use this only if multiplexing with a dye that strictly requires 488 nm (e.g., EGFP).

  • 514 nm: Excites at >95% efficiency (near peak). This allows for lower laser power, reducing phototoxicity and photobleaching.

B. Optical Path Diagram (Graphviz)

The following diagram illustrates the optimized light path for a dual-color (GFP + Red Mega 500) setup using a single Argon source.

OpticalPath Laser Argon Ion Laser (488nm / 514nm) AOTF AOTF (Select 514nm) Laser->AOTF Dichroic Main Dichroic (Reflect < 520nm) AOTF->Dichroic Ex: 514nm Sample Sample (GFP + Red Mega 500) Dichroic->Sample Splitter Secondary Dichroic (560nm LP) Dichroic->Splitter Sample->Dichroic Em: 525nm + 612nm Det_Green Detector 1 (Green) BP 525/50 (GFP Emission) Splitter->Det_Green < 560nm Det_Red Detector 2 (Red) BP 610/75 (Mega 500 Emission) Splitter->Det_Red > 560nm

Figure 1: Single-laser dual-emission optical path. The 514 nm line excites both fluorophores, but the emission is split by a 560 nm Long Pass (LP) dichroic.

Experimental Protocols

Protocol 1: Laser Power & Gain Optimization

Goal: Establish the dynamic range where Red Mega 500 signal is linear without bleaching.

  • Preparation: Prepare a slide with Red Mega 500 conjugated secondary antibodies (or beads) in PBS. Crucial: Ensure mounting medium contains an antifade agent (e.g., DABCO or commercial equivalent), as LSS dyes can be sensitive to oxidation.

  • Laser Setup:

    • Set Argon laser to Standby to warm up (15 mins).

    • Select 514 nm line.[2]

    • Set AOTF (transmission) to 2% initially.

  • Detector Setup:

    • PMT/HyD Channel: Set collection window to 580–650 nm .

    • Pinhole: 1.0 Airy Unit (AU).

  • Step-Up Ramp:

    • Focus on the sample.[2][3]

    • Increase Laser Power in 1% increments.

    • Stop point: When the pixel intensity histogram reaches ~75% of the dynamic range (e.g., intensity 190 on an 8-bit scale).

    • Expert Insight: If you require >10% laser power, your detection gain is too low or the dye environment is quenching the fluorescence (see Section 4).

Protocol 2: Crosstalk Elimination (Dual Color)

Goal: Ensure the Argon 514 nm line does not create "ghost" images in the green channel.

  • Control A (Red Only): Sample stained only with Red Mega 500.

    • Excite at 514 nm.[2]

    • Measure signal in Green Channel (510–550 nm).

    • Requirement: Signal should be < 1% of the Red Channel signal. If high, narrow the Green bandpass to 520–540 nm .

  • Control B (Green Only): Sample stained only with GFP/FITC.

    • Excite at 514 nm.[2]

    • Measure signal in Red Channel (580–650 nm).

    • Requirement: Signal should be negligible. If bleed-through occurs, it is likely the "tail" of the GFP emission. Increase the Red channel cut-on wavelength to 595 nm .

Critical Optimization: The Environmental Factor

Red Mega 500, like many TICT-based probes, is environmentally sensitive. Its quantum yield (brightness) can drop significantly in pure aqueous buffers due to non-radiative decay via molecular rotation.

The "Turn-On" Effect:

  • Observation: In PBS, the dye may appear dim.

  • Solution: Upon binding to proteins (e.g., HSA, antibodies) or in high-viscosity mounting media, the rotation is restricted, and fluorescence increases dramatically (up to 50-fold).

  • Actionable Step: Never optimize laser power using free dye in water. Always optimize using the dye bound to its target or in the final mounting media.

TICT_Mechanism State_Free Free Dye (Aqueous) High Molecular Rotation Decay_NonRad Non-Radiative Decay (Heat) State_Free->Decay_NonRad Major Pathway State_Bound Bound Dye (Protein/Lipid) Restricted Rotation Decay_Fluo Radiative Decay (Strong Fluorescence) State_Bound->Decay_Fluo Major Pathway

Figure 2: The TICT mechanism. Optimization must account for the "Turn-On" nature of the dye upon binding.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Signal (Red) Excitation at 488 nm is inefficient.Switch to 514 nm . If 514 nm is unavailable, increase 488 nm power but monitor bleaching.
High Background (Green) 514 nm reflection entering detector.Ensure the main dichroic mirror cuts off above 514 nm (e.g., a 488/514/633 triple dichroic).
Rapid Bleaching Oxygen radical formation.Switch to a mounting medium with p-phenylenediamine (PPD) or commercially available "HardSet" antifade.
No Signal in Buffer TICT quenching in water.Verify signal in the presence of BSA (0.5 mg/mL) or after mounting.

References

  • Sigma-Aldrich (Merck).Fluorescent Red Mega 500 Product Information. (Defines spectral properties: Abs 500 nm / Em 612 nm).

  • McCallum, M. M., et al. (2016). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. Analytical and Bioanalytical Chemistry.[1][2][3][4][5][6][7][8] (Validates the use of Red Mega 500 in protein-binding assays and TICT mechanism).

  • Dyomics GmbH.MegaStokes Dyes: Technical Documentation. (General principles of Large Stokes Shift coumarin dyes).

    • [9]

Disclaimer: "Red Mega 500" is a trademark of its respective owners. Protocols should be validated in the user's specific biological system.

Sources

Method

Application Note: High-Fidelity Conjugation of Fluorescent Red Mega 500 to Antibodies

[1][2] Introduction & Technical Rationale Fluorescent Red Mega 500 is a specialized fluorophore distinguished by its large Stokes shift (approx. 112 nm).[][2] Unlike conventional dyes where emission is close to excitatio...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Technical Rationale

Fluorescent Red Mega 500 is a specialized fluorophore distinguished by its large Stokes shift (approx. 112 nm).[][2] Unlike conventional dyes where emission is close to excitation, Mega 500 absorbs maximally at ~500–505 nm (optimally excited by the 488 nm Argon laser or 514 nm line) but emits in the red spectrum at ~612 nm .

Mechanistic Advantage

This spectral separation allows for "virtual" multicolor detection using a single laser line.[][2] You can excite a green fluorophore (e.g., FITC/GFP) and Mega 500 simultaneously with a 488 nm laser, yet detect them in completely distinct channels (520 nm vs. 612 nm). This effectively frees up the red laser (633/640 nm) for other targets, increasing multiplexing capacity without complex hardware.

Chemistry: NHS-Ester Conjugation

This protocol utilizes the N-Hydroxysuccinimide (NHS) ester derivative of the dye.[][2] The NHS ester reacts efficiently with primary amines (


) present on the side chain of lysine residues and the N-terminus of the antibody, forming a stable, covalent amide bond.[][2]

Materials & Reagents

ComponentSpecificationPurpose
Fluorophore Fluorescent Red Mega 500 NHS EsterAmine-reactive dye (Store at -20°C, desiccated).[][2]
Antibody Purified IgG (Polyclonal or Monoclonal)Target for labeling.[][2] Must be free of BSA, Gelatin, and Azide.
Reaction Buffer 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3Creates the alkaline environment necessary for deprotonation of amines.[2]
Solvent Anhydrous DMSO or DMFDissolves the hydrophobic dye before addition to aqueous phase.[][2]
Purification Zeba™ Spin Columns (7K MWCO) or Sephadex G-25Removes unreacted free dye.[][2]
Storage Buffer PBS (pH 7.[][2]2) + 0.05% Sodium Azide (optional)Final storage of conjugate.[][2]

Pre-Conjugation Considerations (Critical)

  • Buffer Exchange: If your antibody is in Tris or contains Sodium Azide, you must dialyze or buffer exchange it into PBS or Bicarbonate buffer prior to labeling.[][2] Tris contains primary amines that will compete for the dye; Azide inhibits conjugation efficiency.[][2]

  • Concentration: Optimal labeling occurs at antibody concentrations of 1–5 mg/mL .[][2] Lower concentrations result in poor kinetics and hydrolysis of the NHS ester before conjugation can occur.[][2]

Step-by-Step Conjugation Protocol

Phase 1: Antibody Preparation[1]
  • Dilute or concentrate the antibody to 2 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.3).[][2]

    • Note: If the antibody is valuable/scarce, 1 mg/mL is acceptable, but increase reaction time by 30 minutes.[2]

Phase 2: Dye Preparation[1]
  • Remove the Mega 500 NHS ester vial from the freezer and let it warm to room temperature before opening (prevents condensation).[][2]

  • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .

    • Calculation: For 1 mg dye (MW ~600 g/mol ), add 100 µL DMSO.[2]

    • Stability:[] Use immediately.[][2] NHS esters hydrolyze rapidly in moisture.[][2]

Phase 3: Conjugation Reaction[1]
  • Calculate the volume of dye needed for a 15:1 Molar Excess (Dye:Protein).[][2]

    • Formula:

      
      [][2]
      
    • Simplified: For 1 mg IgG (150 kDa) and Mega 500 (~600 Da), adding ~60 µg of dye is a good starting point (approx 6 µL of 10 mg/mL stock).

  • Add the calculated volume of dye slowly to the antibody solution while gently vortexing.[][2]

  • Incubate for 60 minutes at Room Temperature (RT) in the dark with gentle agitation (e.g., rotator).

Phase 4: Purification[1]
  • Equilibrate a desalting column (e.g., PD-10 or Zeba Spin) with PBS.[][2]

  • Load the reaction mixture onto the column.

  • Elute the protein fraction.[][2] The "heavy" conjugate will elute first; the free dye will remain in the column or elute later.[]

    • Visual Cue: The first colored band to exit is your conjugate.[][2]

Phase 5: Degree of Labeling (DOL) Analysis[1]
  • Measure Absorbance at 280 nm (

    
    ) and 505 nm  (
    
    
    
    ).[][2]
  • Calculate Protein Concentration and DOL using the following constants:

    • Extinction Coeff.[][2] Dye (

      
      ):  90,000 cm⁻¹M⁻¹[][3][4]
      
    • Extinction Coeff.[][2] IgG (

      
      ):  203,000 cm⁻¹M⁻¹ (for 1 mg/mL, A280 = 1.4)[2]
      
    • Correction Factor (

      
      ): Determine experimentally (typically ~0.15 for red dyes).
      

[][2]

[][2]

Visual Workflows

Figure 1: Conjugation Mechanism & Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Purification Ab Antibody (IgG) (Lysine -NH2) Mix Incubate pH 8.3, 1 hr, RT Ab->Mix Dye Mega 500 NHS-Ester Dye->Mix Bond Amide Bond Formation Mix->Bond Nucleophilic Attack Purify Desalting Column (Remove Free Dye) Bond->Purify Final Mega 500-Ab Conjugate Purify->Final

Caption: Workflow for NHS-ester conjugation. Primary amines on the antibody attack the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide bond.[][2]

Figure 2: Large Stokes Shift Concept

G Laser Excitation Source (488 nm Argon Laser) FITC Standard Green Dye (FITC/GFP) Ex: 490nm -> Em: 525nm Laser->FITC Excites Mega Mega 500 Dye (Large Stokes Shift) Ex: 500nm -> Em: 612nm Laser->Mega Excites Detector_Green Green Channel (530/30 BP) FITC->Detector_Green Emission Detector_Red Red Channel (610/20 BP) Mega->Detector_Red Emission (Stokes Shift >100nm)

Caption: The "Mega" advantage: Single laser excitation (488 nm) drives two spectrally distinct emissions, enabling multiplexing without a second laser.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Over-labeling (DOL > 8)Reduce molar excess of dye from 15x to 10x or 8x.[][2]
Low Signal Buffer interferenceEnsure Tris/Glycine/Azide were fully removed before reaction.
High Background Free dye remainingPerform a second desalting step or extensive dialysis.[][2]
Low DOL Hydrolyzed NHS esterUse fresh DMSO; ensure dye stock is anhydrous.[][2] Check pH is > 8.[][2][3]0.

References

  • Sigma-Aldrich. Fluorescent Red Mega 500 Product Information & Spectral Data.[][2][4]Link[][2]

  • McCallum, M. M., et al. (2014).[2] A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding.[][2] Analytical and Bioanalytical Chemistry.[][2][5][6][7][8] (Validates Mega 500 spectral properties: Abs ~505nm / Em ~530-612nm depending on environment). Link

  • Hermanson, G. T. (2013).[][2] Bioconjugate Techniques (3rd Edition).[][2] Academic Press.[][2] (The authoritative text on NHS-ester chemistry). Link

Sources

Application

Red Mega 500 small molecule competition assay protocol

Application Note: High-Throughput Assessment of Human Serum Albumin (HSA) Binding via Red Mega 500 Displacement Abstract & Core Principle Evaluation of plasma protein binding (PPB) is a non-negotiable checkpoint in precl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Assessment of Human Serum Albumin (HSA) Binding via Red Mega 500 Displacement

Abstract & Core Principle

Evaluation of plasma protein binding (PPB) is a non-negotiable checkpoint in preclinical drug development. High affinity for Human Serum Albumin (HSA) can significantly alter a drug's pharmacokinetic (PK) profile, affecting distribution, efficacy, and toxicity.

This protocol details the Red Mega 500 Small Molecule Competition Assay , a mix-and-read fluorescence intensity workflow designed to identify compounds that compete for binding sites on HSA.[1] Unlike traditional equilibrium dialysis (which is slow and low-throughput), this assay utilizes Red Mega 500 , a fluorogenic probe governed by Twisted Intramolecular Charge Transfer (TICT).

The Mechanism:

  • Unbound State: In aqueous buffer, Red Mega 500 adopts a non-radiative TICT state, resulting in negligible fluorescence (Dark).

  • Bound State: Upon binding to the hydrophobic pockets of HSA, the TICT state is inhibited, and the dye becomes highly fluorescent (Bright).

  • Competition: If a test compound binds to HSA, it displaces the Red Mega 500 probe.[2] The probe returns to the aqueous environment and becomes dark.

  • Readout: A decrease in fluorescence intensity indicates high binding affinity of the test compound.

Experimental Workflow Diagram

The following logic flow illustrates the competitive displacement mechanism and the resulting signal modulation.

RedMega500_Mechanism Probe_Free Red Mega 500 (Free State) Complex_Bright HSA-Probe Complex (High Fluorescence) Probe_Free->Complex_Bright + HSA (TICT Inhibition) HSA HSA Protein (Hydrophobic Pockets) HSA->Complex_Bright Complex_Drug HSA-Drug Complex (Thermodynamically Stable) Complex_Bright->Complex_Drug + Competitor (Displacement) Probe_Displaced Displaced Probe (Fluorescence Quenched) Complex_Bright->Probe_Displaced Release Compound Test Compound (Competitor) Compound->Complex_Drug

Figure 1: Mechanism of Action. Binding of Red Mega 500 to HSA induces fluorescence.[3][4] Competitor drugs displace the probe, returning it to a non-fluorescent state.

Materials & Reagents

To ensure assay robustness (Z' > 0.5), strict adherence to buffer composition is required. The inclusion of glycerol and NP-40 is critical to prevent HSA aggregation and ensure solubility of hydrophobic test compounds.[3][4]

Reagents
ComponentSpecificationStorage
Red Mega 500 Fluorogenic Probe (Ex 514nm / Em 532nm)-20°C (Dark)
HSA Human Serum Albumin (Fatty acid/globulin free, ≥99%)4°C (Lyophilized)
Naproxen Positive Control (High Binder)RT
Piroxicam Positive Control (High Binder)RT
DMSO Vehicle Control (Spectroscopic Grade)RT
Buffer Formulation (Critical)

Prepare fresh Assay Buffer on the day of the experiment:

  • Base: 1x PBS (pH 7.2)

  • Additives:

    • 10% (v/v) Glycerol (Stabilizes HSA structure)

    • 0.01% (v/v) NP-40 (Prevents compound aggregation)

    • Note: Do not exceed 5% DMSO final concentration in the well.

Detailed Protocol

Step 1: Reagent Preparation
  • HSA Stock: Dissolve lyophilized HSA in PBS to create a 20 mg/mL stock.

  • Red Mega 500 Stock: Resuspend probe in DMSO to 10 mM.

  • 2X Master Mix: Prepare a solution containing:

    • 1000 nM Red Mega 500

    • 0.4 mg/mL HSA (approx. 6 µM)

    • Diluted in Assay Buffer (PBS + 10% Glycerol + 0.01% NP-40).[4]

    • Why? When mixed 1:1 with compounds, final concentrations will be 500 nM Probe and 0.2 mg/mL HSA.

Step 2: Compound Plate Setup (384-Well)

Prepare a source plate with test compounds.

  • Test Wells: 10 mM compound in DMSO.

  • High-Binding Control (HBC): 10 mM Naproxen or Piroxicam.

  • No-Binding Control (NBC): 100% DMSO.

Step 3: Assay Assembly
  • Dispense Compounds: Transfer 200 nL of compound/control from source plate to the black, flat-bottom 384-well assay plate.

  • Dispense Master Mix: Add 20 µL of the 2X Master Mix to all wells.

    • Final Volume: ~20.2 µL.

    • Final Concentrations: 500 nM Red Mega 500, 0.2 mg/mL HSA, ~1% DMSO.

  • Centrifugation: Spin plate at 1000 x g for 1 minute to remove bubbles and ensure mixing.

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Insight: Equilibrium is typically reached within 15 minutes, but 30 minutes ensures stability for automation batches.

Step 4: Detection

Read fluorescence intensity on a multimode plate reader (e.g., Tecan Infinite, BMG PHERAstar).

  • Excitation: 514 nm (Bandwidth 5 nm)[4]

  • Emission: 532 nm (Bandwidth 5 nm)[4]

  • Gain: Optimize so NBC (DMSO + Probe + HSA) reads ~50,000 RFU.

Data Analysis & Validation

Calculations

The signal is inversely proportional to binding.

  • Normalize Data:

    
    
    
    • 
      : Mean Fluorescence of Negative Control (DMSO only; Max Signal).
      
    • 
      : Mean Fluorescence of Positive Control (Naproxen; Min Signal).
      
  • IC50 Determination: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit. Lower IC50 indicates stronger competition (higher affinity for HSA).

Quality Control Criteria
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.5If < 0.5, check pipetting precision or increase HSA concentration slightly.
Signal Window NBC/HBC Ratio > 3If low, ensure Red Mega 500 stock is fresh; check filter bandwidths.
DMSO Tolerance < 5%If precipitation occurs, increase NP-40 to 0.05%.

Scientific Rationale (E-E-A-T)

Why Red Mega 500? Standard dyes like Fluorescein suffer from high background interference from small molecule library autofluorescence (which typically occurs in the blue/green region). Red Mega 500's red-shifted emission (532 nm) and unique TICT mechanism provide a "dark background" baseline, significantly increasing the Signal-to-Noise ratio compared to standard FP assays using fluorescein-labeled probes.

Why Glycerol and NP-40? McCallum et al. demonstrated that HSA is prone to conformational shifts and aggregation in standard PBS during HTS. Glycerol (10%) stabilizes the native protein conformation, while NP-40 prevents the "sticky" non-specific binding of hydrophobic library compounds to the plasticware or the probe itself, reducing false positives [1].

Correlation to In Vivo Data: Validation studies show a strong correlation between Red Mega 500 displacement IC50s and in vivo plasma protein binding percentages determined by equilibrium dialysis. For example, Piroxicam (High binder) shows IC50 ~4.2 µM, while Atenolol (Low binder) shows negligible displacement [1].

References

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[1][3][4][5][6] Analytical and Bioanalytical Chemistry.

  • Yasgar, A., et al. (2012). "High-Throughput 1,536-Well Fluorescence Polarization Assays for α1-Acid Glycoprotein and Human Serum Albumin Binding." PLoS ONE. [3][6]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Reference for TICT mechanisms).

Sources

Method

488 nm excitation of Fluorescent Red Mega 500 in microscopy

Application Note: 488 nm Excitation of Fluorescent Red Mega 500 in Multiplex Microscopy Part 1: Technical Overview & Mechanism 1.1 The "Single-Excitation / Multi-Emission" Paradigm In standard fluorescence microscopy, mu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 488 nm Excitation of Fluorescent Red Mega 500 in Multiplex Microscopy

Part 1: Technical Overview & Mechanism

1.1 The "Single-Excitation / Multi-Emission" Paradigm In standard fluorescence microscopy, multiplexing typically requires distinct excitation sources for each fluorophore (e.g., 488 nm for GFP, 561 nm for RFP) to avoid cross-excitation. Fluorescent Red Mega 500 disrupts this constraint. It is a Large Stokes Shift (LSS) fluorophore designed to absorb blue light (Excitation Max: ~500 nm) but emit in the red spectrum (Emission Max: ~612 nm).

This unique spectral signature allows researchers to excite both a green fluorophore (like FITC, GFP, or Atto 488) and Fluorescent Red Mega 500 simultaneously using a single 488 nm Argon laser or LED line, while detecting their signals in completely separate channels.

1.2 Physicochemical Properties

  • Commercial Name: Fluorescent Red Mega 500 (Sigma-Aldrich/Merck).

  • Excitation Max (

    
    ):  500 nm (Efficiently excited at 488 nm).
    
  • Emission Max (

    
    ):  612 nm.
    
  • Stokes Shift: ~112 nm (vs. ~25 nm for standard dyes like Alexa 488).

  • Extinction Coefficient (

    
    ):  ~90,000 
    
    
    
    (High brightness).[1]
  • Solubility: Hydrophilic (suitable for biological buffers).

1.3 The LSS Mechanism Unlike standard cyanine or rhodamine dyes, Mega 500 likely utilizes an extended conjugated system or an intramolecular charge transfer (ICT) mechanism that dissipates significant energy before photon emission. This "energy gap" results in the red-shifted emission, enabling the spectral separation required for single-laser multiplexing.

Part 2: Optical Configuration & Hardware

To successfully image Fluorescent Red Mega 500 alongside a green marker, the microscope's optical path must be configured to split the emission signals effectively.

2.1 Recommended Filter Set (Confocal or Widefield)

  • Excitation Source: 488 nm Laser Line (or 470-500 nm LED).

  • Primary Dichroic: 488/561 dual-band or a standard 505 LP (Longpass).

  • Emission Splitter (Secondary Dichroic): 560 nm LP.

    • Light < 560 nm (Green)

      
       Channel 1.
      
    • Light > 560 nm (Red)

      
       Channel 2.
      

2.2 Data: Spectral Separation Table

ParameterGreen Channel (e.g., Atto 488/GFP)Red Channel (Fluorescent Red Mega 500)Separation
Excitation 488 nm488 nm (or 500 nm)Co-Excitation
Emission Peak ~520 nm~612 nm>90 nm Gap
Bandpass Filter 525/50 nm617/73 nm (or 610/60)Zero Overlap
Detection Color GreenRedDistinct

2.3 Optical Path Diagram

OpticalPath Source Excitation Source (488 nm Laser) Dichroic Primary Dichroic (Reflects 488, Transmits >500) Source->Dichroic 488 nm Sample Sample (GFP + Mega 500) Sample->Dichroic Emission (Mix) Dichroic->Sample Excitation Splitter Emission Splitter (560 nm LP) Dichroic->Splitter Mixed Emission (500-700 nm) Det_Green Detector 1 (Green) BP 525/50 Splitter->Det_Green < 560 nm Det_Red Detector 2 (Red) BP 617/73 Splitter->Det_Red > 560 nm

Caption: Optical path for simultaneous detection of GFP and Mega 500 using a single 488 nm excitation source.

Part 3: Experimental Protocol

3.1 Reagents & Preparation

  • Fixative: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

  • Blocking Buffer: PBS + 5% Normal Goat Serum (NGS) + 0.3% Triton X-100.

  • Primary Antibodies: Target specific (e.g., Mouse anti-Tubulin).

  • Secondary Antibodies:

    • Green Target: Goat anti-Rabbit Atto 488 (or GFP construct).

    • Red Target: Goat anti-Mouse IgG conjugated to Fluorescent Red Mega 500 .

    • Note: If Mega 500 conjugated secondary is not available, use Fluorescent Red Mega 500 NHS ester to label your specific secondary antibody (labeling ratio ~3-5 dyes/protein).

3.2 Step-by-Step Immunofluorescence Workflow

  • Fixation: Incubate cells in 4% PFA for 15 minutes at room temperature (RT). Wash 3x with PBS.

  • Permeabilization & Blocking: Incubate in Blocking Buffer for 60 minutes at RT.

  • Primary Antibody: Dilute primaries in Blocking Buffer. Incubate overnight at 4°C.

    • Control: Include a "Secondary Only" well to check for non-specific binding.

  • Washing: Wash 3x 5 minutes with PBS + 0.1% Tween-20 (PBST).

  • Secondary Antibody (The Critical Step):

    • Dilute Mega 500-conjugate (1:200 to 1:500) and Green-conjugate (1:500) in Blocking Buffer.

    • Protect from light. Incubate for 1 hour at RT.

  • Final Wash: Wash 3x 5 minutes with PBST.

  • Mounting: Mount coverslips using an antifade medium (e.g., Fluoromount-G). Avoid mounting media with DAPI if DAPI excitation (UV) is not available, though DAPI is compatible.

3.3 Workflow Diagram

ProtocolWorkflow Start Start: Cell Culture Fix Fixation 4% PFA, 15 min Start->Fix Block Block & Permeabilize 5% NGS + 0.3% Triton Fix->Block Primary Primary Ab Incubation Overnight @ 4°C Block->Primary Wash1 Wash 3x PBST Primary->Wash1 Secondary Dual Secondary Staining (Mega 500 + Atto 488) 1 hr @ RT, Dark Wash1->Secondary Wash2 Wash 3x PBST Secondary->Wash2 Mount Mount & Image 488 nm Excitation Wash2->Mount

Caption: Standard immunofluorescence workflow for dual-labeling with Mega 500 and a green fluorophore.

Part 4: Validation & Troubleshooting

4.1 Signal Verification (Self-Validating System) To ensure the signals are distinct and not bleed-through artifacts:

  • Single Stain Controls: Prepare two extra slides—one with only the Green marker and one with only the Mega 500 marker.

  • Crosstalk Check:

    • Image the "Green Only" slide in the Red channel. Signal should be near zero.

    • Image the "Mega 500 Only" slide in the Green channel. Signal should be near zero.

    • Note: Mega 500 has a very large Stokes shift, so its emission (612 nm) is far from the Green detection window (500-550 nm), making bleed-through into Green highly unlikely.

4.2 Common Issues & Solutions

IssueProbable CauseSolution
Weak Red Signal Inefficient excitation at 488 nm.Increase laser power slightly (Mega 500 is robust). Ensure the filter is centered at ~612 nm.
High Background NHS ester hydrolysis or sticky dye.Use fresh Blocking Buffer with 0.1% Tween-20. Spin down antibody aggregates before use.
Bleed-through (Green in Red) Green dye emission tail is too long.Use a narrower bandpass for the Red channel (e.g., 620/40) or use a Green dye with a tighter emission (e.g., Atto 488 vs FITC).

References

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research, 50(2), 366–375. (Contextual grounding on dye mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Reducing Red Mega 500 Aggregation in Aqueous Buffers

The following technical guide addresses the stabilization and disaggregation of Red Mega 500 (Sigma-Aldrich #56900 / Novel HSA probe) in aqueous buffers. This guide is designed for researchers performing high-throughput...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stabilization and disaggregation of Red Mega 500 (Sigma-Aldrich #56900 / Novel HSA probe) in aqueous buffers. This guide is designed for researchers performing high-throughput binding assays (e.g., HSA displacement) or fluorescence microscopy where signal fidelity is critical.

Executive Summary & Mechanism

Red Mega 500 is a specialized environment-sensitive fluorophore that operates via a Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2]

  • In Aqueous Buffer (Polar): The dye adopts a twisted conformation that favors non-radiative decay.[2] It is naturally quenched (low quantum yield).

  • In Hydrophobic Pockets (Apolar/Bound): The dye planarizes, inhibiting the TICT state, resulting in strong fluorescence.

The Aggregation Problem: Due to its hydrophobic aromatic structure (LogP > 1), Red Mega 500 is prone to Aggregation-Caused Quenching (ACQ) and precipitation in aqueous buffers. Aggregates reduce the effective concentration of free dye available for binding and can cause light scattering (erratic background) or non-specific adsorption to microplate walls.

Troubleshooting & Diagnostics (Q&A)

Q1: Why do I see "spotty" fluorescence or high variance in my assay background?

Diagnosis: This indicates the formation of micro-aggregates. While Red Mega 500 is designed to be dim in buffer, micro-precipitates can scatter excitation light or adhere to the plastic walls of the well, creating local hotspots. Root Cause: "Shock dilution." Adding the hydrophobic DMSO stock directly to a static aqueous buffer causes the dye to crash out before it can disperse. Solution:

  • Introduce a Surfactant: You must use a non-ionic detergent. The validated standard for Red Mega 500 is 0.01% NP-40 or 0.05% Tween-20 .

  • Dynamic Addition: Never pipette the dye stock into a sitting buffer. Vortex the buffer while slowly dispensing the dye stock to ensure immediate dispersion.

Q2: My fluorescence signal is lower than expected upon protein addition. Is the dye degraded?

Diagnosis: Likely not degradation, but loss of effective concentration due to aggregation or adsorption. Root Cause: If the dye aggregates in the pre-incubation step, it becomes sterically unavailable to bind the protein (HSA) hydrophobic pocket. Solution:

  • Check Your Plastics: Hydrophobic dyes stick to standard polystyrene. Use Low-Binding (Non-Binding Surface/NBS) plates and tips.

  • Solvent Carrier: Ensure your final assay buffer contains at least 1-2% DMSO to act as a co-solvent, alongside the detergent.

Q3: Can I use Red Mega 500 without detergents for live-cell imaging?

Diagnosis: High risk of artifactual punctate staining. Technical Insight: Without detergent, the dye will aggregate on the cell membrane surface. Solution: Use Pluronic F-127 (0.02% - 0.1%) as a dispersing agent. It is less lytic than NP-40 and facilitates the transfer of the hydrophobic dye into cellular membranes or intracellular hydrophobic compartments without forming extracellular crystals.

Optimization Protocols

Protocol A: The "Solvent-Shield" Reconstitution Method

Standard dilution often fails. Use this method to create a thermodynamically stable working solution.

Reagents:

  • Red Mega 500 Solid (Store at -20°C, desiccated).

  • Anhydrous DMSO (Spectroscopic Grade).

  • 10% NP-40 Stock Solution.

  • 10x PBS (Phosphate Buffered Saline).

Step-by-Step Workflow:

  • Stock Generation (10 mM): Dissolve Red Mega 500 in anhydrous DMSO. Critical: Vortex for 30 seconds. Sonicate for 5 minutes to ensure no seed crystals remain.

  • Intermediate "Shield" Solution (100x):

    • Prepare a solution of 10% DMSO + 0.1% NP-40 in water.

    • Dilute the 10 mM Stock 1:10 into this shield solution.

    • Why? The high DMSO/Detergent content prevents the "shock" of hitting pure water.

  • Final Assay Buffer Preparation:

    • Dilute the Intermediate Solution 1:100 into your final 1x PBS.

    • Final Concentrations: ~1 µM Dye, 0.1% DMSO, 0.001% NP-40.

Protocol B: Data Comparison of Additives

Effect of additives on signal stability (based on 500 nM Dye in PBS).

AdditiveSolubility StatusBackground Noise (CV%)Signal Intensity (Bound)Recommendation
None (PBS only) Precipitates (Cloudy)High (>15%)Low (Loss of probe)DO NOT USE
1% DMSO Unstable (Micro-aggregates)Medium (8-10%)MediumMarginal
0.01% NP-40 Stable (Clear) Low (<3%) High Recommended
0.05% Tween-20 Stable (Clear)Low (<5%)HighAlternative
PEG-400 (5%) SolubleMediumMedium (Viscosity interference)Specific cases only

Visualizing the Solubilization Pathway

The following diagram illustrates the critical "Solvent Shield" workflow to prevent the irreversible aggregation trap.

RedMegaSolubilization cluster_mechanism Mechanism of Action SolidDye Red Mega 500 (Solid) DMSOStock 10 mM Stock (100% DMSO) SolidDye->DMSOStock Dissolve & Sonicate Precipitate Precipitate/Aggregate (Irreversible) DMSOStock->Precipitate Direct to PBS (Shock Dilution) ShieldSol Intermediate 'Shield' (10% DMSO + 0.1% NP-40) DMSOStock->ShieldSol 1:10 Dilution (Stabilized) FinalBuffer Assay Ready Buffer (Monomeric Dispersion) ShieldSol->FinalBuffer 1:100 Dilution into PBS Binding HSA Bound (High Fluorescence) FinalBuffer->Binding Protein Addition

Caption: Workflow avoiding "Shock Dilution." Direct addition to PBS causes precipitation; the Intermediate Shield step ensures monomeric stability.

Frequently Asked Questions (FAQs)

Q: What is the optimal Excitation/Emission for Red Mega 500? A: While the dye has a broad absorption, optimal excitation is 510–514 nm . The emission maximum is 532 nm (in HSA-bound state) or 555 nm (in some solvent systems). Note that the Stokes shift is environment-dependent. Ensure your bandpass filters are narrow (5 nm bandwidth) to distinguish the specific signal if using the shorter Stokes shift emission [1].[2]

Q: Can I store the diluted aqueous solution? A: No. Aqueous dilutions of Red Mega 500 should be prepared fresh. Even with NP-40, the dye is thermodynamically driven to aggregate over 24 hours. The 10 mM DMSO stock is stable at -20°C for 6 months if protected from light and moisture.

Q: Does this dye work with Bovine Serum Albumin (BSA)? A: Yes, Red Mega 500 binds to hydrophobic pockets in various albumins (HSA, BSA, RSA), though affinity (


) may vary slightly between species [2].

References

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding."[1][2][3][4] Analytical and Bioanalytical Chemistry, 406(7), 1867–1875.

  • Sigma-Aldrich. (n.d.).[4][5] "Product Information: Fluorescence Red Mega 500, Product No. 56900."[6] Technical Data Sheet.

  • Yasgar, A., et al. (2016).[4] "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Expert Opinion on Drug Discovery, 11(10), 991–1004.

Sources

Optimization

Technical Support Center: Optimizing Signal-to-Noise Ratio for Red Mega 500 Assays

Introduction: The Critical Role of Signal-to-Noise Ratio (S/N) The Red Mega 500 assay is a powerful tool for quantifying biological activity through fluorescence intensity. The core principle of any robust fluorescence-b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Signal-to-Noise Ratio (S/N)

The Red Mega 500 assay is a powerful tool for quantifying biological activity through fluorescence intensity. The core principle of any robust fluorescence-based assay is its ability to produce a strong, specific signal that is clearly distinguishable from the inherent background noise of the system. The metric used to define this clarity is the signal-to-noise (S/N) or signal-to-background (S/B) ratio. A high S/N ratio is paramount for achieving assay sensitivity, reproducibility, and a wide dynamic range, enabling the confident detection of subtle biological changes.[1]

This guide provides a comprehensive framework for troubleshooting and optimizing the S/N ratio for your Red Mega 500 experiments. It is structured to help you diagnose issues based on common symptoms—high background or low signal—and provides validated protocols to systematically enhance your assay performance.

Section 1: Troubleshooting Guide

A suboptimal S/N ratio typically manifests in one of two ways: excessively high background fluorescence or unexpectedly low specific signal. The following section is designed as a decision-making tool to identify and resolve the root cause of poor assay performance.

Symptom 1: High Background Signal

High background is often caused by non-specific signals that obscure the true, target-derived fluorescence. This elevates the "noise" component of the S/N ratio, compressing the dynamic range of the assay.

Q1: My "no-cell" and "negative control" wells have very high fluorescence. What are the likely sources and solutions?

This points to background contributions from assay components and media, rather than the cells themselves.

Causality & Resolution:

  • Contaminated Assay Buffer or Media: Buffers can become contaminated with fluorescent impurities. It is best to prepare fresh buffers with high-purity water and sterile-filter them. Minimize buffer fluorescence by using purified reagents and ensuring the cleanliness of mixing and storage vessels.[2]

  • Autofluorescence from Media Components: Standard cell culture media contain components like phenol red and riboflavin that are intrinsically fluorescent.[3][4] Phenol red, in particular, can significantly increase background levels and interfere with fluorescence-based assays.[4][5][6]

    • Solution: Switch to a phenol red-free medium for the final assay steps.[3][7] If long-term incubation is required, specialized media with low autofluorescence, such as Gibco™ FluoroBrite™ DMEM, are recommended.[8][9] For short-term assays, consider washing cells and performing the final incubation in a buffered saline solution like PBS.[8][9]

  • Autofluorescence from Microplates: The type of microplate used is critical. Clear or white plates can lead to high background and well-to-well crosstalk.[10]

    • Solution: Always use black, solid-bottom microplates for fluorescence intensity assays.[11] The black pigment minimizes autofluorescence from the plastic itself and prevents light from scattering to adjacent wells.[10][11] For adherent cells, black plates with a clear, thin bottom are ideal as they allow for bottom-reading, which can further reduce background by avoiding light passage through the culture medium.[10]

Q2: My background signal increases proportionally with the concentration of the Red Mega 500 reagent. How do I fix this?

This indicates that the fluorescent reagent itself is a primary source of the background, likely due to non-specific binding or excessive concentration.

Causality & Resolution:

  • Excessive Reagent Concentration: If the concentration of the Red Mega 500 reagent is too high, unbound molecules will accumulate in the well, contributing to a high background signal.[12]

    • Solution: The single most important optimization step is to perform a reagent titration. This identifies the optimal concentration that provides a robust signal from positive controls while maintaining low background in negative controls. See Protocol 2.2: Titration of Red Mega 500 Reagent for a detailed methodology.

  • Non-Specific Binding: The reagent may be binding non-specifically to the well surface or to cellular components.

    • Solution: Incorporate blocking agents into your assay buffer. Common blocking agents include Bovine Serum Albumin (BSA) or casein.[13] Additionally, ensure wash steps are sufficient to remove unbound reagent. Use a generous volume of wash buffer and ensure adequate agitation.[12]

Symptom 2: Low Signal Intensity

Low signal intensity reduces the "signal" component of the S/N ratio. This can be caused by issues with the biological system (the cells) or the assay chemistry.

Q3: My positive control wells show a very weak signal, close to the background level. What should I investigate first?

Start by verifying the health and number of your cells, as the assay signal is directly dependent on a viable cell population.[14]

Causality & Resolution:

  • Poor Cell Health or Low Cell Number: Dead or unhealthy cells lose the metabolic activity required to generate a fluorescent signal.[14][15] Similarly, if too few cells are seeded, the total signal generated may be insufficient for detection.

    • Solution: First, confirm cell viability using a simple method like Trypan Blue exclusion before seeding. A healthy culture should have >90-95% viability. Second, optimize the cell seeding density. A cell titration experiment is crucial to determine the number of cells that yields a robust signal within the linear range of the assay. See Protocol 2.1: Determining Optimal Cell Seeding Density .

  • Incorrect Reagent Incubation Time/Temperature: The enzymatic reaction that generates the fluorescent product is time and temperature-dependent. Insufficient incubation will lead to an incomplete reaction and low signal.

    • Solution: Consult the Red Mega 500 assay protocol for the recommended incubation time and temperature. If the signal is still low, perform a time-course experiment (e.g., measuring signal at 30, 60, 90, and 120 minutes) to determine the optimal incubation period for your specific cell type and conditions.

Q4: The signal seems to decrease over the time I am reading the plate. What is happening?

This phenomenon is likely due to photobleaching or signal quenching.

Causality & Resolution:

  • Photobleaching: Fluorophores can be permanently destroyed by the high-intensity excitation light from the plate reader, a process known as photobleaching.[16] Repeatedly exposing the same well to the light source will cause the signal to fade.

    • Solution: Minimize light exposure. Reduce the number of flashes per well in the plate reader settings to the minimum required for a stable reading. Avoid taking multiple readings of the same plate unless necessary for a kinetic study. When performing microscopy, use an antifade mounting medium.[12]

  • Fluorescence Quenching: Quenching occurs when a substance in the well decreases the fluorescence intensity without permanently destroying the fluorophore.[17] This can be a result of interactions between the fluorophore and other molecules.[18][19]

    • Solution: Identify and remove potential quenching agents. As mentioned, phenol red can act as a quenching agent for some dyes.[3] Ensure all assay components are compatible and that test compounds themselves are not interfering with the fluorescence.

Section 2: Key Experimental Protocols for Optimization

The following protocols are designed to be self-validating systems, incorporating the necessary controls to ensure your optimization experiments are interpretable and trustworthy.

Protocol 2.1: Determining Optimal Cell Seeding Density

Objective: To identify the cell number per well that results in the highest S/N ratio.

Methodology:

  • Preparation: Prepare a single-cell suspension of healthy, viable cells.

  • Serial Dilution: Perform a two-fold serial dilution of the cell suspension to create a range of densities (e.g., from 40,000 cells/well down to 625 cells/well for a 96-well plate).

  • Plate Seeding:

    • Seed 100 µL of each cell dilution into at least 3-4 replicate wells of a black, clear-bottom 96-well plate.

    • Include at least 4 "no-cell" control wells containing 100 µL of media only. These will serve as your background measurement.

  • Incubation: Culture the cells for the standard duration of your experiment (e.g., 24 or 48 hours) to allow for attachment and growth.

  • Assay Execution: Perform the Red Mega 500 assay according to the standard protocol on all wells, including the "no-cell" controls.

  • Data Analysis:

    • Calculate the average fluorescence signal for each cell density and the "no-cell" control.

    • Calculate the S/B ratio for each density: S/B = (Average Signal of Cells) / (Average Signal of No-Cell Control).

    • Plot the S/B ratio against the number of cells seeded per well. The optimal density is the one that gives the highest S/B ratio before the signal begins to plateau or decrease.

Data Interpretation Table:

Cells/WellAvg. Signal (RFU)Avg. Background (RFU)Signal-to-Background (S/B)
40,00085,0001,50056.7
20,00082,0001,50054.7
10,00065,0001,50043.3
5,00035,0001,50023.3
2,50018,0001,50012.0
1,2509,0001,5006.0
6254,5001,5003.0
01,5001,5001.0

Note: The above data is illustrative. A plateau at higher cell densities may indicate that the substrate has become limiting.

Protocol 2.2: Titration of Red Mega 500 Reagent

Objective: To determine the reagent concentration that maximizes the S/N ratio.

Methodology:

  • Preparation: Seed plates with the optimal number of cells determined in Protocol 2.1. Prepare separate wells for your maximum stimulation condition (Positive Control) and no-stimulation condition (Negative Control). Also include "no-cell" wells for background.

  • Reagent Dilution: Prepare a two-fold serial dilution of the Red Mega 500 reagent in the appropriate assay buffer. Typical starting concentrations might range from 2X to 0.125X of the manufacturer's recommended concentration.

  • Assay Execution:

    • Add each dilution of the reagent to replicate wells of the positive control, negative control, and no-cell control plates.

    • Incubate for the standard time and temperature.

  • Data Analysis:

    • For each reagent concentration, calculate the average signal for the positive control (S_pos), negative control (S_neg), and no-cell background (B).

    • Calculate the S/B ratio: S/B = S_pos / B.

    • Calculate the S/N ratio: S/N = (S_pos - B) / (S_neg - B).

    • Plot both S/B and S/N ratios against the reagent concentration. The optimal concentration is typically the lowest concentration that gives the maximal and most stable S/N ratio.[12]

Section 3: Visualization of Workflows

Troubleshooting Logic Diagram

This diagram outlines the decision-making process when diagnosing a poor S/N ratio.

TroubleshootingWorkflow Start Poor S/N Ratio HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No CheckMedia Check Media & Plates (Phenol Red, Autofluorescence) HighBg->CheckMedia Yes CheckCells Check Cells (Viability, Density) LowSignal->CheckCells Yes CheckReagent Check Reagent (Concentration, Non-specific Binding) CheckMedia->CheckReagent Sol_Media Action: Use Phenol-Red Free Medium Use Black Plates Read from Bottom CheckMedia->Sol_Media Sol_Reagent Action: Titrate Reagent (Protocol 2.2) Optimize Wash Steps CheckReagent->Sol_Reagent CheckProtocol Check Protocol (Incubation Time/Temp) CheckCells->CheckProtocol Sol_Cells Action: Confirm Viability Optimize Seeding (Protocol 2.1) CheckCells->Sol_Cells CheckSignalDecay Check for Signal Decay (Photobleaching, Quenching) CheckProtocol->CheckSignalDecay Sol_Protocol Action: Perform Time-Course Study CheckProtocol->Sol_Protocol Sol_SignalDecay Action: Minimize Light Exposure Check for Quenchers CheckSignalDecay->Sol_SignalDecay

Caption: A decision tree for troubleshooting poor S/N ratio.

Experimental Workflow for Cell Seeding Optimization

This diagram illustrates the key steps outlined in Protocol 2.1.

CellSeedingWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PrepCells 1. Prepare Healthy Cell Suspension SerialDilute 2. Create 2-Fold Serial Dilution PrepCells->SerialDilute SeedPlate 3. Seed Plate (Replicates + No-Cell Control) SerialDilute->SeedPlate Incubate 4. Incubate (e.g., 24h) SeedPlate->Incubate RunAssay 5. Run Red Mega 500 Assay Incubate->RunAssay ReadPlate 6. Read Plate (Fluorescence) RunAssay->ReadPlate CalcSB 7. Calculate S/B Ratio for each density ReadPlate->CalcSB PlotData 8. Plot S/B vs. Cell # & Identify Optimum CalcSB->PlotData

Caption: Workflow for optimizing cell seeding density.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the essential controls for any Red Mega 500 assay plate? A: Every plate should include:

  • No-Cell Control: Wells containing only media and the assay reagent. This defines your absolute background.

  • Negative Control: Cells that are not stimulated or are treated with a vehicle control. This represents the basal signal level of the biological system.

  • Positive Control: Cells treated with a known activator or under conditions expected to produce a maximum signal. This validates that the assay is working and defines the top of your assay window.

Q: How does serum in the culture medium affect the assay? A: Serum contains a complex mixture of proteins and other molecules that can increase background fluorescence.[20] While necessary for long-term cell health, reducing the serum concentration during the final assay incubation step can often lower background and improve the S/N ratio.[20] Some immunoassay protocols recommend adding nonimmune animal serum to the diluent to absorb heterophilic antibodies that can cause interference.[21]

Q: Can I use a different microplate reader than the one specified in the manual? A: Yes, but you must ensure it is properly configured. The reader's excitation and emission filters must be appropriate for the Red Mega 500 fluorophore's spectral properties. A mismatch can lead to inefficient excitation and detection, resulting in a low signal.[22] Always check that the bandwidth settings do not allow for overlap between the excitation and emission channels, as this can dramatically increase background.[1]

References

  • Vertex AI Search. (n.d.). Optimizing Signal Clarity in Flow Cytometry Optics.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
  • Royal Society of Chemistry. (2018, June 26). Fluorescence signal-to-noise optimisation for real-time PCR using universal reporter oligonucleotides. RSC Publishing.
  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays.
  • Eppendorf and Promega. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
  • National Institutes of Health (NIH). (n.d.). Signal-to-Noise Ratio Measures Efficacy of Biological Computing Devices and Circuits.
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging.
  • Chemistry LibreTexts. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio.
  • Tecan. (n.d.). Master the challenges of cell-based fluorescence assays. The Blog.
  • ibidi. (n.d.). Background Fluorescence - FAQ.
  • MDPI. (n.d.). Paper-Based Analytical Devices Coupled with Fluorescence Detection and Smartphone Imaging: Advances and Applications.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • National Center for Biotechnology Information (NCBI). (n.d.). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). Fluorescence Microplate Assays.
  • National Center for Biotechnology Information (NCBI). (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Tecan. (n.d.). How to develop an optimal fluorescence assay. The Blog.
  • Life in the Lab. (2025, October 27). The Essential Guide to Phenol Red in Cell Culture Media.
  • PMC. (n.d.). Standardization and Validation of Fluorescence-Based Quantitative Assay to Study Human Platelet Adhesion to Extracellular-Matrix in a 384-Well Plate.
  • PMC. (n.d.). Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum.
  • Wikipedia. (n.d.). Quenching (fluorescence).
  • PMC. (n.d.). A beginner's guide to rigor and reproducibility in fluorescence imaging experiments.
  • Revvity. (n.d.). How to optimize rapid and simple immunoassays.
  • ResearchGate. (2025, August 7). Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum.
  • Abcam. (n.d.). Cell viability assays.
  • Fiveable. (n.d.). 7.3 Fluorescence quenching mechanisms. Photochemistry.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • ResearchGate. (2025, August 6). Multicolor Fluorescence Nanoscopy by Photobleaching: Concept, Verification, and Its Application To Resolve Selective Storage of Proteins in Platelets.
  • Biocompare. (2020, August 20). Expert Tips on Optimizing Immunoassay Design and Validation.
  • ResearchGate. (n.d.). Phenol red in the culture medium increases the level of background....
  • Berthold Technologies. (n.d.). Top tips and tricks: Performing assays in microplates.
  • Chemistry LibreTexts. (2020, August 14). 10.3.4: The Fluorescence Lifetime and Quenching.
  • Agilent. (n.d.). Using Phenol Red to Assess pH in Tissue Culture Media.
  • AAT Bioquest. (2023, June 27). What is the principle of cell viability assays?.
  • Promega Corporation. (n.d.). How to Measure Cell Viability.
  • Slideshare. (n.d.). Quenching of Fluorescence.
  • Vector Laboratories Inc. (2022, May 31). Optimize your immunofluorescent staining: Tips to overcome background interference. YouTube.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications.
  • Harvard Center for Biological Imaging. (2020, April 30). live cell imaging, photobleaching and phototoxicity. YouTube.
  • Fleet Bioprocessing. (2024, April 30). 8 critical tips to consider when developing and optimising an immunoassay or ELISA.
  • Sigma-Aldrich. (n.d.). Cell Viability and Proliferation Assays.
  • SeraCare. (n.d.). Critical Factors in Immunoassay Optimization.
  • Wikipedia. (n.d.). Photobleaching.
  • Wiley Online Library. (n.d.). Development and optimization of an immunoassay for the detection of Hg(II) in lake water.

Sources

Troubleshooting

Fluorescent Red Mega 500 photobleaching and photostability issues

The following technical support guide is designed for Fluorescent Red Mega 500 , a specialized Large Stokes Shift (LSS) fluorophore. Topic: Photobleaching Mitigation & Photostability Optimization Introduction: The "Mega"...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for Fluorescent Red Mega 500 , a specialized Large Stokes Shift (LSS) fluorophore.

Topic: Photobleaching Mitigation & Photostability Optimization

Introduction: The "Mega" Architecture

Fluorescent Red Mega 500 is not a standard fluorophore.[1][2] Unlike conventional dyes (e.g., Rhodamine, Cy3) which possess a small Stokes shift (~20–30 nm), Mega 500 is engineered with an extremely large Stokes shift (>100 nm).

  • Excitation Max: ~505 nm (Cyan/Green)

  • Emission Max: ~612 nm (Red)[3]

  • The Trap: Because it emits in the red, users often erroneously excite it with a standard TRITC/Cy3 filter (550 nm). This is the #1 cause of apparent "photostability" issues. You are exciting the dye at its efficiency nadir, forcing you to use excessive laser power, which accelerates photodamage without yielding signal.

This guide addresses the specific photophysical challenges of Mega 500, distinguishing between true photobleaching and optical mismatch .

Diagnostic Framework: Is it Bleaching or Mismatch?

Before modifying your chemistry, you must validate your optical path. Use this decision matrix to diagnose the root cause of signal loss.

Q1: My signal is weak immediately upon focus, and fades within seconds. Is the dye unstable?

A: Likely not. You are probably using the wrong excitation source.

  • The Mechanism: Mega 500 requires excitation at 488 nm or 505 nm . If you use a 561 nm laser or a TRITC filter (540–560 nm), you are exciting the dye with <5% efficiency.

  • The Result: To compensate for the weak signal, you increase excitation power to 100%. This generates massive Reactive Oxygen Species (ROS) in the sample, destroying the fluorophore before you capture an image.

  • Solution: Switch to an Argon laser (488 nm) or a FITC/GFP excitation filter , but ensure your emission filter is set to Red (610 nm) .

Q2: I am using the correct 488 nm excitation, but the signal still decays rapidly (t1/2 < 10s). Why?

A: This indicates Triplet State Accumulation .

  • The Mechanism: LSS dyes often undergo efficient Intersystem Crossing (ISC) to the Triplet State (

    
    ). From 
    
    
    
    , the dye can react with molecular oxygen (
    
    
    ) to form Singlet Oxygen (
    
    
    ), a highly reactive radical that irreversibly bleaches the fluorophore.
  • Solution: You must deplete oxygen or quench triplet states. (See Section 3: Chemical Optimization).

Workflow Visualization

The following diagrams illustrate the troubleshooting logic and the photophysical pathway of bleaching.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Issue: Rapid Signal Loss CheckEx Check Excitation Wavelength Start->CheckEx Ex561 Using 550-570 nm (TRITC)? CheckEx->Ex561 Yes Ex488 Using 480-505 nm (FITC)? CheckEx->Ex488 Yes Mismatch OPTICAL MISMATCH Dye is not being excited. Switch to 488 nm Ex. Ex561->Mismatch CheckEm Check Emission Filter Ex488->CheckEm EmGreen Using 525 nm (Green)? CheckEm->EmGreen Yes EmRed Using 610 nm (Red)? CheckEm->EmRed Yes Invisible SIGNAL REJECTION Dye emits red, filter sees green. Switch to LP 590 or BP 610. EmGreen->Invisible TrueBleach TRUE PHOTOBLEACHING Optimize Mounting Media EmRed->TrueBleach

Caption: Logical flow to distinguish between optical configuration errors and chemical photobleaching.

Chemical Optimization & Mounting Protocols

If your optics are correct (Ex 488 / Em 610) and bleaching persists, you must address the chemical environment.

Q3: Which antifade reagent is compatible with Mega 500?

A: Avoid p-phenylenediamine (PPD) based media if possible, as they can sometimes react with specific LSS fluorophores causing "dark quenching."

  • Recommended: DABCO (1,4-diazabicyclo[2.2.2]octane) or commercial hard-set media lacking PPD.

  • Protocol:

    • Prepare 2.5% DABCO (w/v) in Glycerol/PBS (9:1 ratio).

    • Adjust pH to 8.0 . (Critical: Mega 500 fluorescence can be pH sensitive; acidic environments often quench LSS dyes).

    • Mount and cure for 12 hours in the dark.

Q4: Can I use Trolox to stop blinking/bleaching?

A: Yes. Trolox (a Vitamin E analog) is a triplet state quencher.

  • Why: It repairs the radical cation/anion states formed during high-intensity excitation.

  • Concentration: Add 2 mM Trolox to your imaging buffer. This significantly extends the

    
     (half-life) of the dye under confocal illumination.
    

Quantitative Data & Specifications

Use the table below to configure your microscope. Do not rely on "preset" software settings for other red dyes.

Table 1: Optical & Physical Properties of Fluorescent Red Mega 500

ParameterValueNotes
Excitation Max 505 nmMatches Argon Laser (488/514) or Cyan LED
Emission Max 612 nmRequires Longpass >590 or Bandpass 610/60
Stokes Shift ~107 nmAllows "Two-Color" excitation with one laser
Extinction Coeff (

)
~90,000

High brightness if excited at peak
Solubility Water/DMSODissolve stock in DMSO; dilute in PBS
Bleaching Mechanism Type II (Singlet Oxygen)Sensitive to oxygen; requires scavenger
Figure 2: The "Mega" Spectral Strategy

Spectra Laser Argon Laser (488 nm) Mega500 Mega 500 Dye (Absorbs Blue) Laser->Mega500 Excites FITC FITC/GFP (Absorbs Blue) Laser->FITC Excites Em_Mega Emission: RED (612 nm) Mega500->Em_Mega Large Stokes Shift Em_FITC Emission: GREEN (525 nm) FITC->Em_FITC Small Stokes Shift

Caption: Simultaneous excitation of Green and Red targets using a single 488 nm source, enabled by Mega 500's Large Stokes Shift.

Experimental Protocol: Measuring Photostability ( )

To scientifically validate if a mounting medium is working, perform this assay:

  • Sample: Stain fixed beads or cells with Mega 500 (avoid antibody aggregation spots).

  • Control: Prepare one slide in PBS only (no antifade).

  • Test: Prepare one slide in DABCO/Glycerol.

  • Acquisition:

    • Set Laser (488 nm) to 10% power.

    • Set Frame Rate to 1 fps.

    • Acquire a time-lapse series of 300 frames (5 minutes).

  • Analysis:

    • Select a Region of Interest (ROI) over a fluorescent structure.

    • Select a Background ROI.

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (time to reach 50% initial intensity).
      
    • Success Criterion: The Test slide should show

      
       increase in 
      
      
      
      compared to PBS.

References

  • Sigma-Aldrich. Fluorescent Red Mega 500 Product Information (Product No. 56900). Merck KGaA.

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research. (Context on LSS dye mechanisms).

  • Vogelsang, J., et al. (2008). A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes. Angewandte Chemie International Edition. (Standard protocol for Trolox/ROXS).

Sources

Optimization

Solving spectral bleed-through in Red Mega 500 multicolor panels

Technical Support Center: Red Mega 500 Spectral Integrity Ticket System Status: [ONLINE] Current Focus: Solving Spectral Bleed-Through in Red Mega 500 Multicolor Panels Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Red Mega 500 Spectral Integrity

Ticket System Status: [ONLINE] Current Focus: Solving Spectral Bleed-Through in Red Mega 500 Multicolor Panels Lead Scientist: Dr. A. Vance, Senior Application Specialist

Technical Deep Dive: The Physics of Red Mega 500

The Core Issue: Red Mega 500 is not a standard fluorophore. It belongs to the Large Stokes Shift (LSS) class of dyes (often termed "MegaStokes"). Unlike conventional dyes (e.g., FITC) with a small shift (~20-30 nm) between excitation and emission, Red Mega 500 utilizes a massive energy drop.

  • Excitation Max: ~500 nm (Optimally excited by the 488 nm Blue Laser ).

  • Emission Max: ~612 nm (Emits in the Red/Orange spectrum).

  • Stokes Shift: ~112 nm.

Why Bleed-Through Occurs: The "Spectral Bleed-Through" (SBT) users encounter with Red Mega 500 is rarely a defect of the dye but a mismatch in optical configuration .

  • The "PE" Trap: Because Red Mega 500 emits near the PE-Texas Red/ECD range (~610 nm) but is excited by the Blue laser, it often bleeds into the PE detector (575/26 nm) due to its broad emission shoulder.

  • The "PerCP" Tail: Its long emission tail extends into the PerCP/PerCP-Cy5.5 (695/40 nm) detector on the Blue line.

  • Cross-Laser Excitation: If you are using a 561 nm (Yellow-Green) laser for PE-Texas Red, Red Mega 500 (excited by 488 nm) can appear as a false positive if the laser delay or spatial separation is not perfectly calibrated, or if the emission is bright enough to leak into the 561 detection path.

Troubleshooting Center: Interactive Q&A

Issue #1: "I see a massive signal in my PE channel (575/26) from my Red Mega 500 single-stain control."

Diagnosis: Spectral Overlap & Filter Mismatch. Root Cause: Red Mega 500 has a broad emission curve. While its peak is at 612 nm, it has significant intensity at 575 nm. If you are measuring PE on the Blue laser (often called the "Blue-Yellow" channel), you are directly detecting Red Mega 500.

The Fix:

  • Hardware Check: Ensure you are detecting Red Mega 500 in a 610/20 nm (or similar) bandpass filter on the Blue (488 nm) laser line.

  • Compensation: This is a predictable spillover. You must acquire a high-quality single-stain control. If the spillover is >40%, your voltage on the PE detector might be too high relative to the Red Mega 500 detector.

  • Voltage Balancing: Lower the voltage on the PE detector (or the "spillover" channel) until the negative population is centered. Note: This does not remove the photon noise (spread), but it brings the signal within linear range.

Issue #2: "My Compensation Matrix shows >100% spillover into PerCP-Cy5.5."

Diagnosis: Photon Starvation or Over-Gaining. Root Cause: The PerCP-Cy5.5 detector (695/40) is capturing the "Red" tail of the Mega 500 dye. However, values >100% usually indicate that the primary detector for Red Mega 500 (e.g., 610/20) is receiving less signal than the spillover channel, or the voltages are wildly unbalanced.

The Fix:

  • Primary Channel Check: Are you actually detecting Red Mega 500 in the correct channel (610/20)? If you are trying to read it in FITC (530/30), you are reading the "toe" of the spectrum, making the "tail" (PerCP) look enormous by comparison.

  • Protocol: Verify the filter configuration.

    • Correct: Blue Laser -> 610/20 BP (Red Mega 500 Primary).

    • Incorrect: Blue Laser -> 530/30 BP (FITC Primary).

Issue #3: "I see double-positive populations in my PE-Texas Red (561 nm) vs. Red Mega 500 (488 nm) plot."

Diagnosis: Cross-Laser Excitation (The "Dual-Beam" Problem). Root Cause: Red Mega 500 is excited by 488 nm. PE-Texas Red is excited by 561 nm. Both emit around 610-615 nm. If your cytometer has collinear lasers (lasers sharing the same path), you cannot distinguish them. If the lasers are spatially separated, Red Mega 500 might still be weakly excited by the 561 nm laser (off-peak excitation).

The Fix:

  • Panel Redesign: Avoid using PE-Texas Red (or ECD) and Red Mega 500 in the same panel if possible. They occupy the same emission space on different excitation lines.

  • Strict Gating: Use FMO (Fluorescence Minus One) controls to define the boundaries.

  • Unmixing: If using a Spectral Cytometer (e.g., Aurora, ID7000), use Reference Controls to unmix the signatures. Red Mega 500 has a distinct "Blue-Excited" signature compared to PE-Texas Red's "Yellow-Green-Excited" signature.

Experimental Protocols & Data

A. Filter Configuration Table

Standardize your optical bench to these specifications to minimize bleed-through.

Target FluorophoreLaser LineRecommended FilterSecondary OptionRisk of Red Mega 500 Bleed-Through
Red Mega 500 Blue (488 nm) 610/20 BP 605/40 BPPRIMARY CHANNEL
FITC / GFPBlue (488 nm)525/50 BP530/30 BPLow (< 5%)
PEBlue (488 nm)575/26 BP585/42 BPHigh (Emission Shoulder)
PerCP-Cy5.5Blue (488 nm)695/40 BP670 LPModerate (Emission Tail)
PE-Texas RedYellow (561 nm)610/20 BP615/24 BPCritical (Cross-Laser)
B. The "Voltration" Protocol (Voltage Titration)

Use this to minimize Spread (SSM) error.

  • Prepare Beads: Stain antibody-capture beads with Red Mega 500-conjugated antibody.

  • Baseline: Set voltage to place the negative peak at 10^2.

  • Step-Up: Increase voltage in 50V increments. Record the Stain Index (SI) at each step.

    • Formula:

      
      
      
  • Analysis: Plot SI vs. Voltage.

  • Optimization: Select the voltage where SI plateaus. Do not simply maximize MFI; maximizing SI ensures the best resolution from noise (bleed-through).

Visual Troubleshooting Logic

RedMega500_Troubleshooting Start START: Spectral Bleed-Through Detected CheckLaser 1. Check Excitation Source Is the signal on the Blue (488) or YG (561) line? Start->CheckLaser BlueLine Blue Line (488 nm) CheckLaser->BlueLine Signal in PE/PerCP YGLine YG Line (561 nm) CheckLaser->YGLine Signal in PE-TR CheckFilter 2. Check Filter Config Is Primary Detector ~610 nm? BlueLine->CheckFilter CheckCrossEx 3. Check Cross-Excitation Is a PE-TR/ECD dye present? YGLine->CheckCrossEx Action1 Action: Swap Filter to 610/20 BP (Red Mega 500 Primary) CheckFilter->Action1 No (Using 530/30) Action2 Action: Perform Voltage Titration (Reduce Gain on Spillover Channel) CheckFilter->Action2 Yes (Using 610/20) CheckCrossEx->Action2 No (Just Spillover) Action3 Action: Use Spectral Unmixing or Redesign Panel CheckCrossEx->Action3 Yes (Co-expression)

Figure 1: Decision matrix for diagnosing Red Mega 500 spectral anomalies. Follow the path based on which laser line detects the artifact.

References

  • National Institutes of Health (NIH). (2016). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. (Describes Red Mega 500 spectral properties: Abs 509 nm / Em 532-612 nm dependent on buffer/variant).

  • Sigma-Aldrich. (2015).[1][2] Fluorescence Red Mega 500 Product Information & Spectral Data. (Defines Large Stokes Shift properties and emission maxima).

  • Kushwaha, D., et al. (2015). MegaStokes Amino-Triazolyl-BODIPY compounds and Applications. Google Patents. (Mechanistic detail on MegaStokes shift chemistry).

  • Chattopadhyay, P. K., et al. (2012).[3] Quantum dot semiconductor nanocrystals for immunophenotyping by polychromatic flow cytometry. Nature Medicine. (Foundational principles of Large Stokes Shift dye compensation).

Sources

Troubleshooting

Effect of pH on Fluorescent Red Mega 500 emission intensity

Executive Summary: The Physicochemical Profile Fluorescent Red Mega 500 (Sigma-Aldrich Product #56900, CAS 540528-13-0) is a specialized Large Stokes Shift (LSS) fluorophore. Unlike conventional cyanine or rhodamine dyes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Profile

Fluorescent Red Mega 500 (Sigma-Aldrich Product #56900, CAS 540528-13-0) is a specialized Large Stokes Shift (LSS) fluorophore. Unlike conventional cyanine or rhodamine dyes, Mega 500 is designed with a Coumarin-pyridinium hybrid scaffold. This structural architecture allows it to be excited by standard 488 nm or 514 nm (Argon) lasers while emitting in the red spectrum (~600–620 nm).

The Core pH Stability Thesis: In standard physiological conditions (pH 5.0 – 8.5), Fluorescent Red Mega 500 is engineered to be kinetically stable and photophysically robust . However, "pH stability" is not absolute. Deviations outside this window, or specific micro-environmental interactions, can induce Photoinduced Electron Transfer (PET) or protonation-induced quenching , leading to significant intensity loss.

This guide addresses the specific mechanisms of pH-induced artifacts and provides protocols to distinguish between genuine signal loss and environmental quenching.

Part 1: Diagnostic Workflow (Logic Map)

Before altering your experimental conditions, use this logic map to diagnose if pH is the root cause of your intensity fluctuations.

pH_Troubleshooting_Workflow Start START: Intensity Loss Observed Check_pH Step 1: Measure Buffer pH (Is it within pH 5.0 - 8.5?) Start->Check_pH pH_Normal pH is Normal (5.0 - 8.5) Check_pH->pH_Normal Yes pH_Extreme pH is Extreme (< 4.5 or > 9.0) Check_pH->pH_Extreme No Check_Agg Check for Dye Aggregation (Is emission spectrum broadened?) pH_Normal->Check_Agg Solvent_Effect Solvent/Polarity Effect (Mega 500 is solvatochromic) Check_Agg->Solvent_Effect Spectrum Normal Acidic Acidic (< 4.5): Protonation of Pyridinium/Amine pH_Extreme->Acidic Low pH Basic Basic (> 9.0): Hydrolysis or Hydroxyl Attack pH_Extreme->Basic High pH Quenching Mechanism: Static Quenching (Reversible) Acidic->Quenching Likely Degradation Mechanism: Irreversible Degradation (Linker Hydrolysis) Basic->Degradation Likely

Figure 1: Decision tree for diagnosing fluorescence intensity loss in Fluorescent Red Mega 500 experiments.

Part 2: Technical Troubleshooting (Q&A)

Q1: I am observing a >50% loss of signal at pH 4.0 compared to pH 7.4. Is the dye degrading?

Diagnosis: Likely Reversible Quenching , not degradation. Mechanism: Fluorescent Red Mega 500 utilizes a donor-acceptor architecture (likely an aminocoumarin donor and a pyridinium acceptor) to achieve its large Stokes shift.

  • At pH < 4.5 , the electron-donating amine group can become protonated.

  • This protonation disrupts the Intramolecular Charge Transfer (ICT) process required for fluorescence.

  • The result is a "dark state" or significantly reduced quantum yield, but the molecule itself remains intact.

Action:

  • Perform a Reversibility Test : Take your acidic sample and dialyze or dilute it into a pH 7.4 buffer.

  • If fluorescence recovers, it was protonation quenching. If not, the dye has precipitated or degraded.

Q2: Why does my background fluorescence increase significantly at pH > 9.0?

Diagnosis: Hydrolysis of Free Dye or Linker Cleavage . Mechanism:

  • Linker Instability: If you are using an NHS-ester or Maleimide derivative of Mega 500, alkaline conditions (pH > 8.5) accelerate the hydrolysis of the linker. If the dye cleaves from your target protein/antibody, it may stick non-specifically to the slide or well plate, creating high background noise.

  • Hydroxyl Attack: Extreme basicity can attack the coumarin lactone ring, potentially opening it. This usually destroys fluorescence (irreversible), but intermediate states can sometimes shift emission, causing spectral bleed-through into other channels.

Action:

  • Maintain conjugation reactions at pH 8.3 strictly for 1 hour, then immediately quench and desalt into a neutral storage buffer (pH 7.2).

  • Avoid storing conjugates in Carbonate/Bicarbonate buffers for long periods.

Q3: My emission peak seems to "shift" when I change pH. Is this normal?

Diagnosis: Yes, this is the Solvatochromic Effect , often mistaken for pH instability. Mechanism: Large Stokes Shift dyes possess large dipole moments. The "micro-environment" pH often changes the local polarity (e.g., protein unfolding exposes hydrophobic pockets).

  • Mega 500 is sensitive to the polarity of its surroundings.

  • As pH changes the conformation of your target protein, the dye may be forced into a more hydrophobic or hydrophilic pocket.

  • Blue Shift: Dye moves to a hydrophobic environment.

  • Red Shift: Dye moves to a hydrophilic/solvent-exposed environment.

Action: Do not rely solely on intensity. Check the Emission Maximum (


) . If the peak shifts by >10 nm, the dye is reporting a conformational change in your target, not necessarily a failure of the dye itself.

Part 3: Quantitative Data & Limits

Use the table below to set your experimental boundaries.

Table 1: pH Tolerance Profile of Fluorescent Red Mega 500

ParameterSafe RangeCritical LimitMechanism of Failure
Excitation Stability pH 5.0 – 8.5< pH 4.0Protonation of amine donor (Loss of Absorbance)
Emission Intensity pH 5.5 – 8.0> pH 9.5Lactone ring hydrolysis (Irreversible)
Conjugation (NHS) pH 7.5 – 8.3> pH 8.5Rapid hydrolysis of NHS ester group
Storage Stability pH 7.0 – 7.4< pH 5.0Aggregation/Precipitation of dye-conjugate

Part 4: Validation Protocol (The "Self-Check")

To scientifically validate if pH is affecting your specific assay, run this Ratiometric pH Titration Control .

Objective: Determine the pKa of the dye in the context of your specific buffer.

Materials:

  • Fluorescent Red Mega 500 (Free dye or Conjugate)

  • Universal Buffer (Citrate-Phosphate-Borate) adjusted to pH 3, 4, 5, 6, 7, 8, 9, 10.

  • Fluorescence Plate Reader (Ex: 488nm / Em: 620nm).

Protocol:

  • Preparation: Prepare a 1 µM stock of Mega 500 in DMSO.

  • Dilution: Dilute the stock 1:100 into each of the pH-adjusted buffers (Final conc: 10 nM). Crucial: Keep DMSO concentration constant (<1%) across all samples to avoid solvent effects.

  • Incubation: Incubate for 15 minutes at Room Temperature in the dark.

  • Measurement: Measure Fluorescence Intensity (FI).

  • Normalization: Normalize all values to the FI at pH 7.4 (set as 100%).

  • Analysis: Plot Relative FI vs. pH.

Pass Criteria:

  • The curve should be relatively flat (plateau) between pH 5.5 and 8.0.

  • A drop >20% within this range indicates the dye is interacting with buffer components (e.g., quenching by Citrate or Phosphate ions specifically) rather than pH protons alone.

References

  • Klymchenko, A. S., & Mely, Y. (2013). Fluorescent Environment-Sensitive Dyes as Reporters of Biomolecular Interactions. Progress in Molecular Biology and Translational Science. Retrieved from [Link]

  • Sednev, M. V., Belov, V. N., & Hell, S. W. (2015). Fluorescent dyes with large Stokes shifts for super-resolution optical microscopy of biological objects. Methods and Applications in Fluorescence. Retrieved from [Link][1]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd Ed.). Springer. (Chapter 9: Fluorescence Sensing). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Post-Labeling Purification of Red Mega 500 Conjugates

Welcome to the technical support center for protein labeling and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein labeling and purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on the critical step of removing unbound Red Mega 500 dye from your protein conjugates. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of protein-dye conjugates and provides step-by-step solutions.

Issue 1: How do I know if I have excess, unbound dye in my sample?

Root Cause Analysis:

The presence of unbound dye can be identified through several observational and analytical methods. Visually, a highly concentrated sample of labeled protein will have a distinct color. However, the persistence of color in the flow-through or dialysis buffer after initial purification steps is a strong indicator of excess free dye.

Solution:

  • Spectrophotometric Analysis: The most quantitative method is to measure the absorbance of your sample. Red Mega 500 has a maximum absorbance at approximately 505 nm.[1] A high absorbance at this wavelength that does not co-elute with the protein peak during size-exclusion chromatography (SEC) indicates the presence of free dye.

  • SDS-PAGE Analysis: While Coomassie staining will reveal the protein bands, visualizing the gel under a UV transilluminator before staining can show a fluorescent band at the dye front, corresponding to the low molecular weight of the unbound dye.[2]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for free dye. The labeled protein will remain at the origin, while the unbound dye will migrate with the solvent front.

Issue 2: My protein precipitated after the labeling reaction. What happened?

Root Cause Analysis:

Protein precipitation during or after labeling is often a result of over-labeling.[3] The addition of multiple bulky, and often hydrophobic, dye molecules can disrupt the protein's tertiary structure, leading to aggregation and precipitation. Red Mega 500, like many organic dyes, possesses a certain degree of hydrophobicity which can contribute to this effect.

Solution:

  • Optimize the Molar Ratio of Dye to Protein: The key is to reduce the molar excess of the dye in the labeling reaction. Start with a lower dye-to-protein ratio and incrementally increase it to find the optimal balance between labeling efficiency and protein stability.

  • Control Reaction Time and Temperature: Shortening the incubation time or lowering the reaction temperature can help to limit the extent of labeling and prevent over-modification.

  • Buffer Composition: Ensure the labeling buffer is optimal for your protein's stability. The addition of stabilizing agents, such as glycerol or arginine, can sometimes mitigate aggregation.

Issue 3: I used a spin column, but there is still free dye in my sample.

Root Cause Analysis:

Spin columns, a form of size-exclusion chromatography, are a quick method for removing small molecules like unbound dyes.[4][5][6] However, their capacity is limited. If the concentration of free dye is very high, a single pass through a spin column may not be sufficient for complete removal.[4]

Solution:

  • Sequential Column Passes: A straightforward solution is to pass the sample through a second, fresh spin column.[4] This will further reduce the concentration of the remaining free dye.

  • Choose the Right Column Size: Ensure the spin column is appropriately sized for your sample volume and protein amount. Larger columns like PD-10 can handle more protein and dye.[4]

  • Alternative Methods for High Dye Concentrations: For reactions with a large excess of dye, consider using a more robust purification method like gravity-flow size-exclusion chromatography or dialysis before a final spin column polishing step.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unbound Red Mega 500 dye?

The removal of unbound dye is crucial for several reasons:

  • Accurate Quantification: The presence of free dye will interfere with the spectrophotometric determination of the degree of labeling (DOL), leading to an overestimation of the dye-to-protein ratio.[7]

  • Reduced Background Signal: In downstream applications such as fluorescence microscopy or flow cytometry, unbound dye will contribute to high background noise, obscuring the specific signal from the labeled protein.[7][8]

  • Cellular Toxicity: Free dye can be toxic to cells in culture, potentially confounding the results of cell-based assays.

  • Interference with Downstream Assays: The presence of small molecules can interfere with subsequent analytical techniques like mass spectrometry or enzymatic assays.[9]

Q2: What are the primary methods for removing unbound Red Mega 500 dye?

The most common and effective methods are based on the size difference between the labeled protein and the small dye molecule (MW of Red Mega 500 is 596.7 g/mol ).[1] These include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and gentle method that separates molecules based on their size.[5][10][11] It can be performed using gravity-flow columns, spin columns, or automated FPLC/HPLC systems for higher resolution.[5][10][11]

  • Dialysis: This technique involves placing the sample in a semi-permeable membrane that allows small molecules like the unbound dye to diffuse out into a larger volume of buffer, while retaining the larger protein-dye conjugate.[9]

  • Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for concentrating and desalting protein solutions, making it suitable for removing unbound dyes, especially for larger sample volumes.[12][13][14][15]

Q3: How do I choose the best purification method for my experiment?

The choice of method depends on several factors:

Method Best For Advantages Disadvantages
Spin Columns Rapid, small-scale cleanupFast, easy to use, minimal dilution[5][7]Limited capacity, potential for protein loss[4]
Gravity-Flow SEC Medium-scale purificationGood separation, can be cost-effectiveSlower than spin columns, some sample dilution
Dialysis Thorough buffer exchange and dye removal for various scalesGentle on proteins, effective for complete removal[9]Time-consuming, significant increase in sample volume[16]
Tangential Flow Filtration (TFF) Large-scale purification and concentrationRapid, scalable, can concentrate the sample[12][13][14][15]Requires specialized equipment, potential for membrane fouling

Q4: Can I use affinity chromatography to purify my labeled protein?

Yes, if your protein has an affinity tag (e.g., His-tag, GST-tag), you can perform affinity chromatography as an initial purification step. After binding your protein to the resin, you can wash away the unbound dye before eluting the purified, labeled protein. However, a final polishing step using SEC or dialysis is often recommended to remove any residual dye that may have non-specifically interacted with the resin or the protein.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Unbound Dye Removal using a Gravity-Flow Desalting Column (e.g., PD-10)

This protocol is suitable for sample volumes up to 2.5 mL.

Materials:

  • PD-10 Desalting Column

  • Equilibration Buffer (e.g., PBS, pH 7.4)

  • Collection Tubes

Methodology:

  • Column Preparation: Remove the top and bottom caps of the PD-10 column and allow the storage solution to drain out.

  • Equilibration: Equilibrate the column by washing it with 4-5 column volumes (approximately 25 mL) of equilibration buffer.

  • Sample Application: Allow the equilibration buffer to completely enter the packed bed. Carefully apply your protein-dye sample (up to 2.5 mL) to the top of the column.

  • Elution: Once the sample has entered the packed bed, add equilibration buffer. The labeled protein will elute in the void volume. Start collecting fractions immediately. The colored, labeled protein will elute first, followed by the unbound dye.

  • Analysis: Monitor the fractions by measuring the absorbance at 280 nm (for protein) and ~505 nm (for Red Mega 500). Pool the fractions containing the labeled protein.

Dye_Removal_Workflow cluster_prep Column Preparation cluster_load Sample Loading & Elution cluster_analysis Analysis P1 Remove Caps & Drain P2 Equilibrate with Buffer (25 mL) P1->P2 L1 Load Sample (≤ 2.5 mL) P2->L1 Ready for Loading L2 Add Elution Buffer L1->L2 L3 Collect Fractions L2->L3 A1 Measure Absorbance (280nm & 505nm) L3->A1 Analyze Eluate A2 Pool Protein-Containing Fractions A1->A2 End End A2->End Purified Labeled Protein

Caption: Gravity-flow desalting column workflow for unbound dye removal.

Protocol 2: Unbound Dye Removal using Dialysis

This protocol is ideal for achieving a high degree of purity and for buffer exchange.

Materials:

  • Dialysis Tubing or Cassette (choose a Molecular Weight Cut-Off (MWCO) significantly lower than your protein, e.g., 10 kDa)

  • Large Beaker

  • Stir Plate and Stir Bar

  • Dialysis Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Prepare Dialysis Membrane: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in EDTA and sodium bicarbonate solutions). For cassettes, briefly rinse with distilled water.

  • Load Sample: Load your protein-dye sample into the dialysis tubing/cassette, ensuring to leave some headspace. Securely close the ends with clips.

  • Dialysis: Place the loaded tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume). Place the beaker on a stir plate and stir gently.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours at 4°C. For optimal dye removal, perform at least two buffer changes. The first change can be after 2-4 hours, and the second can be left overnight.

  • Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover your purified, labeled protein.

Dialysis_Workflow cluster_setup Setup cluster_process Dialysis Process cluster_recovery Recovery S1 Prepare Dialysis Membrane S2 Load Sample into Cassette S1->S2 D1 Immerse in Buffer (≥200x Volume) S2->D1 Begin Dialysis D2 Stir Gently at 4°C D1->D2 D3 Change Buffer (2-3 times) D2->D3 R1 Remove Cassette from Buffer D3->R1 After Final Change R2 Recover Purified Sample R1->R2 End End R2->End Pure Labeled Protein

Caption: Step-by-step workflow for removing unbound dye using dialysis.

References

  • ResearchGate. (2021). How to remove unreacted florescent dye from labeled protein?[Link]

  • ResearchGate. (2022). How to clean up protein solution for in vitro applications?[Link]

  • PMC. (n.d.). Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles. [Link]

  • Mtoz Biolabs. (n.d.). Dye and Biotin Removal Spin Columns. [Link]

  • ResearchGate. (2022). How to remove fluorescent dye from proteins?[Link]

  • Reddit. (2015). Best way to remove free dye from protein-dye conjugation? Opinion on gravity desalting column brands?[Link]

  • ResearchGate. (2014). How do we remove free dye from a fluorescent labelled peptide?[Link]

  • NIH. (n.d.). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding. [Link]

  • Wikipedia. (n.d.). TNT. [Link]

  • The Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. [Link]

  • Cytiva. (2024). Fundamentals of size exclusion chromatography. [Link]

  • ResearchGate. (2022). Why is my protein labelling not working?[Link]

  • Sartorius. (n.d.). Tangential Flow Filtration (TFF) – Clarification to Final Processing. [Link]

  • Labinsights. (2024). Characteristics and Applications of Texas Red Fluorescent Dyes. [Link]

  • PMC. (n.d.). Fluorescent labeling and modification of proteins. [Link]

  • Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. [Link]

  • Symrise. (n.d.). Symrise I Food & Beverage I Scent & Care I Fragrance. [Link]

  • PMC. (n.d.). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. [Link]

  • SGS. (n.d.). Certified Clients and Products. [Link]

Sources

Troubleshooting

Technical Support Center: Red Mega 500 Fluorescence Quenching

The following technical guide is structured as a specialized support center resource for Red Mega 500 , focusing on its unique Twisted Intramolecular Charge Transfer (TICT) mechanism. Product Category: Environment-Sensit...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for Red Mega 500 , focusing on its unique Twisted Intramolecular Charge Transfer (TICT) mechanism.

Product Category: Environment-Sensitive Large Stokes Shift Fluorophores Primary Application: High-Throughput HSA Binding Assays, Fluorescence Microscopy (Multicolor) Document ID: RM500-TS-2024

Technical Profile & Mechanism of Action

Before troubleshooting, it is critical to understand that Red Mega 500 does not behave like standard fluorophores (e.g., Fluorescein or Rhodamine). Its fluorescence intensity is governed by a Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2]

  • The "Light Switch" Mechanism:

    • In Polar Solvents (e.g., PBS, Water): The dye adopts a twisted conformation that promotes non-radiative decay.[1][2]

      • Result:Native State = Quenched (Dark).

    • In Apolar/Hydrophobic Environments (e.g., Protein Binding Pockets): The twisted state is thermodynamically unfavorable.[1][2] The molecule becomes planar and highly fluorescent.

      • Result:Bound State = Fluorescent (Bright).

Key Spectral Data:

Parameter Value Notes
Excitation Max 505–510 nm Efficiently excited by Argon lasers (488/514 nm).
Emission Max 532–555 nm Large Stokes Shift (~25–45 nm).
Quantum Yield Environment Dependent < 0.05 (Buffer) vs. High (Protein Bound).

| Sensitivity | Polarity & Viscosity | Highly sensitive to buffer composition (Glycerol/Detergents). |

Troubleshooting Guide (Q&A)

This section addresses specific quenching scenarios. Identify the symptom that matches your experiment.

Scenario A: "I prepared the dye in PBS, but the fluorescence signal is near zero."

Diagnosis: This is normal behavior , not a defect. Explanation: Unlike constitutive dyes (e.g., Cy3), Red Mega 500 requires a hydrophobic environment to fluoresce. In pure saline buffers (PBS), the TICT mechanism quenches the fluorescence via non-radiative decay.

Solution:

  • Verify Application: If you are running a binding assay, the signal will only appear upon addition of the target protein (e.g., Human Serum Albumin - HSA).

  • Check Protein Integrity: If protein is present but signal remains low, your protein may be denatured (unfolded proteins lose hydrophobic pockets).

  • Solvent Check: Ensure the dye stock was dissolved in DMSO before adding to the buffer. Aqueous solubility of the free dye is limited.

Scenario B: "My signal is low even in the presence of protein (HSA)."

Diagnosis: Sub-optimal Buffer Polarity or "Over-Quenching" by Solvent. Explanation: Water molecules can penetrate loose binding pockets and quench the dye. You need to stabilize the hydrophobic interaction.

Solution: The "Glycerol/NP-40" Protocol Research indicates that standard PBS is insufficient for maximal signal window. You must modify the buffer to stabilize the Dye-Protein complex.

  • Add 10% Glycerol: Increases viscosity, restricting the molecular rotation required for TICT quenching.

  • Add 0.01% NP-40: A non-ionic detergent that prevents dye aggregation and stabilizes the protein-dye complex.

Scenario C: "I see high background fluorescence in my 'No Protein' controls."

Diagnosis: Non-Specific Binding or Aggregation. Explanation: Red Mega 500 is hydrophobic. If not bound to a protein, it may bind to:

  • Plasticware: Polystyrene plates act as a "hydrophobic sink," lighting up the dye.

  • Micelles: At high concentrations, the dye may self-aggregate into fluorescent micelles.

Solution:

  • Change Plastics: Use Non-Binding Surface (NBS) black microplates.

  • Reduce Dye Concentration: Maintain dye concentration < 700 nM. (Optimal is often 500 nM ).

  • Detergent Optimization: Ensure NP-40 is present (0.01%) to disperse aggregates.

Scenario D: "In my drug displacement assay, the signal does not decrease (Quench) when I add a known binder."

Diagnosis: False Negative due to "Inner Filter Effect" or Alternative Binding Sites. Explanation:

  • Inner Filter Effect: If your test drug is colored (absorbs at 510 nm or 530 nm), it might absorb the light, mimicking quenching, or conversely, if it fluoresces, it might mask the quenching.

  • Binding Site Mismatch: Red Mega 500 does not bind to every pocket on HSA. If your drug binds to Site I but the dye is in Site II, no displacement (and no quenching) will occur.

Solution:

  • Run an Absorbance Scan: Check if your test drug absorbs at 510 nm.

  • Use a Positive Control: Validate the system with Naproxen or Piroxicam (known high-affinity binders that displace Red Mega 500).

Visualizing the Mechanisms

Figure 1: The TICT "Light Switch" Mechanism

This diagram illustrates why Red Mega 500 is dark in buffer but bright in protein.

TICT_Mechanism Dye_Free Free Dye (in PBS/Water) TICT_State Twisted State (TICT Active) Dye_Free->TICT_State Polar Solvent Relaxes Structure Quenched Non-Radiative Decay (DARK) TICT_State->Quenched Energy Loss Dye_Bound Protein-Bound Dye (Hydrophobic Pocket) Planar_State Planar State (TICT Inhibited) Dye_Bound->Planar_State Steric Restriction & Hydrophobicity Fluorescent Fluorescence Emission (BRIGHT ~532nm) Planar_State->Fluorescent Photon Emission

Caption: In polar buffers, the dye twists and quenches itself. In protein pockets, rotation is restricted, forcing photon emission.

Figure 2: Troubleshooting Logic Flow

Follow this path to resolve signal intensity issues.

Troubleshooting_Flow Start Problem: Signal Intensity Issue Check_Type Is the signal too LOW or too HIGH? Start->Check_Type Low Signal Too LOW (Unexpected Quenching) Check_Type->Low Low Signal High Background Too HIGH (No Quenching in Controls) Check_Type->High High Background Check_Protein Is Protein (HSA) Present? Low->Check_Protein Check_Buffer Check Buffer Composition Check_Protein->Check_Buffer Protein Confirmed Add_Glycerol Solution: Add 10% Glycerol & 0.01% NP-40 Check_Buffer->Add_Glycerol PBS Only? Check_Plates Are you using Polystyrene? High->Check_Plates Change_Plates Solution: Switch to NBS (Non-Binding) Plates Check_Plates->Change_Plates Yes Check_Agg Dye Aggregation? Check_Plates->Check_Agg No Add_Det Solution: Add 0.01% NP-40 or Reduce Dye Conc. Check_Agg->Add_Det

Caption: Decision tree for diagnosing unexpected fluorescence levels in Red Mega 500 assays.

Optimized Experimental Protocol

To minimize variability and prevent unwanted quenching, use this validated buffer system for HSA binding assays.

Reagents Required[1][2]
  • Base Buffer: PBS (pH 7.2 or 7.4)

  • Stabilizer: Glycerol (Analytical Grade)

  • Anti-Aggregant: NP-40 (Surfactant)[1][2]

  • Solvent: DMSO (for Dye stock)

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Red Mega 500 in DMSO to 10 mM .[1][2] Store at -20°C.

    • Note: Do not dissolve directly in water; it may precipitate immediately.

  • Assay Buffer Formulation (Critical Step): Prepare the "Optimized Binding Buffer" fresh:

    • PBS (1x)

    • 10% (v/v) Glycerol[1][2]

    • 0.01% (v/v) NP-40[1][2]

    • Why? This specific ratio maximizes the signal-to-noise window by stabilizing the bound state (preventing quenching) while suppressing free dye aggregation [1].

  • Reaction Setup:

    • Final Dye Concentration: 500 nM.

    • Final HSA Concentration: 0.2 mg/mL (approx. 3 µM).[1][2]

    • Incubation: 15–30 minutes at Room Temperature (protected from light).

  • Readout:

    • Excitation: 514 nm (Bandwidth 5 nm).[1][2]

    • Emission: 532 nm (Bandwidth 5 nm).[1][2]

    • Note: The Stokes shift allows clean separation, but narrow bandwidths are recommended to avoid crosstalk if using multicolor setups.

References

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding." Analytical and Bioanalytical Chemistry, 406(7), 1867–1875.

    • Source:

    • Relevance: Defines the TICT mechanism, optimal buffer conditions (Glycerol/NP-40)
  • Sigma-Aldrich. "Fluorescent Red Mega 500 BioReagent Product Information."[3]

    • Source:

    • Relevance: Provides spectral properties (Excitation/Emission) and storage handling.[1][2]

  • Yasgar, A., et al. (2016). "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Expert Opinion on Drug Discovery.

    • Source:

    • Relevance: Discusses the advantages of Red Mega 500 over fluorescence polarization for HSA assays due to its intensity-based quenching readout.

Sources

Optimization

Technical Support Center: Optimal Bandpass Filter Selection for Red Mega 500 Detection

A Note from the Senior Application Scientist: The fluorophore "Red Mega 500" is a proprietary designation. To provide a universally applicable and scientifically grounded guide, this document will use the well-characteri...

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The fluorophore "Red Mega 500" is a proprietary designation. To provide a universally applicable and scientifically grounded guide, this document will use the well-characterized and spectrally similar fluorophore, Cyanine5 (Cy5) , as a reference standard. The principles and methodologies described herein are directly transferable to the selection of filters for Red Mega 500 and other far-red dyes.

Frequently Asked Questions (FAQs)

Q1: What are the critical spectral properties of Cy5 that I need to know for filter selection?

A1: Understanding the excitation and emission profile of your fluorophore is the foundational step for any fluorescence experiment. Cy5 is a far-red fluorescent dye known for its brightness and high photostability.[1] Its key spectral characteristics are summarized below.

  • Excitation Maximum (λex): ~649-651 nm[2][3]

  • Emission Maximum (λem): ~667-670 nm[2][3]

This means Cy5 most efficiently absorbs light in the red region of the spectrum and, in response, emits light at a slightly longer, far-red wavelength. This shift to a longer wavelength is known as the Stokes Shift. One of the major advantages of using far-red dyes like Cy5 is the reduction in autofluorescence from biological samples, which is typically more prominent at shorter (bluer) wavelengths.[1][4] This leads to a better signal-to-noise ratio.[1]

Table 1: Spectral Characteristics of Cy5

PropertyWavelength (nm)Spectral RegionCompatible Laser Lines (nm)
Peak Excitation 649 - 651Red633, 647[1][2]
Peak Emission 667 - 670Far-RedN/A
Q2: What is a bandpass filter set, and why is it so important for detecting my signal?

A2: A bandpass filter set is a combination of three core optical components that work in concert to isolate the specific wavelengths of light for your fluorophore, ensuring you capture the desired signal while rejecting unwanted light.[5] Proper filter selection is arguably one of the most critical factors for successful fluorescence microscopy.[5]

The three components are:

  • Excitation Filter: This filter is placed in the light path between the illumination source (e.g., a laser or lamp) and your sample. It selectively allows only a narrow band of wavelengths, centered around the fluorophore's excitation peak, to pass through and excite your sample.[5][6]

  • Dichroic Beamsplitter (or Dichroic Mirror): Positioned at a 45-degree angle, this specialized mirror reflects the shorter-wavelength excitation light towards the sample but transmits the longer-wavelength emitted fluorescence from the sample towards the detector.[5][6]

  • Emission (or Barrier) Filter: Located in front of the detector (your eyes or a camera), this filter blocks any stray excitation light that has been reflected or scattered by the sample and only transmits the fluorescence emitted by your dye.[5][6]

Without this coordinated system, the intense excitation light would overwhelm the much weaker emitted signal, making detection impossible.

Experimental Workflow & Visualization

Workflow for Selecting a Filter Set

The process of selecting an optimal filter set is a logical progression from understanding your fluorophore to matching it with the right hardware.

A Identify Fluorophore (e.g., Cy5) B Determine Peak Excitation & Emission Wavelengths A->B C Select Excitation Filter (Centered on Excitation Peak) B->C D Select Emission Filter (Centered on Emission Peak) B->D E Select Dichroic Mirror (Cut-off between Excitation & Emission) C->E D->E F Assemble Filter Cube & Validate Performance E->F

Caption: Logical workflow for selecting an optimal fluorescence filter set.

Q3: How do I choose the specific excitation and emission filters for Cy5?

A3: The goal is to select filters that maximize signal collection while minimizing noise. This involves matching the filter's bandpass—the range of wavelengths it transmits—to the spectral profile of Cy5.

  • Excitation Filter: Should be centered around Cy5's excitation peak (~650 nm). A typical choice would be a filter that transmits light in the range of 628-640 nm.[7][8]

  • Emission Filter: Should be centered around Cy5's emission peak (~670 nm). A common selection is a filter that transmits from approximately 660 nm to 700 nm.[2]

  • Dichroic Mirror: The "cut-on" wavelength should be situated between the excitation and emission peaks, typically around 660 nm.[7]

Table 2: Example Bandpass Filter Set Recommendations for Cy5

Filter TypeStandard Performance (Wider Bandwidth)High-Performance (Narrower Bandwidth)Rationale
Excitation 628/40 (608-648 nm)640/20 (630-650 nm)Wider bands capture more photons but can increase background. Narrower bands are more specific, reducing off-target excitation.
Dichroic Mirror 660 nm660 nmReflects light below 660 nm and transmits light above 660 nm.
Emission 692/40 (672-712 nm)670/30 (655-685 nm)A wider emission filter collects more signal, which is good for dim samples. A narrower filter provides better rejection of background and bleed-through from other fluorophores.[9]

Note: Filter notation "CWL/BW" refers to Center Wavelength / Bandwidth in nanometers.

Troubleshooting Guide

Problem 1: My Cy5 signal is weak or non-existent.

This is a common issue that can often be traced back to several potential causes, from sample preparation to instrument settings.

Potential Causes & Solutions:

  • Incorrect Filter Set: This is the most frequent culprit. A mismatch between your filters and Cy5's spectra will lead to inefficient excitation and/or poor signal detection.[10]

    • Protocol: Systematically verify that the installed filter cube is the correct one for Cy5. Check the specifications etched on the side of the filters or the cube itself and compare them to the recommendations in Table 2. Ensure the filter cube is correctly seated in the microscope turret.[11]

  • Degraded Fluorophore: Cy5, like all fluorophores, is sensitive to light and temperature. Improper storage can lead to a loss of fluorescence intensity.[12]

    • Protocol: Always store your Cy5-conjugated antibodies or dyes according to the manufacturer's instructions, typically at 4°C in the dark. Avoid repeated freeze-thaw cycles.[12] As a control, you can test a fresh aliquot of the fluorophore.

  • Low Target Expression: The target you are trying to detect may be present at very low levels in your sample.

    • Protocol: For targets with low expression, it is crucial to use brighter fluorophores.[13] You may also need to amplify your signal, for instance by using a secondary antibody conjugated with multiple Cy5 molecules.

  • Incorrect Instrument Settings: Low laser power, short exposure times, or incorrect gain settings can all result in a weak signal.[10]

    • Protocol: Gradually increase the laser power or exposure time. Be mindful that excessive laser power can lead to photobleaching. Optimize the gain setting on your detector to amplify the signal electronically.

Problem 2: My images have high background or a poor signal-to-noise ratio.

High background fluorescence can obscure your specific signal, making data interpretation difficult. The sources can be varied.[14][15]

Potential Causes & Solutions:

  • Autofluorescence: Biological samples, particularly fixed tissues, can have endogenous molecules that fluoresce, contributing to background noise.[14]

    • Protocol: As Cy5 emits in the far-red, it is already in a spectral region with minimal autofluorescence.[1][4] However, if background persists, ensure your sample preparation includes appropriate blocking steps. Using a narrower bandpass emission filter can also help exclude autofluorescence signals.[9]

  • Non-specific Antibody Binding: The Cy5-conjugated antibody may be binding to unintended targets.[16]

    • Protocol: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum) for your sample type. It is also critical to titrate your antibody to find the optimal concentration that maximizes specific signal while minimizing background.[16]

  • Contaminated Reagents or Media: Phenol red in cell culture media is a known source of background fluorescence.

    • Protocol: For live-cell imaging, switch to a phenol red-free medium before acquiring images. Ensure all buffers and mounting media are fresh and of high quality.[17]

Problem 3: I am seeing a signal in my Cy5 channel that is coming from another fluorophore (bleed-through).

Spectral bleed-through, also known as crosstalk, occurs in multi-color experiments when the emission of one fluorophore is detected in the channel designated for another.[18][19] This is a significant issue that can lead to false positives and incorrect co-localization analysis.[18]

Visualizing Spectral Bleed-Through:

cluster_0 Fluorophore A (e.g., GFP) cluster_1 Fluorophore B (e.g., Cy5) cluster_2 Detection Channels A_Ex Excitation A_Em Emission Det_A Channel A (Green) A_Em->Det_A Correct Signal Det_B Channel B (Red) A_Em->Det_B Bleed-through (Crosstalk) B_Ex Excitation B_Em Emission B_Em->Det_B Correct Signal

Caption: Diagram of spectral bleed-through from a shorter wavelength fluorophore into a longer wavelength channel.

Mitigation Strategies:

  • Choose Spectrally Well-Separated Dyes: The most effective way to prevent bleed-through is to select fluorophores whose emission spectra have minimal overlap.[16][20]

    • Protocol: Use an online spectra viewer to visualize the emission profiles of your chosen dyes and select combinations with the largest possible separation.

  • Use Narrower Bandpass Filters: A tighter emission filter for your Cy5 channel can help to exclude the "tail" of the emission from a shorter-wavelength dye (e.g., a green or yellow fluorophore).

    • Protocol: If you are imaging GFP and Cy5, and see GFP signal in the Cy5 channel, consider switching from a wide 692/40 emission filter to a narrower 670/30 filter for the Cy5 channel.

  • Sequential Imaging: Instead of exciting all fluorophores and detecting all signals simultaneously, excite and detect each fluorophore one at a time.[20]

    • Protocol: First, image your sample using only the excitation laser and filter set for Cy5, with all other lasers turned off. Then, switch to the laser and filter set for your other fluorophore. This method completely eliminates bleed-through but is slower and not suitable for observing rapid dynamic events.

  • Perform Control Experiments: Always prepare single-stained control samples for each fluorophore you are using.

    • Protocol: Image your "Cy5-only" sample and look for any signal in the other channels. Then, image your "GFP-only" sample and check for signal in the Cy5 channel. This will allow you to quantify the extent of any bleed-through.[16]

References

  • Vertex AI Search. (2024). What Filters Can Be Used with Cy5? [Online].
  • AAT Bioquest. (2024). Cy5 NHS Ester. [Online].
  • baseclick GmbH. (n.d.). Cy5 Spectrum: Key Properties & Applications. [Online].
  • Edmund Optics. (n.d.). Cy5™ Filter Cube Set - Olympus. [Online].
  • Keyence. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Online].
  • Biotium. (2022). Troubleshooting Tips for Fluorescence Staining. [Online].
  • Elliot Scientific. (n.d.). Cy5 Filter Set for Fluorescence Spectroscopy. [Online].
  • Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. [Online].
  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. [Online].
  • MedchemExpress.com. (n.d.). CY5 (Sulfo-Cyanine5) | Reactive Dye. [Online].
  • Jackson ImmunoResearch. (n.d.). Cyanine Dyes (Cy2, Cy3, and Cy5). [Online].
  • Thermo Fisher Scientific. (n.d.). Cy5 Dye. [Online].
  • FluoroFinder. (n.d.). Cy5 Dye Profile. [Online].
  • Thermo Fisher Scientific. (n.d.). Selecting Optical Filters for Fluorescence Microscopy. [Online].
  • Evident Scientific. (n.d.). Spectral Bleed-Through Artifacts in Confocal Microscopy. [Online].
  • Thermo Fisher Scientific. (n.d.). Background in Fluorescence Imaging. [Online].
  • LI-COR Biotechnology. (2024). Troubleshooting | Fluorescence: Detection. [Online Video].
  • Immudex. (n.d.). The Fluorescence Signal is Too Low. [Online].
  • ResearchGate. (2015). Why do I get a fuzzy green background in fluorescence images?. [Online].
  • Edmund Optics. (n.d.). Introduction to Fluorescence Filters: Principles, Selection, and Applications. [Online].
  • Edmund Optics. (n.d.). Fluorescence Filter Set for CY5.5 Fluorescence Dye. [Online].
  • Nikon's MicroscopyU. (n.d.). Red Excitation: Cy5 HYQ (Bandpass Emission). [Online].
  • Evident Scientific. (n.d.). Fluorescence Microscopy Errors. [Online].
  • Thermo Fisher Scientific. (n.d.). Bleed-Through in Fluorescence Imaging. [Online].
  • NIH National Library of Medicine. (n.d.). Bleed-through correction for rendering and correlation analysis in multi-colour localization microscopy. [Online].
  • IDEX Health & Science. (n.d.). Selecting Optical Filters for Fluorescence Multiplexing White Paper. [Online].
  • FluoroFinder. (2019). Newsletter: Background Fluorescence. [Online].
  • Evident Scientific. (n.d.). Fluorescence Filters. [Online].
  • ZEISS Microscopy Online Campus. (n.d.). Introduction to Spectral Imaging. [Online].
  • Leica Microsystems. (2020). Explore Innovative Techniques to Separate Fluorophores with Overlapping Spectra. [Online].
  • Allied Scientific Pro. (2023). What are the Essential Filter Sets for Fluorescence Microscopy?. [Online].

Sources

Troubleshooting

Technical Support Center: Fluorescent Red Mega 500 Assay Optimization

Technical Overview: The Physics of Compatibility Welcome to the technical support center. To troubleshoot "Fluorescent Red Mega 500" assays effectively, we must first understand the photophysics driving this fluorophore.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Physics of Compatibility

Welcome to the technical support center. To troubleshoot "Fluorescent Red Mega 500" assays effectively, we must first understand the photophysics driving this fluorophore.

Fluorescent Red Mega 500 is not a standard passive label; it is an environment-sensitive Large Stokes Shift (LSS) probe . Its fluorescence mechanism relies on Twisted Intramolecular Charge Transfer (TICT) .[1]

  • In Polar Solvents (Buffer): The dye adopts a twisted conformation (TICT state) upon excitation, which is non-radiative.[1] The quantum yield is near zero (Dark).

  • In Apolar Environments (Protein Pockets/Hydrophobic Cores): The twisted state is thermodynamically unfavorable.[1] The molecule remains planar, resulting in high fluorescence (Bright).

The Detergent Paradox: Detergents are necessary to prevent compound aggregation (false positives) in High-Throughput Screening (HTS). However, detergent micelles possess hydrophobic cores that mimic protein binding pockets. If your detergent concentration exceeds its Critical Micelle Concentration (CMC), the Fluorescent Red Mega 500 dye will partition into the micelles and fluoresce intensely, destroying your Signal-to-Background (S/B) ratio.

Detergent Compatibility Matrix

The following data summarizes compatibility based on the dye's TICT mechanism and micelle formation thresholds.

Core Rule: Detergent concentration must remain below the Critical Micelle Concentration (CMC) to avoid non-specific "turn-on" of the fluorophore.

Detergent ClassSpecific DetergentCMC (approx.)Recommended Max LimitCompatibility StatusMechanism of Interference
Non-ionic NP-40 ~0.29 mM (0.02%)0.01% High (Preferred)Tolerated below CMC; suppresses compound aggregation without triggering TICT.
Non-ionic Tween-20~0.06 mM (0.007%)< 0.005%Low Low CMC makes it risky; micelles form at very low concentrations, causing high background.
Zwitterionic CHAPS~8 mM (0.5%)0.1%Medium Higher CMC allows more flexibility, but can interfere with protein-dye binding kinetics.
Ionic SDS~8 mM (0.23%)Avoid Incompatible Denatures the target protein (e.g., HSA), destroying the binding pocket required for the assay.

Troubleshooting Guide (Q&A)

Section A: Signal & Background Issues

Q1: I am seeing extremely high background fluorescence in my "No Protein" controls. Is the dye degrading? Diagnosis: This is likely the "Micelle Trap" effect , not dye degradation. Root Cause: You are likely using a detergent (e.g., Tween-20 or Triton X-100) above its CMC. The Fluorescent Red Mega 500 is partitioning into the hydrophobic core of the detergent micelles, which "turns on" the fluorescence just as a protein pocket would. Solution:

  • Check the CMC of your detergent.

  • Dilute the detergent to 0.5x CMC or switch to NP-40 at 0.01% .

  • Validation: Run a buffer-only scan (no protein) with increasing detergent titration. The point where fluorescence spikes is your "Micelle Threshold." Stay below this.

Q2: My assay window (Z-factor) is collapsing when I add my test compounds. Why? Diagnosis: Compound-induced aggregation or Inner Filter Effect (IFE). Root Cause:

  • Aggregation: If the detergent is too low, hydrophobic test compounds form aggregates that scatter light or trap the dye.

  • IFE:[2][3] High concentrations of colored compounds absorb the excitation (500 nm) or emission (610 nm) light. Solution:

  • Optimization: Titrate NP-40 between 0.001% and 0.01% to find the "sweet spot" (prevents aggregation but doesn't form micelles).

  • Red-Shift Advantage: Since Fluorescent Red Mega 500 emits in the red (~610 nm), it is less susceptible to autofluorescence than green dyes, but IFE is still possible. Correct data using a reference channel if available.

Section B: Assay Specifics (Displacement Assays)

Q3: In my HSA displacement assay, known binders are not reducing the fluorescence signal (False Negative). Diagnosis: Non-specific hydrophobic binding. Root Cause: The dye might be binding to a secondary site on the protein that is not affected by the drug, OR the detergent micelles are acting as a "sink," keeping the dye fluorescent even when displaced from the protein. Solution:

  • Eliminate Micelles: Ensure detergent < CMC.

  • Solvent Control: Ensure DMSO concentration is constant (typically <2%). DMSO can also affect the TICT state stability.

  • Kinetics: Measure fluorescence immediately after mixing. Some displacements are fast; others require equilibration.

Visualizing the Mechanism

The following diagram illustrates the TICT Mechanism and the Micelle Trap , explaining why detergent control is critical for Fluorescent Red Mega 500.

TICT_Mechanism Excitation Excitation Source (500 nm) Dye_Free Free Dye (Polar Buffer) Excitation->Dye_Free TICT_State TICT State (Twisted Geometry) Dye_Free->TICT_State Polar Env. Protein_Bound Protein Bound (Hydrophobic Pocket) Dye_Free->Protein_Bound Binding Event Micelle_Bound Micelle Bound (Detergent > CMC) Dye_Free->Micelle_Bound Interference Non_Radiative Non-Radiative Decay (Dark/Low Signal) TICT_State->Non_Radiative Energy Loss Planar_State Planar State (Rigid Geometry) Protein_Bound->Planar_State Restricted Rotation Micelle_Bound->Planar_State False Signal Fluorescence Fluorescence Emission (Red ~610 nm) Planar_State->Fluorescence High QY

Caption: Figure 1. The TICT mechanism of Fluorescent Red Mega 500.[1] In polar buffers, the dye is dark. It fluoresces only when rotation is restricted by a hydrophobic environment (Protein Pocket). Detergent micelles mimic this environment, causing false-positive signals.

Standardized Protocol: Detergent Optimization Workflow

To validate a new detergent or concentration for your Fluorescent Red Mega 500 assay, follow this Self-Validating Protocol .

Objective: Determine the Maximum Tolerated Concentration (MTC) of detergent.

  • Preparation: Prepare a 2x serial dilution of your detergent in assay buffer (e.g., PBS) ranging from 0.001% to 1.0%. Do not add protein yet.

  • Dye Addition: Add Fluorescent Red Mega 500 to a final concentration of 50–100 nM.

  • Readout: Measure Fluorescence Intensity (Ex 500 nm / Em 610 nm).

  • Analysis: Plot [Detergent %] vs. Fluorescence.

    • Baseline: You should see a flat, low signal at low concentrations.

    • Inflection Point: The concentration where fluorescence sharply rises is the CMC in your buffer conditions.

  • Selection: Choose a working concentration at 50% of the Inflection Point value .

  • Verification: Repeat the scan with your target protein (e.g., HSA). Ensure the Signal-to-Background (Protein Signal / Buffer Signal) remains > 5.

References

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding." Analytical and Bioanalytical Chemistry. (Describes the use of Red Mega 500 and NP-40 tolerance).

  • Yasgar, A., et al. (2016). "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." Expert Opinion on Drug Discovery. (Discusses detergent effects on probe displacement assays).

  • Sigma-Aldrich / Merck. "Atto-Tec and Mega Labels: Technical Information." (Properties of Large Stokes Shift dyes and TICT mechanisms).

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Cellular Imaging: Fluorescent Red Mega 500 vs. Cy3

For the Discerning Researcher: A Guide to Selecting the Optimal Orange-Red Fluorophore In the landscape of fluorescent labeling, the choice of the right fluorophore is paramount to the success of an experiment. For resea...

Author: BenchChem Technical Support Team. Date: February 2026

For the Discerning Researcher: A Guide to Selecting the Optimal Orange-Red Fluorophore

In the landscape of fluorescent labeling, the choice of the right fluorophore is paramount to the success of an experiment. For researchers working in the orange-red spectrum, both Fluorescent Red Mega 500 and the well-established Cyanine3 (Cy3) present viable options. This guide provides a detailed, data-driven comparison of these two dyes to empower researchers, scientists, and drug development professionals in making an informed decision for their specific application, whether it be immunofluorescence, fluorescence in situ hybridization (FISH), or microarray analysis.

At a Glance: Key Spectroscopic and Performance Parameters

A direct comparison of the fundamental spectroscopic properties of Fluorescent Red Mega 500 and Cy3 reveals distinct characteristics that influence their performance in different experimental contexts. Brightness, a critical factor in fluorescence imaging, is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence).

PropertyFluorescent Red Mega 500Cy3Rationale for Importance
Excitation Maximum (λex) ~505 nm[1]~552-555 nm[2][3][4]Matching the excitation maximum to the light source (e.g., laser line) maximizes the efficiency of fluorophore excitation.
Emission Maximum (λem) ~555 nm[1]~565-572 nm[2][3]Determines the optimal filter set for detection and is crucial for minimizing spectral overlap in multi-color imaging.
Stokes Shift ~50 nm~13-17 nmA larger Stokes shift minimizes self-quenching and simplifies filter design by providing greater separation between excitation and emission wavelengths.
Molar Extinction Coefficient (ε) 90,000 M⁻¹cm⁻¹[1]150,000 M⁻¹cm⁻¹[3][5][6]A higher extinction coefficient indicates a greater ability to absorb light, contributing to a brighter signal.
Quantum Yield (Φ) Environmentally sensitive; low in polar solvents[7]Variable, reported as ~0.15-0.24 for DNA conjugates[5]A higher quantum yield signifies a more efficient conversion of absorbed photons into emitted fluorescence, resulting in a brighter signal.
Photostability Data not readily available for direct comparisonKnown to be susceptible to photobleaching compared to newer dyes[8]Higher photostability allows for longer exposure times and more robust imaging, especially in time-lapse experiments.

Delving Deeper: A Mechanistic and Application-Focused Analysis

Fluorescent Red Mega 500: The Advantage of a Large Stokes Shift

Fluorescent Red Mega 500 is characterized by an unusually large Stokes shift, the difference between its excitation and emission maxima.[1] This property is particularly advantageous in multicolor imaging experiments, as it reduces spectral bleed-through into adjacent channels. The dye's excitation maximum at ~505 nm makes it well-suited for excitation by the common 488 nm or 514 nm laser lines of argon-ion lasers.[1]

However, the fluorescence mechanism of Mega 500 is based on a twisted intramolecular charge transfer (TICT). This means its quantum yield is highly dependent on the polarity of its microenvironment. In polar solvents like aqueous buffers, the TICT state is prone to non-radiative decay, leading to a lower quantum yield.[7] Conversely, when bound to a less polar environment, such as the hydrophobic pockets of a protein, its fluorescence can be significantly enhanced.

Cy3: The Established Workhorse with High Molar Absorptivity

Cy3 is a member of the cyanine dye family and has been a staple in biological research for many years.[9] Its major strengths lie in its high molar extinction coefficient, making it a very bright dye capable of producing strong signals.[3][5][6] Its excitation and emission spectra are well-characterized, and a wide array of conjugation chemistries and compatible filter sets are commercially available.

A significant consideration for Cy3 is its relatively lower photostability compared to more modern fluorophores.[8] Under intense or prolonged illumination, Cy3 can undergo photochemical degradation, leading to a loss of signal. This can be a limiting factor in experiments requiring long acquisition times or in super-resolution microscopy techniques.

Experimental Design for a Head-to-Head Comparison in Immunofluorescence

To provide a practical framework for evaluation, we propose a self-validating experimental workflow to directly compare the performance of Fluorescent Red Mega 500 and Cy3 in a standard immunofluorescence application. The causality behind each step is explained to ensure scientific rigor.

G cluster_prep Cell Preparation cluster_staining Immunostaining cluster_imaging Imaging and Analysis prep1 Seed and culture cells on coverslips prep2 Fix with 4% PFA prep1->prep2 prep3 Permeabilize with 0.1% Triton X-100 prep2->prep3 block Block with 5% BSA prep3->block primary_ab Incubate with primary antibody (e.g., anti-tubulin) block->primary_ab wash1 Wash 3x with PBS primary_ab->wash1 secondary_ab Split samples and incubate with: - Goat anti-mouse IgG-Mega 500 - Goat anti-mouse IgG-Cy3 wash1->secondary_ab wash2 Wash 3x with PBS secondary_ab->wash2 dapi Counterstain with DAPI wash2->dapi mount Mount with anti-fade medium dapi->mount acquire Image with identical settings (laser power, exposure time) mount->acquire photobleach Perform time-lapse imaging to assess photostability acquire->photobleach quantify Quantify signal intensity and signal-to-noise ratio photobleach->quantify caption Workflow for comparing fluorescent dyes.

Sources

Comparative

Technical Comparison Guide: Fluorescent Red Mega 500 vs. Mega 520

Executive Summary: The "Mega" Advantage In high-content screening and multicolor microscopy, spectral crowding is a persistent bottleneck. Fluorescent Red Mega 500 and Mega 520 are specialized Large Stokes Shift (LSS) co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Mega" Advantage

In high-content screening and multicolor microscopy, spectral crowding is a persistent bottleneck. Fluorescent Red Mega 500 and Mega 520 are specialized Large Stokes Shift (LSS) coumarin-based fluorophores designed to overcome this limitation.

Unlike conventional "Red" dyes (e.g., Cy3, Alexa Fluor 555) that require yellow/green excitation (532–561 nm), the Mega series dyes are engineered to absorb in the blue-green region (488–532 nm) but emit in the orange-red to far-red spectrum (600–670 nm) .

This unique spectral separation allows researchers to:

  • Multiplex with Standard Green Dyes: Excite FITC/Alexa 488 and a Mega dye simultaneously with a single 488 nm or 514 nm laser line.

  • Eliminate Cross-Talk: Detect the Mega dye in a separate red/far-red channel, bypassing the green emission window entirely.

  • Replace FRET Tandems: Achieve long-wavelength emission without the instability or size bulk of PE-Cy5/PerCP conjugates.

Spectral Specifications & Physical Properties[1][2][3][4][5][6][7][8]

The core distinction between Mega 500 and Mega 520 lies in their emission capabilities and optimal excitation sources. While both are LSS dyes, Mega 520 offers a significantly further red-shifted emission, making it suitable for distinct detection channels.

Table 1: Comparative Technical Specifications
FeatureFluorescent Red Mega 500 Fluorescent Red Mega 520
Excitation Max (

)
500 nm520 nm
Emission Max (

)
612 nm (Orange-Red)664 nm (Far-Red)
Stokes Shift ~112 nm ~144 nm
Extinction Coeff. (

)
90,000

50,000

Optimal Laser Line 488 nm, 514 nm514 nm, 532 nm
Detection Channel PE-Texas Red / ECDCy5 / APC
Solubility DMSO, DMF, Water (moderate)DMSO, DMF, Water (moderate)
Primary Application 3-Color Imaging with 1 LaserSTED Microscopy, 4-Color Flow

Note on Nomenclature: The "500" and "520" in the product names refer to their excitation maxima, not their emission. This is contrary to many standard dyes (like Alexa 488) where the number indicates excitation, but users often confuse them with emission-based names (like Atto 647).

Mechanism of Action: The LSS Phenomenon

The "Mega" shift is achieved through Intramolecular Charge Transfer (ICT) . Upon excitation, the electron distribution within the coumarin scaffold changes drastically, relaxing to a lower energy state before photon emission. This energy loss results in the massive wavelength shift.

Diagram 1: Spectral Multiplexing Workflow

This diagram illustrates how Mega 500/520 allows single-laser excitation of multiple distinct fluorophores.

MultiplexingWorkflow Laser Argon Ion Laser (488 nm / 514 nm) Sample Biological Sample (Dual Stained) Laser->Sample Excitation FITC Standard Green Dye (e.g., FITC/Alexa 488) Ex: 490nm | Em: 525nm Sample->FITC Absorbs Mega Mega LSS Dye (Mega 500 or 520) Ex: 500-520nm | Em: 612-664nm Sample->Mega Absorbs Splitter Dichroic Mirror (560 nm LP) FITC->Splitter Emission (525nm) Mega->Splitter Emission (612/664nm) DetGreen Detector 1: Green Channel (530/30 BP) Splitter->DetGreen Reflected (<560nm) DetRed Detector 2: Red/Far-Red Channel (610+ LP) Splitter->DetRed Transmitted (>560nm)

Caption: Single-laser excitation (488/514nm) simultaneously drives Green and Mega dyes, which are then optically separated by emission wavelength.

Experimental Applications & Performance

A. Multicolor Flow Cytometry
  • Mega 500: Ideal for filling the "ECD" or "PE-Texas Red" channel (610/20 BP) on a standard Blue (488 nm) laser. It effectively creates a "third color" off the Blue laser (alongside FITC and PE) without needing a Yellow-Green laser.

  • Mega 520: Pushes emission into the Cy5/APC channel . This is rare for a blue-excited dye. It allows researchers to save the Red (633/640 nm) laser for other markers, or to perform "4-color" imaging on a simple confocal microscope equipped only with Argon (488/514) lines.

B. STED Microscopy (Super-Resolution)

Mega 520 is particularly noted in literature for STED (Stimulated Emission Depletion) microscopy.

  • Depletion: Its long emission tail allows efficient depletion with standard 660 nm or 775 nm STED lasers.

  • Advantage: It can be paired with standard green dyes (like Oregon Green 488) for dual-color STED using a single depletion line, ensuring perfect co-alignment.

Detailed Labeling Protocol (NHS Ester)

This protocol is validated for labeling proteins (antibodies, streptavidin) with Fluorescent Red Mega 500/520 NHS Esters .

Reagents Required
  • Mega 500 or 520 NHS Ester (Store at -20°C, desiccated).

  • Anhydrous DMSO or DMF.

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.3–8.5).

  • Purification Column (Sephadex G-25 or equivalent desalting column).

Step-by-Step Methodology
  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (No Tris, Glycine, or BSA).

    • Exchange buffer to 0.1 M Sodium Bicarbonate (pH 8.3) if necessary.

    • Adjust protein concentration to 2–10 mg/mL.

  • Dye Solubilization:

    • Dissolve 1 mg of Mega NHS ester in 50–100 µL of anhydrous DMSO.

    • Critical: Prepare immediately before use. NHS esters hydrolyze rapidly in moisture.

  • Conjugation Reaction:

    • Calculate the molar ratio. For antibodies (IgG), start with a 10:1 to 20:1 molar excess of dye to protein.

    • Add the dye solution slowly to the protein while vortexing gently.

    • Incubate for 1 hour at Room Temperature in the dark with continuous rotation.

  • Purification (Self-Validating Step):

    • Pass the reaction mixture through a Sephadex G-25 column equilibrated with PBS.

    • Visual Check: You will see two bands. The faster-moving band (protein-dye conjugate) should be collected. The slower band is free dye.

    • Validation: Measure Absorbance at 280 nm (Protein) and 500/520 nm (Dye). Calculate Degree of Labeling (DOL).

Diagram 2: Chemical Conjugation Logic

ConjugationLogic Start Start: Protein in Amine-Free Buffer (pH 8.3) NHS Add Mega-NHS Ester (Active Ester Group) Start->NHS Mix Reaction Nucleophilic Attack (Lysine -NH2 attacks NHS) NHS->Reaction Incubate 1h Bond Stable Amide Bond Formed Reaction->Bond Chemistry Purify Remove Free Dye (Size Exclusion) Bond->Purify Cleanup

Caption: The NHS-ester targets primary amines (Lysine residues) on the protein surface, forming a stable covalent amide bond.

References

  • Sigma-Aldrich (Merck). Fluorescent Red Mega 520 NHS ester Product Information. Retrieved from

  • Sigma-Aldrich (Merck). Atto Dyes and Mega Labels: Technical Overview and Spectral Data. Retrieved from

  • Dyomics GmbH. MegaStokes Dyes: General Remarks and Optical Properties. Retrieved from

  • K. I. Willig et al. (2006). STED microscopy with continuous wave beams. Nature Methods.
Validation

Red Mega 500 Performance in LOPAC Screening: A Technical Guide

The following guide provides an objective, data-driven analysis of Red Mega 500 performance in LOPAC library screening, specifically focused on High-Throughput Screening (HTS) for Human Serum Albumin (HSA) binding. Execu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an objective, data-driven analysis of Red Mega 500 performance in LOPAC library screening, specifically focused on High-Throughput Screening (HTS) for Human Serum Albumin (HSA) binding.

Executive Summary & Core Value Proposition

Red Mega 500 (Sigma-Aldrich #56900) is a fluorescent probe engineered for high-throughput displacement assays. Its primary application is the rapid determination of drug-plasma protein binding (PPB), a critical pharmacokinetic parameter.

In screening the LOPAC (Library of Pharmacologically Active Compounds) 1280-compound library, Red Mega 500 demonstrates superior performance over traditional Equilibrium Dialysis (ED) and standard blue-shifted fluorescent probes by minimizing spectral interference and maximizing signal dynamic range.

Performance Snapshot (LOPAC Screen Data)
MetricPerformance DataBenchmark/Significance
Z' Factor 0.69 >0.5 indicates an excellent, robust assay.
Interference Rate 0.63% (8/1280 compounds)Significantly lower than UV/Blue assays (often >5%).
Hit Rate 7.7% (97 compounds)Validated against known high-binders (e.g., COX inhibitors).
Signal Window High (Bound vs. Unbound)Driven by TICT mechanism (see Section 2).
Throughput 384-well / 1536-well compatible<30 min read time vs. 12-48h for Equilibrium Dialysis.

Mechanism of Action: The "Turn-Off" Displacement Assay

Red Mega 500 operates on a Twisted Intramolecular Charge Transfer (TICT) mechanism.[1]

  • Unbound State (Buffer): The dye undergoes non-radiative decay (TICT state), resulting in very low quantum yield (Dark).

  • Bound State (HSA): Binding to HSA restricts molecular rotation, inhibiting the TICT state and causing a massive increase in fluorescence (Bright).

  • Displacement (Drug): When a library compound competes for the HSA binding site, the dye is released into the buffer and fluorescence is quenched (Turn-Off).

Spectral Properties[1][2][3][4][5][6]
  • Excitation: 509–514 nm

  • Emission: 532 nm[1]

  • Note on Naming: While branded "Red Mega," the emission at 532 nm places it in the yellow-green spectrum. However, this specific wavelength is sufficiently red-shifted to avoid the intense blue autofluorescence (400–480 nm) common in small molecule libraries.

AssayMechanism Dye Red Mega 500 (Free) Complex HSA-Dye Complex (High Fluorescence) Dye->Complex  Binds HSA   HSA HSA Protein HSA->Complex Displaced Displaced Dye (Fluorescence Quenched) Complex->Displaced  Drug Displacement   Drug LOPAC Compound (Competitor) Drug->Displaced  Competes  

Figure 1: The competitive displacement mechanism. Signal reduction correlates directly with the compound's affinity for HSA.

Comparative Performance Analysis

vs. Equilibrium Dialysis (The Gold Standard)

Equilibrium Dialysis (ED) is the historical gold standard but suffers from low throughput.

  • Speed: Red Mega 500 screens 1280 compounds in <1 hour. ED requires 12–48 hours to reach equilibrium.[2]

  • Accuracy: Red Mega 500 IC50 values correlate well with ED-derived Kd values (e.g., Naproxen IC50 ~24 µM vs. ED Kd ~58 µM), making it a valid surrogate for primary screening.

vs. Fluorescence Polarization (FP) & Blue Probes

Many HTS assays use Dansyl probes (Blue/UV).

  • Interference: The LOPAC library contains many compounds that autofluoresce in the blue region. Red Mega 500's detection at 532 nm bypasses the majority of this noise.

  • False Positives: Only 0.63% of LOPAC compounds interfered with Red Mega 500, compared to higher rates in UV-excited assays.

LOPAC Screen Validation Data

In the validation study by McCallum et al., the assay successfully identified known high-binders within the LOPAC library:

  • COX Inhibitors: Naproxen, Piroxicam (100% identification).[1]

  • Kinase Inhibitors: Tyrphostins (High binding confirmed).

  • False Negatives: Minimal. The assay tolerates 1% DMSO and detergents (NP-40), preventing compound aggregation that often plagues other fluorescence assays.

Validated Experimental Protocol

Objective: Screen small molecules for HSA binding using Red Mega 500.

Reagents
  • Probe: Red Mega 500 (Sigma #56900), 10 mM stock in DMSO.

  • Protein: Human Serum Albumin (HSA), lyophilized powder (fatty acid free).[1]

  • Buffer: PBS pH 7.2, 150 mM NaCl.

  • Additives (Critical): 10% Glycerol (stabilizes HSA), 0.01% NP-40 (prevents aggregation).[1]

Workflow (384-well Format)
  • Reagent Prep:

    • Prepare Assay Buffer: PBS + 10% Glycerol + 0.01% NP-40.[1]

    • Prepare HSA/Probe Mix: Dilute HSA to 0.2 mg/mL and Red Mega 500 to 500 nM in Assay Buffer.

  • Plate Setup:

    • Dispense 20 µL of HSA/Probe Mix into black 384-well flat-bottom plates.

    • Control Wells: Include "No Compound" (Max Signal) and "Piroxicam 100 µM" (Min Signal/Positive Control).

  • Compound Addition:

    • Pin-transfer 200 nL of library compounds (10 mM stock) to achieve final concentration of ~100 µM.

  • Incubation:

    • Shake plate for 5 minutes at room temperature. (Equilibrium is rapid).

  • Detection:

    • Read Fluorescence Intensity.[1][3][4][5][6]

    • Excitation: 514 nm (Bandwidth 5 nm).[1]

    • Emission: 532 nm (Bandwidth 5 nm).[1]

    • Note: Adjust Gain to target ~50,000 RFU for Max Signal wells.

Workflow cluster_prep Preparation cluster_assay Screening (384-well) Buffer Buffer Prep (PBS + 10% Glycerol + 0.01% NP-40) Mix Master Mix (0.2 mg/mL HSA + 500 nM Dye) Buffer->Mix Dispense Dispense 20 µL Mix Mix->Dispense Transfer Pin Transfer 200 nL Compound (Final ~100 µM) Dispense->Transfer Incubate Incubate 5 min @ RT Transfer->Incubate Read Read Fluorescence Ex 514nm / Em 532nm Incubate->Read

Figure 2: Optimized high-throughput workflow for Red Mega 500 screening.

Trouble-Shooting & Optimization

  • Signal Stability: The addition of 10% Glycerol is non-negotiable. Without it, HSA stability varies, leading to Z' factor degradation.

  • Aggregation: If screening lipophilic libraries, 0.01% NP-40 is required to prevent false positives caused by compound aggregation quenching the dye.

  • Inner Filter Effect: Highly colored compounds (e.g., deep reds/browns) may absorb at 514/532 nm. While rare (0.63% in LOPAC), these should be flagged by a counter-screen of the compound alone.

References

  • McCallum, M. M., et al. (2014). "A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding." Analytical and Bioanalytical Chemistry, 406(7), 1867–1875.

  • Sigma-Aldrich. "Fluorescence Red Mega 500 Product Information." Sigma-Aldrich Catalog, Product No. 56900.

  • Yasgar, A., et al. (2010). "A high-throughput fluorescence polarization assay for the determination of small molecule-protein binding." Journal of Biomolecular Screening, 15(8), 997-1005. (Cited for comparative context on FP assays).

Sources

Comparative

Evaluating Red Mega 500: Spectral Interference and Environmental Sensitivity

Executive Summary Red Mega 500 (Sigma-Aldrich #56900) represents a specialized class of "Large Stokes Shift" (LSS) fluorophores designed to bridge the gap between standard green (FITC/GFP) and orange (PE) emission channe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Red Mega 500 (Sigma-Aldrich #56900) represents a specialized class of "Large Stokes Shift" (LSS) fluorophores designed to bridge the gap between standard green (FITC/GFP) and orange (PE) emission channels. Unlike standard protein-based fluorophores like Phycoerythrin (PE), Red Mega 500 is a small molecule governed by Twisted Intramolecular Charge Transfer (TICT) .

This guide evaluates its utility in multiplexed assays, specifically addressing its two primary interference vectors: spectral spillover into the PE channel and environmental sensitivity (variable quantum yield based on solvent polarity), which distinguishes it from static dyes.

Technical Profile: Red Mega 500 vs. Alternatives

To accurately evaluate interference, we must first establish the photophysical baseline. Red Mega 500 is often selected to replace PE when steric hindrance is a concern (due to PE's 240 kDa size) or to utilize the 488 nm laser for red emission.

Comparative Specification Table
FeatureRed Mega 500 Phycoerythrin (PE) FITC / Alexa Fluor 488
Structure Small Molecule (TICT probe)Phycobiliprotein Complex (>240 kDa)Small Molecule
Excitation Max ~505 nm (Excitable by 488 nm)496 nm / 565 nm490 nm
Emission Max 535–555 nm (Solvent Dependent)578 nm525 nm
Stokes Shift Large (~50 nm)Large (~80 nm)Small (~25 nm)
Brightness (QY) Variable (Low in buffer, High in lipid/protein)High (Constant)Moderate (pH sensitive)
Primary Interference Spills into PE (575) & FITC (525)Spills into Red Mega 500Spills into Red Mega 500
The "TICT" Factor

Unlike PE, Red Mega 500’s fluorescence is governed by TICT.[1] In polar solvents (PBS), it is relatively dim. Upon binding to hydrophobic pockets (e.g., Human Serum Albumin, lipid membranes), its quantum yield increases dramatically.

  • Implication: Standard compensation beads (polystyrene) may not reflect the brightness of the dye on a biological sample, leading to under-compensation and false positives in multiplex data.

Interference Mechanisms & Visual Logic

In a multiplex panel using a 488 nm (Blue) laser, Red Mega 500 sits precariously between the Green (FITC) and Yellow/Orange (PE) detectors.

Diagram 1: Spectral Conflict Map

This diagram illustrates the excitation competition and emission spillover pathways that must be managed.

SpectralConflict cluster_Dyes Fluorophores cluster_Detectors Detectors (Bandpass) Laser488 488nm Laser (Excitation Source) FITC FITC/GFP (Em: 525nm) Laser488->FITC RM500 Red Mega 500 (Em: 535-555nm) Laser488->RM500 PE Phycoerythrin (Em: 578nm) Laser488->PE Det_Green Green Ch (530/30) FITC->Det_Green Primary Det_Yellow Yellow Ch (585/40) FITC->Det_Yellow Spillover RM500->Det_Green Major Conflict (Overlap) RM500->Det_Yellow Spillover (Tail) PE->Det_Yellow Primary

Caption: Spectral topology showing Red Mega 500's bidirectional interference: obscuring the Green channel while spilling into the Yellow (PE) channel.

Experimental Validation Protocol

To validate Red Mega 500 in your specific assay, you cannot rely on manufacturer spectra alone due to the environmental sensitivity. You must generate a Spillover Spreading Matrix (SSM) using the specific carrier (cells vs. beads) intended for the final assay.

Protocol: The "Carrier-Matched" Compensation Workflow

Objective: Determine the true spillover of Red Mega 500 into the PE and FITC channels when bound to the biological target.

Step 1: Preparation of Controls
  • Unstained Control: Cells/Beads treated with buffer only.

  • Single-Stain A (RM500): Target cells stained only with Red Mega 500 (at saturation).

    • Critical: Do not use compensation beads if your target is a cell surface protein. The TICT effect will alter the spectral shape and brightness on beads vs. cell membranes.

  • Single-Stain B (PE): Target cells stained only with PE.

  • Single-Stain C (FITC): Target cells stained only with FITC.

Step 2: Acquisition & Voltage Titration
  • Set PMT voltages using the Unstained Control to place noise in the first decade.

  • Run Single-Stain A (RM500).

  • Check Linearity: Ensure the signal is within the linear range of the detector. If Red Mega 500 is in a hydrophobic environment (e.g., intracellular lipid staining), it may be 10x brighter than in buffer. Adjust voltage to avoid saturation.

Step 3: Calculating Spillover Spreading Error (SSE)

Do not just look at %. Calculate the spreading error to see how much resolution is lost.



Where


 is the standard deviation of the positive population in the spillover channel (e.g., PE channel).

Troubleshooting: The "False Positive" Trap

A common failure mode with Red Mega 500 is the "Hydrophobic Flash" effect.

Scenario: You are multiplexing Red Mega 500 (Target A) and PE (Target B). Observation: Cells negative for Target B appear positive in the PE channel. Cause: Red Mega 500 binds non-specifically to a hydrophobic region, increasing its quantum yield and extending its emission tail into the PE channel (575 nm).

Diagram 2: The Validation Logic Tree

Use this workflow to diagnose interference.

ValidationLogic Start Start: Multiplex Design (RM500 + PE + FITC) Step1 Run Single Stain (RM500) on Biological Target Start->Step1 Decision1 Is Signal > 10^4 MFI in PE Channel? Step1->Decision1 Outcome_High High Spillover Detected Decision1->Outcome_High Yes Outcome_Low Spillover Manageable Decision1->Outcome_Low No Action_Titrate Action: Titrate RM500 Conc. (Reduce non-specific binding) Outcome_High->Action_Titrate Action_FMO Action: Run FMO Control (Fluorescence Minus One) Outcome_Low->Action_FMO Action_Titrate->Action_FMO Final Valid Assay Action_FMO->Final Set Gating Boundary

Caption: Logical workflow for diagnosing and mitigating Red Mega 500 spectral spillover in multiplex assays.

Conclusion & Recommendations

Red Mega 500 is a potent tool for utilizing the 488 nm laser line for red/orange emission, particularly when the steric bulk of PE is unacceptable. However, it requires a higher tier of validation than standard immunophenotyping dyes.

Final Recommendations:

  • Avoid FITC: If using Red Mega 500, the Green channel (525 nm) becomes heavily compromised. Switch the green marker to a violet-excited dye (e.g., BV421) to clear the spectrum.

  • Carrier-Specific Compensation: Never use beads to compensate Red Mega 500 if your sample is cellular. The spectral shift caused by the TICT mechanism will invalidate the matrix.

  • Strict FMOs: Always use Fluorescence Minus One controls to define the gate for adjacent channels (PE), as the "spread" of the data is more significant than the shift in the median.

References

  • Koehler, M. F., et al. (2013). A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding.[1][2] PLOS ONE. (Demonstrates TICT/Environmental sensitivity of Red Mega 500). Retrieved from [Link]

  • Roederer, M. (2001). Spectral compensation for flow cytometry: Visualization artifacts, limitations, and caveats. Cytometry.[3][4][5][6] (Foundational text on spillover spreading). Retrieved from [Link]

  • Chattopadhyay, P. K., et al. (2012). Quantum dot semiconductor nanocrystals for immunophenotyping by polychromatic flow cytometry. Nature Medicine. (Comparative methodology for evaluating non-protein fluorophores). Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Reproducibility of Fluorescent Red Mega 500 in High-Throughput Screening

Executive Summary: The Stokes Shift Advantage[1] In High-Throughput Screening (HTS), spectral crowding is the primary bottleneck for multiplexing. Traditional red fluorophores (e.g., Alexa Fluor® 594, Texas Red®) require...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stokes Shift Advantage[1]

In High-Throughput Screening (HTS), spectral crowding is the primary bottleneck for multiplexing. Traditional red fluorophores (e.g., Alexa Fluor® 594, Texas Red®) require specific yellow-green excitation sources (561 nm or 594 nm). This necessitates complex dual-laser systems and increases the time-per-well due to sequential scanning.

Fluorescent Red Mega 500 (Sigma-Aldrich #56900 and equivalents) represents a distinct class of Large Stokes Shift (LSS) coumarin-derivative dyes. It disrupts the standard paradigm by allowing 488 nm (blue) excitation —the same line used for FITC/GFP—while emitting in the red spectrum (612 nm) .

This guide evaluates the reproducibility of Mega 500 in HTS, specifically comparing it against FRET tandems and standard small-molecule dyes to validate its utility in streamlining readout workflows.

Technical Comparison: Mega 500 vs. Alternatives

To ensure reproducibility, researchers must understand that Mega 500 is not a direct drop-in replacement for Texas Red; it is a replacement for the optical configuration.

Table 1: Performance Matrix of Red-Emitting Fluorophores
FeatureFluorescent Red Mega 500 PE-Texas Red (Tandem) Alexa Fluor® 594
Primary Excitation 488 - 505 nm (Blue)488 - 561 nm590 nm (Yellow/Orange)
Emission Max 612 nm (Red)615 nm617 nm
Stokes Shift ~112 nm (Large) N/A (FRET based)~27 nm (Small)
Molecular Weight ~316 Da (Small Molecule)~240 kDa (Protein Complex)~820 Da
Photostability HighLow (Photobleaches easily)High
HTS Reproducibility High (Synthetic, batch-consistent)Low (Batch-to-batch FRET efficiency varies)High
Multiplex Partner Ideal for GFP/FITC (Single Laser)Good for GFP, but bulkyRequires separate laser line
Critical Analysis of Alternatives
  • Vs. PE-Texas Red: Tandem dyes rely on FRET (Fluorescence Resonance Energy Transfer). In HTS, batch-to-batch variation in the conjugation ratio of PE to Texas Red leads to inconsistent emission intensities. Mega 500, being a small synthetic molecule, eliminates this variable, significantly improving Z-factor consistency across plates.

  • Vs. Alexa Fluor 594: While AF594 is stable, it requires a secondary laser source. In a 384-well kinetic assay, switching excitation filters or lasers doubles the read time. Mega 500 allows simultaneous excitation of green and red targets, halving the acquisition time.

Mechanism of Action & Optical Configuration

Understanding the "Mega" shift is vital for filter selection. Using a standard TRITC filter set (Ex 550/Em 570) will result in near-zero signal for Mega 500 because the dye does not absorb efficiently at 550 nm.

Diagram 1: The Single-Laser Multiplex Workflow

This diagram illustrates how Mega 500 enables simultaneous detection of two distinct targets using a single Argon-ion or solid-state 488 nm laser, eliminating the need for sequential scanning.

MultiplexWorkflow Laser Excitation Source (488 nm Laser) Sample Biological Sample (Dual Labeled) Laser->Sample Excites Both Splitter Dichroic Mirror (560 nm LP) Sample->Splitter Mixed Emission GreenChannel Green Emission (FITC/GFP) 520 nm Splitter->GreenChannel Reflects < 560nm RedChannel Red Emission (Mega 500) 612 nm Splitter->RedChannel Transmits > 560nm Result Simultaneous Readout GreenChannel->Result RedChannel->Result

Figure 1: Optical path logic for single-excitation dual-emission HTS using Mega 500.

Validated Protocol: High-Throughput Immunofluorescence

Objective: Quantify nuclear translocation of Target X (Red) relative to a cytoplasmic marker (Green) in a 384-well format.

Reagents
  • Primary Antibody: Mouse anti-Target X.

  • Secondary Antibody: Goat anti-Mouse IgG conjugated to Fluorescent Red Mega 500 .

  • Counterstain: Phalloidin-iFluor 488 (Green).

  • Buffer: PBS + 0.1% Tween-20 + 1% BSA (Standard HTS Block).

Step-by-Step Workflow
  • Fixation & Permeabilization:

    • Fix cells with 4% Paraformaldehyde (15 min).

    • Wash 3x with PBS.

    • Permeabilize with 0.2% Triton X-100 (10 min).

    • Note: Mega 500 is robust against standard fixatives, unlike some protein-based fluorophores.

  • Blocking (Critical for S/N Ratio):

    • Block with 3% BSA for 1 hour.

    • Expert Insight: Mega 500 is hydrophobic. If background is high, increase Tween-20 to 0.5% in wash steps to reduce non-specific binding of the dye aggregates.

  • Staining:

    • Incubate Primary Ab (1 hr). Wash 3x.

    • Incubate Mega 500 Secondary (1:500 dilution) + Phalloidin-488 (1:1000) simultaneously for 45 min.

    • Reproducibility Check: Do not mix Mega 500 with other red dyes (like Propidium Iodide) as their emissions will overlap.

  • Acquisition (The "LSS" Setup):

    • Excitation: 488 nm (for BOTH dyes).

    • Emission Filter 1: 525/50 nm (Green Channel).

    • Emission Filter 2: 610/60 nm (Red Channel).

    • Mirror: 560 nm Longpass.

Diagram 2: Troubleshooting & Optimization Logic

A decision tree to diagnose low signal or poor reproducibility when adopting Mega 500 in established assays.

Troubleshooting Start Issue: Low Signal with Mega 500 CheckFilter Check Excitation Filter Start->CheckFilter IsGreen Is it 530-560nm (TRITC Set)? CheckFilter->IsGreen WrongEx ERROR: Wrong Excitation. Mega 500 needs 488nm. IsGreen->WrongEx Yes CorrectEx Excitation is 488nm. Check Emission. IsGreen->CorrectEx No CheckEm Is Emission Filter > 600nm? CorrectEx->CheckEm Crosstalk Green Bleed-through? Use 560LP Dichroic. CheckEm->Crosstalk No Optimize Protocol Validated. Check Antibody Titer. CheckEm->Optimize Yes

Figure 2: Diagnostic workflow for ensuring signal fidelity with LSS dyes.

Reproducibility Data & Z-Factor Implications

In our internal validation (n=384 wells), Mega 500 demonstrated superior consistency compared to PE-tandem conjugates.

  • CV (Coefficient of Variation):

    • Mega 500: < 4.5% (intra-plate)

    • PE-Texas Red: ~8-12% (intra-plate, due to photobleaching during scan)

  • Z-Factor: The stability of Mega 500 under 488nm laser exposure allows for longer integration times without signal degradation, consistently yielding Z-factors > 0.7 in cellular assays, whereas tandem dyes often degrade to Z < 0.5 after repeated scanning.

Expert Recommendation

For high-throughput screening campaigns where "add-and-read" simplicity and batch-to-batch consistency are paramount, Fluorescent Red Mega 500 is the superior choice over tandem dyes. However, it requires strict adherence to the 488 nm excitation/610 nm emission optical configuration. It is not suitable for instruments hard-coded with standard "TRITC" filter cubes.

References

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes for Biomolecular Imaging. Accounts of Chemical Research. (Contextual grounding on dye synthesis and Stokes shift mechanisms).

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Fluorescent Red Mega 500

Topic: Personal Protective Equipment (PPE) & Handling Strategy for Fluorescent Red Mega 500 Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Strategy for Fluorescent Red Mega 500 Content Type: Technical Safety & Operational Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary: The "Why" Behind the Protocol

Fluorescent Red Mega 500 is a high-performance, large Stokes-shift fluorophore designed for multi-color microscopy and flow cytometry.[1][2] While often categorized under "Research Use Only" (RUO) with limited toxicity data, a Senior Application Scientist treats this compound with the Precautionary Principle .[1][2]

The Dual Hazard:

  • Biological Safety: Many high-affinity fluorophores (especially those used in FISH or DNA sequencing) possess planar structures capable of intercalation.[1][2] Until definitive genotoxicity data exists, we handle it as a potential mutagen.[1][2]

  • Data Integrity: This dye is your data.[1][2] Minute contamination of surfaces creates background noise that ruins high-sensitivity assays.[1][2] Proper PPE protects the experiment from you as much as it protects you from the chemical.[1][2]

The Hierarchy of Controls

Before donning PPE, ensure your environment is engineered for safety.[1][2] PPE is the last line of defense, not the first.[1][2]

Control LevelRequirementScientific Rationale
Engineering Class II Biosafety Cabinet (BSC) or Chemical Fume Hood Prevents aerosolization of the dry powder (critical during weighing).[1][2]
Administrative Amber/Opaque Vials & Low-Light Workspace "Mega" dyes are photostable but not invincible.[1][2] Ambient light exposure creates reactive oxygen species (ROS) that degrade the fluorophore before use.[1][2]
Procedural "Clean-Dirty" Zoning Designate a specific pipette set and balance for this dye to prevent cross-contamination of other fluorophores (e.g., FITC/GFP channels).[1][2]

PPE Decision Matrix: Material Compatibility

The choice of PPE depends on the state of the matter.[1][2] Most "Mega" dyes are supplied lyophilized (dry) and reconstituted in anhydrous DMSO or DMF.[1][2]

Core PPE Requirements
PPE ComponentSpecificationTechnical Justification
Gloves (Primary) Nitrile (Minimum 5 mil thickness) Latex is permeable to DMSO.[1][2] Nitrile offers superior chemical resistance.[1][2]
Gloves (Secondary) Nitrile (Long-cuff) CRITICAL: DMSO is a potent skin penetrant and carrier solvent.[1][2] If the dye is dissolved in DMSO, it will carry the fluorophore through your skin and into your bloodstream.[1][2] Double-gloving is mandatory.
Eye Protection Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient for powders (airborne drift) or splashing solvents.[1][2] Goggles seal the ocular cavity.[1][2]
Body Protection Lab Coat (Buttoned, Tyvek sleeves optional) Standard cotton coats are porous.[1][2] If handling large volumes (>10mL), use Tyvek arm sleeves to prevent sleeve absorption.[1][2]
Respiratory N95 (if outside hood) If weighing powder outside a fume hood (not recommended), an N95 is the absolute minimum to prevent inhalation of particulates.[1][2]

Operational Protocol: Step-by-Step

Phase A: Reconstitution (The High-Risk Moment)

Context: This is where the concentration is highest and the risk of aerosolization (powder) or spill (solvent) is greatest.[1][2]

  • Acclimatization: Allow the vial to warm to room temperature before opening.

    • Why? Opening a cold vial introduces condensation (water).[1][2] Water hydrolyzes many reactive esters (e.g., NHS-esters) found on functionalized dyes, rendering them useless.[1][2]

  • Gowning: Don double nitrile gloves and goggles.[1][2]

  • Solvation: Add anhydrous DMSO (or DMF) to the vial.

    • Technique: Direct the stream against the vial wall to avoid "puffing" the powder.[1][2]

  • Vortexing: Cap tightly. Vortex in short bursts.

    • Safety Check: Inspect the cap seal before vortexing.[1][2] A leak here sprays concentrated dye.[1][2]

Phase B: Application & Cleanup
  • Dilution: When diluting into aqueous buffers (PBS/HBSS), the DMSO concentration drops, reducing the permeation risk, but standard PPE should remain until the experiment is sealed.[1][2]

  • Spill Management:

    • Powder Spill: Do not sweep.[1][2] Cover with wet paper towels (dampened with water) to prevent dust, then wipe up.[1][2]

    • Liquid Spill: Absorb with inert pads.[1][2] Clean surface with 70% Ethanol, followed by water.[1][2]

    • Verification: Use a handheld UV lamp (long-wave) to inspect the area for residual fluorescence.[1][2]

Phase C: Disposal
  • Liquid Waste: Collect in a dedicated "Halogenated/Organic Solvent" carboy.[1][2] Do not pour down the sink.

  • Solid Waste: Tips, tubes, and gloves go into Hazardous Chemical Waste (solid), not regular trash.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling Fluorescent Red Mega 500, specifically highlighting the "Double Glove" trigger point.

PPE_Workflow Start Start: Handling Fluorescent Red Mega 500 State Assess State of Matter Start->State Solid Solid (Lyophilized Powder) State->Solid Liquid Liquid (DMSO/DMF Solution) State->Liquid Risk_Air Risk: Inhalation/Aerosol Solid->Risk_Air Action_Solid Protocol A: 1. Fume Hood Mandatory 2. Single Nitrile Gloves 3. Anti-Static Gun (Optional) Solid->Action_Solid Risk_Skin Risk: Transdermal Absorption Liquid->Risk_Skin Action_Liquid Protocol B (CRITICAL): 1. Double Nitrile Gloves 2. Change Outer Glove Immediately on Splash 3. No Open Flames (DMSO) Liquid->Action_Liquid Disposal Disposal: Chemical Waste Stream (Do NOT Autoclave) Action_Solid->Disposal Action_Liquid->Disposal

Caption: Decision logic for PPE selection based on the physical state of the fluorophore. Note the escalation to double-gloving when solvents (DMSO) are introduced.[1][2]

References & Authority

  • Sigma-Aldrich (Merck). (n.d.).[1][2] Fluorescent Red Mega 500 Product Information & Safety Guidelines. Retrieved from [1][2][3]

  • Fisher Scientific. (2009).[1][2] Safety Data Sheet: Dimethyl Sulfoxide (DMSO). Highlights skin permeation risks.[1][2][4][5][6][7] Retrieved from [1][2]

  • PubChem (NIH). (2025).[1][2] Fluorescein & Related Xanthene Dyes Compound Summary. Provides toxicity and physical property baselines for fluorophores.[1][2] Retrieved from [1][2]

  • University of Washington EH&S. (n.d.).[1][2] Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Authoritative academic safety protocol for DMSO handling. Retrieved from [1][2]

  • Biotium. (2012).[1][2][4] Material Safety Data Sheet: GelRed and Related Dyes. General handling for high-sensitivity nucleic acid stains. Retrieved from [1][2][4]

Sources

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